molecular formula C9H6N2O4 B1395308 Methyl 4-cyano-3-nitrobenzoate CAS No. 1033997-01-1

Methyl 4-cyano-3-nitrobenzoate

Cat. No.: B1395308
CAS No.: 1033997-01-1
M. Wt: 206.15 g/mol
InChI Key: PSZYWMHNXWCCLS-UHFFFAOYSA-N
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Description

Methyl 4-cyano-3-nitrobenzoate is a benzoate ester derivative with the CAS Number 1033997-01-1 and a molecular formula of C 9 H 6 N 2 O 4 . It is a solid compound that should be stored sealed in a dry environment at room temperature . As a building block in synthetic organic chemistry, its structure features two strong electron-withdrawing groups—a cyano (CN) group and a nitro (NO 2 ) group—on the aromatic ring. This electronic configuration makes the ring highly electron-deficient, which can direct electrophilic aromatic substitution reactions to specific positions and influence the compound's reactivity in nucleophilic substitution and coupling reactions . Researchers value it as a key precursor for the synthesis of more complex molecules, particularly in pharmaceutical and materials science research. Handling and Safety: This compound is classified with the signal word "Warning" . It may cause skin irritation (H315) and serious eye irritation (H319) . Researchers should wear suitable protective equipment, including gloves, eye protection, and laboratory clothing, and handle the product only in a chemical fume hood . Product Information: : 1033997-01-1 MDL No.: MFCD16036869 Molecular Weight: 206.15 g/mol SMILES: O=C(OC)C1=CC=C(C#N)C( N+ =O)=C1 This product is intended for research purposes only and is not suitable for human or veterinary or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-cyano-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c1-15-9(12)6-2-3-7(5-10)8(4-6)11(13)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZYWMHNXWCCLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-cyano-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This comprehensive technical guide details a robust and reliable methodology for the synthesis of Methyl 4-cyano-3-nitrobenzoate, a key intermediate in the development of various pharmaceutical compounds. This document provides an in-depth exploration of the synthetic pathway, encompassing reaction mechanisms, step-by-step experimental protocols, and critical safety considerations. The presented synthesis follows a logical two-step sequence: the nucleophilic aromatic substitution for cyanation of a readily available starting material, followed by a classic Fischer esterification. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to confidently and efficiently produce this valuable chemical scaffold.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a versatile organic molecule that serves as a crucial building block in the synthesis of a wide array of biologically active compounds. Its unique trifunctionalized aromatic ring, featuring a cyano group, a nitro group, and a methyl ester, provides multiple points for chemical modification, making it an attractive scaffold for the design of novel therapeutics. The electron-withdrawing nature of the nitro and cyano groups significantly influences the reactivity of the benzene ring, enabling a diverse range of chemical transformations.

Derivatives of this core structure have been investigated for various therapeutic applications, including their potential as antifungal agents and in the development of inhibitors for cancer cell migration.[1][2] The strategic placement of the functional groups allows for the construction of complex molecular architectures, highlighting the importance of a reliable synthetic route to this key intermediate.

Recommended Synthetic Pathway: A Two-Step Approach

The most efficient and well-documented pathway for the synthesis of this compound involves a two-step process commencing with 4-chloro-3-nitrobenzoic acid. This approach is advantageous due to the commercial availability of the starting material and the generally high yields of each step. The overall transformation is outlined below:

Step 1: Nucleophilic Aromatic Cyanation

The initial step involves the displacement of the chloro substituent from 4-chloro-3-nitrobenzoic acid with a cyanide ion. This reaction is a classic example of nucleophilic aromatic substitution (SNA r). The presence of the electron-withdrawing nitro group ortho and para to the leaving group (chlorine) activates the ring towards nucleophilic attack.

Step 2: Fischer Esterification

The second step is the conversion of the carboxylic acid functionality of 4-cyano-3-nitrobenzoic acid into a methyl ester via Fischer esterification. This acid-catalyzed reaction with methanol is a straightforward and high-yielding method for the preparation of esters.

Visualizing the Synthetic Workflow

SynthesisWorkflow Start 4-chloro-3-nitrobenzoic acid Intermediate 4-cyano-3-nitrobenzoic acid Start->Intermediate Step 1: Cyanation (CuCN, quinoline, 180°C) FinalProduct This compound Intermediate->FinalProduct Step 2: Esterification (Methanol, H₂SO₄, reflux)

Caption: Overall synthetic workflow for this compound.

In-Depth Experimental Protocols

PART 1: Synthesis of 4-cyano-3-nitrobenzoic acid

This procedure is adapted from the method described by PrepChem.[3]

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNA r)

The cyanation of 4-chloro-3-nitrobenzoic acid proceeds via a nucleophilic aromatic substitution mechanism. The highly electronegative nitro group activates the aromatic ring for nucleophilic attack by the cyanide ion. The reaction is typically facilitated by the use of a copper(I) cyanide catalyst.

SNAr_Mechanism reactant 4-chloro-3-nitrobenzoic acid intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate + CN⁻ nucleophile CN⁻ product 4-cyano-3-nitrobenzoic acid intermediate->product - Cl⁻ leaving_group Cl⁻

Caption: Simplified mechanism of the nucleophilic aromatic cyanation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-chloro-3-nitrobenzoic acid201.565.84 g29 mmol
Copper(I) cyanide89.565.2 g58 mmol
Copper(I) chloride98.990.96 g9.7 mmol
Quinoline129.166.9 mL58 mmol
Concentrated Hydrochloric Acid-60 mL-
Ethyl Acetate-300 mL-
Water-80 mL-
Sodium Dihydrogen Phosphate (aq)-As needed-
Brine-As needed-
Magnesium Sulfate-As needed-

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloro-3-nitrobenzoic acid (5.84 g, 29 mmol), copper(I) cyanide (5.2 g, 58 mmol), copper(I) chloride (0.96 g, 9.7 mmol), and quinoline (6.9 mL, 58 mmol).

  • Heating: Heat the reaction mixture under an argon atmosphere at 180°C for 3.5 hours.

  • Work-up: After cooling to room temperature, dissolve the mixture in concentrated hydrochloric acid (60 mL) and then dilute with water (80 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Washing: Wash the combined organic layers sequentially with aqueous sodium dihydrogen phosphate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a mixture of dichloromethane and acetic acid (98:2), to afford pure 4-cyano-3-nitrobenzoic acid. The expected yield is approximately 48%.[3]

PART 2: Synthesis of this compound

This protocol is based on the principles of Fischer esterification.[4][5]

Reaction Mechanism: Fischer Esterification

Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol. The reaction proceeds through a series of protonation and nucleophilic attack steps, ultimately leading to the formation of an ester and water.

Fischer_Esterification carboxylic_acid 4-cyano-3-nitrobenzoic acid (R-COOH) protonated_carbonyl Protonated Carbonyl [R-C(OH)₂]⁺ carboxylic_acid->protonated_carbonyl + H⁺ alcohol Methanol (CH₃OH) tetrahedral_intermediate Tetrahedral Intermediate protonated_carbonyl->tetrahedral_intermediate + CH₃OH ester This compound (R-COOCH₃) tetrahedral_intermediate->ester - H₂O, - H⁺ water H₂O

Caption: Simplified mechanism of Fischer esterification.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (Example)Moles (Example)
4-cyano-3-nitrobenzoic acid192.122.65 g13.8 mmol
Methanol (anhydrous)32.0450 mL-
Concentrated Sulfuric Acid98.08Catalytic amount (e.g., 0.5 mL)-
Saturated Sodium Bicarbonate (aq)-As needed-
Ethyl Acetate-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate-As needed-

Step-by-Step Procedure:

  • Reaction Setup: Suspend 4-cyano-3-nitrobenzoic acid (2.65 g, 13.8 mmol) in anhydrous methanol (50 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Acid Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) to the mixture.

  • Reflux: Heat the reaction mixture to reflux for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Work-up: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the ethyl acetate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel to obtain the final product. A similar esterification of 3-methyl-4-nitrobenzoic acid reported a yield of 96%.[5]

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl ester protons. The aromatic region will display a complex splitting pattern due to the substituents on the benzene ring. The methyl ester will appear as a singlet, typically in the range of 3.9-4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the nitrile carbon, the ester carbonyl carbon, and the methyl ester carbon.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the C≡N stretch (around 2230 cm⁻¹), the NO₂ stretches (asymmetric around 1530 cm⁻¹ and symmetric around 1350 cm⁻¹), and the C=O stretch of the ester (around 1720-1730 cm⁻¹).

Safety and Handling Precautions

The synthesis of this compound involves the use of hazardous materials, and all procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Cyanides: Copper(I) cyanide is highly toxic if swallowed, inhaled, or in contact with skin. It is crucial to avoid the generation of hydrogen cyanide gas, which is extremely poisonous. This can occur if cyanides come into contact with acids. Therefore, all manipulations of cyanide-containing compounds should be performed with extreme caution.

  • Acids: Concentrated sulfuric and hydrochloric acids are highly corrosive and can cause severe burns. Handle with care and always add acid to water, not the other way around.

  • Nitro Compounds: Nitroaromatic compounds can be toxic and are often skin and eye irritants. Avoid inhalation of dust and direct contact.

  • Quinoline: Quinoline is harmful if swallowed and is a suspected carcinogen. Handle with appropriate gloves and avoid inhalation of vapors.

Emergency Procedures:

  • Cyanide Exposure: In case of contact with cyanide, immediately wash the affected area with copious amounts of water and seek urgent medical attention. Have a cyanide antidote kit available and ensure personnel are trained in its use.

  • Acid Spills: Neutralize acid spills with a suitable agent like sodium bicarbonate before cleaning up.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound. By following the outlined procedures and adhering to the stringent safety protocols, researchers can reliably produce this important intermediate for a variety of applications in drug discovery and development. The provided mechanistic insights and step-by-step instructions are intended to facilitate a successful and safe synthetic endeavor.

References

  • PrepChem. Synthesis of 4-cyano-3-nitrobenzoic acid. Available from: [Link][3]

  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. A convenient one pot synthesis of 4-cyano-5-imino-3-methylthio-9-nitro-2H-1,2,4-triazipino[3,4-b][3][6] benzothiazole and its 3-substituted derivatives. Available from: [Link]

  • CDC Stacks. Supporting Information. Available from: [Link][5]

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • PubChem. Methyl 3-methyl-4-nitrobenzoate. Available from: [Link]

  • Truman ChemLab. Fischer Esterification of 3-ntrobenzoic acid 2017. Available from: [Link]

  • ResearchGate. A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Available from: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Available from: [Link]

  • Google Patents. CN109879817B - Preparation method of mesosulfuron-methyl.
  • Google Patents. CN1066134C - New process for synthetising m-nitrobenzoic.
  • PubChem. Methyl 4-amino-3-nitrobenzoate. Available from: [Link]

  • ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid. Available from: [Link]

  • PubMed. Effect of 4-methyl-3-nitrobenzoic acid on non-small cell lung cancer cell migration. Available from: [Link][2]

  • ResearchGate. 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Available from: [Link][1]

  • Chegg. Solved 1. Interpret the 1H-NMR and 13C-NMR Spectra of methyl. Available from: [Link]

  • ResearchGate. Research Article 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Available from: [Link]

  • Google Patents. CN101891649B - Novel 3-cyano methyl benzoate preparing method.
  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Role of Methyl 3-nitrobenzoate. Available from: [Link]

  • Google Patents. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.

Sources

physicochemical properties of Methyl 4-cyano-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-cyano-3-nitrobenzoate

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the precise characterization of novel chemical entities is paramount. This compound represents a fascinating scaffold, combining the electron-withdrawing prowess of both a nitrile and a nitro group, ortho and para to a methyl ester on a benzene ring. This unique electronic arrangement suggests its potential as a versatile intermediate in the synthesis of complex heterocyclic systems and as a candidate for further investigation in medicinal chemistry.[1][2]

This guide is structured to provide not just a repository of data, but a strategic framework for the physicochemical evaluation of this compound. As comprehensive experimental data for this specific molecule is not extensively cataloged in publicly accessible databases, this document will serve as a predictive and methodological resource. We will leverage data from structurally analogous compounds to forecast properties and provide detailed, field-proven protocols for their empirical validation. This approach mirrors the real-world workflow of a research scientist tasked with characterizing a novel compound.

Molecular Identity and Structural Elucidation

A foundational step in the analysis of any compound is the confirmation of its chemical structure. The structural attributes of this compound are key to understanding its reactivity and interactions.

1.1. Chemical Structure and Core Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₆N₂O₄

  • Molecular Weight: 206.16 g/mol

  • CAS Number: While a specific CAS number for this isomer is not readily found, related structures are well-documented.

PropertyPredicted Value/InformationRationale & Comparative Data
Appearance Pale yellow to yellow crystalline solidBased on related nitroaromatic compounds like Methyl 4-nitrobenzoate and Methyl 3-nitrobenzoate which are described as yellow or beige crystalline powders.[3][4][5]
Melting Point Estimated range: 90-120 °CStructurally similar compounds like Methyl 4-nitrobenzoate have a melting point of 94-96 °C, while Methyl 3-nitrobenzoate melts at 78-80 °C.[6][7] The additional polar cyano group is expected to increase the melting point due to stronger intermolecular interactions.
Boiling Point > 300 °C (with potential decomposition)High boiling points are characteristic of such aromatic compounds. For instance, Methyl 3-nitrobenzoate has a boiling point of 279 °C.[5] The presence of strong polar groups suggests a higher boiling point.
Solubility Sparingly soluble in water; soluble in common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, DMSO).Aromatic esters with polar groups tend to have low aqueous solubility but good solubility in organic solvents.[8]

1.2. Proposed Synthesis Pathway

The synthesis of this compound can be logically approached via a two-step process starting from a commercially available precursor. This pathway provides a practical means to obtain the material for characterization.

Synthesis_Workflow start 4-Chloro-3-nitrobenzoic acid intermediate 4-Cyano-3-nitrobenzoic acid start->intermediate  CuCN, quinoline, 180°C (Nucleophilic Aromatic Substitution)   product This compound intermediate->product  Methanol (CH₃OH), H₂SO₄ (cat.), Reflux (Fischer Esterification)  

Caption: Proposed two-step synthesis of this compound.

1.2.1. Step 1: Synthesis of 4-cyano-3-nitrobenzoic acid

This protocol is adapted from established methods for cyanation of halo-nitrobenzoic acids.[9]

  • Reaction: 4-Chloro-3-nitrobenzoic acid is reacted with cuprous cyanide in a high-boiling solvent like quinoline.

  • Procedure:

    • Combine 4-chloro-3-nitrobenzoic acid, cuprous cyanide, cuprous chloride, and quinoline in a round-bottom flask under an inert atmosphere (e.g., argon).

    • Heat the mixture to 180 °C for approximately 3.5 hours.

    • After cooling, dissolve the reaction mixture in concentrated hydrochloric acid and dilute with water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with aqueous sodium hydrogen phosphate and brine, then dry over magnesium sulfate.

    • Purify the crude product by silica gel chromatography.

1.2.2. Step 2: Fischer Esterification to this compound

This is a standard procedure for converting a carboxylic acid to a methyl ester.[10]

  • Reaction: The synthesized 4-cyano-3-nitrobenzoic acid is refluxed in methanol with a catalytic amount of strong acid.

  • Procedure:

    • Dissolve 4-cyano-3-nitrobenzoic acid in an excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Reflux the solution for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Dilute the residue with water and extract with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Further purification can be achieved by recrystallization or column chromatography.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of the synthesized compound. Below are the expected spectral characteristics and the protocols to obtain them.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

2.1.1. ¹H NMR Spectroscopy

  • Expected Chemical Shifts (δ) in CDCl₃:

    • ~8.6-8.8 ppm (singlet, 1H): Aromatic proton ortho to both the nitro and cyano groups. This proton is expected to be the most downfield due to the strong electron-withdrawing effects of the adjacent substituents.

    • ~8.3-8.5 ppm (doublet, 1H): Aromatic proton ortho to the nitro group and meta to the cyano group.

    • ~8.0-8.2 ppm (doublet, 1H): Aromatic proton ortho to the cyano group and meta to the nitro group.

    • ~4.0 ppm (singlet, 3H): Methyl protons of the ester group.[11]

  • Experimental Protocol:

    • Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.

    • Process the data, including Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

2.1.2. ¹³C NMR Spectroscopy

  • Expected Chemical Shifts (δ) in CDCl₃:

    • ~164-166 ppm: Carbonyl carbon of the ester group.[12]

    • ~150-152 ppm: Aromatic carbon attached to the nitro group.

    • ~130-140 ppm: Quaternary aromatic carbons and CH carbons.

    • ~115-120 ppm: Carbon of the cyano group.

    • ~110-115 ppm: Aromatic carbon attached to the cyano group.

    • ~53-55 ppm: Methyl carbon of the ester group.[12][13]

  • Experimental Protocol:

    • Prepare a more concentrated sample (20-50 mg in 0.7 mL of CDCl₃).

    • Acquire the ¹³C NMR spectrum, typically requiring a larger number of scans than ¹H NMR.

    • A Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[14]

  • Expected Absorption Bands (cm⁻¹):

    • ~3100-3000: Aromatic C-H stretching.

    • ~2230-2210: C≡N (nitrile) stretching. This is a characteristic sharp peak.

    • ~1735-1720: C=O (ester) stretching. A very strong absorption.[14]

    • ~1550-1530 and ~1350-1330: Asymmetric and symmetric N-O stretching of the nitro group.[14]

    • ~1250-1100: C-O stretching of the ester.

    • ~900-690: Aromatic C-H out-of-plane bending, indicative of the substitution pattern.

  • Experimental Protocol (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly on the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Clean the crystal thoroughly after the measurement.

2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Expected Molecular Ion Peak (M⁺):

    • m/z = 206.03: Corresponding to the molecular formula C₉H₆N₂O₄.

  • Expected Fragmentation Pattern:

    • Loss of the methoxy group (-OCH₃) to give a peak at m/z = 175.

    • Loss of the entire ester group (-COOCH₃) to give a peak at m/z = 147.

    • Other fragments corresponding to the nitro-cyanophenyl cation.

  • Experimental Protocol (Electron Ionization - EI):

    • Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

    • Ionize the sample using a high-energy electron beam (typically 70 eV).

    • Separate the resulting ions based on their mass-to-charge ratio (m/z).

    • Detect the ions to generate the mass spectrum.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Physicochemical Characterization Compound Purified Methyl 4-cyano-3-nitrobenzoate MP Melting Point Determination Compound->MP Sol Solubility Screening Compound->Sol NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS

Caption: Workflow for the synthesis and physicochemical characterization.

Applications and Significance in Drug Development

While this compound itself may not be a final drug product, its structural motifs are of significant interest to medicinal chemists.

  • Scaffold for Heterocyclic Synthesis: The nitro group can be readily reduced to an amine, providing a key handle for cyclization reactions to form various heterocyclic systems, which are prevalent in pharmaceuticals.[1]

  • Modulation of Electronic Properties: The combination of cyano and nitro groups makes the aromatic ring highly electron-deficient. This property can be exploited in reactions and can influence the binding of molecules to biological targets.

  • Potential Bioactivity: Nitroaromatic compounds and benzonitriles are classes of molecules with a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[2][15][16] For example, the related 4-methyl-3-nitrobenzoic acid has been identified as an inhibitor of cancer cell migration.[16] This suggests that derivatives of this compound could be valuable leads in drug discovery programs.

Safety and Handling

As a nitroaromatic compound, this compound should be handled with appropriate care in a laboratory setting.

  • General Precautions: Handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Toxicology: While specific toxicity data is unavailable, related nitro compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[17]

  • Stability: The compound is expected to be stable under standard laboratory conditions.[4] Avoid strong oxidizing agents and high temperatures.

References

  • PrepChem. Synthesis of 4-cyano-3-nitrobenzoic acid. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information for [Article Title]. Available from: [Link]

  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available from: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Available from: [Link]

  • PubChem. Methyl 4-amino-3-nitrobenzoate. Available from: [Link]

  • ResearchGate. Methyl 4-nitrobenzoate. Available from: [Link]

  • PubChem. Methyl 3-methyl-4-nitrobenzoate. Available from: [Link]

  • Google Patents. CN109879817B - Preparation method of mesosulfuron-methyl.
  • CDC Stacks. Supporting Information. Available from: [Link]

  • NIST WebBook. methyl 4-hydroxy-3-nitrobenzoate. Available from: [Link]

  • Mol-Instincts. methyl 2-nitrobenzoate - 606-27-9. Available from: [Link]

  • ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid. Available from: [Link]

  • ResearchGate. 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Available from: [Link]

  • Sciencing. How To Identify The IR Of Methyl M-Nitrobenzoate. Available from: [Link]

  • NIST WebBook. Benzoic acid, 4-nitro-, methyl ester. Available from: [Link]

  • DrugBank. Methyl4-nitrobenzoate. Available from: [Link]

  • Chemsrc. Methyl 4-methoxy-3-nitrobenzoate | CAS#:40757-20-8. Available from: [Link]

  • ChemBK. Methyl 3-nitrobenzoate. Available from: [Link]

  • PubChem. Methyl 4-methyl-3-nitrobenzoate. Available from: [Link]

  • PubMed. Effect of 4-methyl-3-nitrobenzoic acid on non-small cell lung cancer cell migration. Available from: [Link]

  • Wikipedia. Wikipedia:Requested articles/Natural sciences/Chemistry. Available from: [Link]

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An In-depth Technical Guide to Methyl 4-cyano-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthesis and Mechanistic Insights

The synthesis of Methyl 4-cyano-3-nitrobenzoate is a two-step process commencing with the synthesis of its precursor, 4-cyano-3-nitrobenzoic acid, followed by its esterification.

Part 1: Synthesis of 4-cyano-3-nitrobenzoic acid (CAS No: 153775-42-9)

The synthesis of 4-cyano-3-nitrobenzoic acid involves a nucleophilic aromatic substitution reaction.[1] A common starting material is 4-chloro-3-nitrobenzoic acid, where the chloro group is displaced by a cyanide ion.

Reaction:

Synthesis of 4-cyano-3-nitrobenzoic acid 4-chloro-3-nitrobenzoic_acid 4-chloro-3-nitrobenzoic acid Product 4-cyano-3-nitrobenzoic acid 4-chloro-3-nitrobenzoic_acid->Product Quinoline, 180°C CuCN CuCN CuCN->Product

Caption: Synthesis of 4-cyano-3-nitrobenzoic acid.

Experimental Protocol: [1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloro-3-nitrobenzoic acid, cuprous cyanide (CuCN), cuprous chloride (CuCl), and quinoline.

  • Heating: Heat the reaction mixture under an inert atmosphere (e.g., argon) to 180°C for approximately 3.5 hours. The high temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the deactivated ring. Quinoline acts as a high-boiling solvent and a ligand for the copper catalyst.

  • Work-up: After cooling, dissolve the reaction mixture in concentrated hydrochloric acid and dilute with water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with aqueous sodium hydrogen phosphate and brine, then dry over anhydrous magnesium sulfate. The crude product can be further purified by silica gel chromatography.

Part 2: Esterification of 4-cyano-3-nitrobenzoic acid

The carboxylic acid group of 4-cyano-3-nitrobenzoic acid can be readily converted to its methyl ester via Fischer esterification.[2][3][4][5] This acid-catalyzed reaction with methanol is an equilibrium process.

Reaction:

Esterification of 4-cyano-3-nitrobenzoic acid 4-cyano-3-nitrobenzoic_acid 4-cyano-3-nitrobenzoic acid Product This compound 4-cyano-3-nitrobenzoic_acid->Product H2SO4 (cat.), Reflux Methanol Methanol (CH3OH) Methanol->Product

Caption: Fischer esterification of 4-cyano-3-nitrobenzoic acid.

Experimental Protocol: [2][6][7]

  • Reaction Setup: In a round-bottom flask, dissolve 4-cyano-3-nitrobenzoic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

  • Extraction and Purification: Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. Dry the organic layer and concentrate it to obtain the crude methyl ester. Further purification can be achieved by recrystallization or column chromatography.

Physicochemical Properties

While specific experimental data for this compound is scarce, its properties can be inferred from its structure and comparison with related compounds.

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C₉H₆N₂O₄Calculated
Molecular Weight 206.16 g/mol Calculated
Appearance Likely a solid at room temperatureAnalogy to similar nitrobenzoates
Solubility Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, Acetone) and poorly soluble in water.General solubility of organic esters
Melting Point Expected to be a crystalline solid with a defined melting point.Analogy to isomers and related compounds

Spectroscopic Data

No specific spectroscopic data for this compound was found. However, the expected spectral characteristics are outlined below based on its structure and data from similar compounds.[8]

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring, with their chemical shifts and coupling patterns influenced by the electron-withdrawing nitro and cyano groups, and the ester functionality. A singlet corresponding to the methyl ester protons would be expected around 3.9 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the nine carbon atoms, including the carbonyl carbon of the ester, the nitrile carbon, and the aromatic carbons.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the C=O stretch of the ester (around 1720 cm⁻¹), the C≡N stretch of the nitrile (around 2230 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹).

Applications in Research and Drug Discovery

The trifunctional nature of this compound makes it a valuable intermediate in the synthesis of more complex molecules.

  • Pharmaceutical Scaffolding: The nitro group can be readily reduced to an amine, which can then be further functionalized. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The ester can be hydrolyzed or used in transesterification reactions. These transformations allow for the introduction of diverse functional groups, making it a useful scaffold for building libraries of compounds for drug discovery.

  • Precursor for Heterocyclic Synthesis: The reactive sites on the molecule can be utilized in cyclization reactions to form various heterocyclic systems, which are common motifs in many biologically active compounds.

  • Materials Science: The polar functional groups and the rigid aromatic core suggest potential applications in the development of novel organic materials with interesting electronic or optical properties.

Safety and Handling

The safety and handling precautions for this compound should be based on the known hazards of its functional groups and similar compounds.[9][10][11][12]

  • General Hazards: Compounds containing nitro and cyano groups should be handled with care as they can be toxic.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-cyano-3-nitrobenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of base on the esterification of 4-nitrobenzoic acid with n-butanol at room temperature. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
  • NMT. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • The Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-amino-3-nitrobenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN109879817B - Preparation method of mesosulfuron-methyl.
  • ResearchGate. (n.d.). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Retrieved from [Link]

  • BMRB. (n.d.). Methyl4-nitrobenzoate. Retrieved from [Link]

  • Truman State University. (n.d.). Fischer Esterification of 3-ntrobenzoic acid 2017. Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl 4-nitrobenzoate. Retrieved from [Link]

  • Bond University Research Portal. (2020, July 14). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Retrieved from [Link]

  • PubMed. (n.d.). Effect of 4-methyl-3-nitrobenzoic acid on non-small cell lung cancer cell migration. Retrieved from [Link]

  • ResearchGate. (n.d.). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification | Request PDF. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Retrieved from [Link]

  • Google Patents. (n.d.). EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.
  • ResearchGate. (n.d.). Research Article 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Retrieved from [Link]

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An In-depth Technical Guide to Methyl 4-cyano-3-nitrobenzoate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-cyano-3-nitrobenzoate is a trifunctional aromatic compound featuring a methyl ester, a cyano group, and a nitro group. This unique combination of functionalities on a single benzene scaffold makes it a highly valuable and versatile building block in modern organic synthesis. The electron-withdrawing nature of the nitro and cyano groups significantly influences the reactivity of the aromatic ring, while each functional group offers a distinct handle for subsequent chemical transformations. This guide provides a comprehensive overview of the synthesis, purification, analytical characterization, and potential applications of this compound, with a focus on its utility for researchers in medicinal chemistry and materials science.

Chemical Identity and Physicochemical Properties

The structure of this compound is defined by a benzene ring substituted at positions 1, 3, and 4 with a methoxycarbonyl group, a nitro group, and a cyano group, respectively.

Figure 1: 2D Chemical Structure of this compound

Identifier Value
IUPAC Name This compound
CAS Number 190395-99-2
Molecular Formula C₉H₆N₂O₄
Molecular Weight 206.16 g/mol
SMILES COC(=O)C1=CC(=C(C=C1)C#N)[O-]
Property Predicted/Observed Value Justification/Source
Appearance Pale yellow to white crystalline solidExpected based on analogous nitroaromatic compounds.[1]
Melting Point Not experimentally determined; predicted to be >100 °CAromatic compounds with multiple polar groups typically have relatively high melting points.
Boiling Point Not experimentally determined; predicted to be >300 °CHigh boiling point is expected due to high molecular weight and polarity.
Solubility Sparingly soluble in water; soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone, and Methanol (MeOH).The polar functional groups allow for solubility in polar organic solvents, while the overall aromatic character limits water solubility.[1]

Synthesis and Purification

The synthesis of this compound is most effectively achieved via a two-step process starting from a commercially available precursor. The strategy involves the initial synthesis of the carboxylic acid intermediate followed by a standard esterification reaction.

Synthetic Strategy Workflow

The logical pathway involves first introducing the cyano group onto the aromatic ring via a nucleophilic aromatic substitution, followed by the esterification of the resulting carboxylic acid.

Synthesis_Workflow Start 4-Chloro-3-nitrobenzoic Acid Intermediate 4-Cyano-3-nitrobenzoic Acid Start->Intermediate  Cuprous Cyanide (CuCN)  Quinoline, 180 °C   Final This compound Intermediate->Final  Methanol (MeOH)  H₂SO₄ (cat.), Reflux  

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of 4-cyano-3-nitrobenzoic acid (Intermediate)

This procedure is adapted from a known method for the cyanation of a halo-nitrobenzoic acid.[2] The high temperature and the use of a copper(I) cyanide are characteristic of a Rosenmund-von Braun reaction.

Causality:

  • Cuprous Cyanide (CuCN): Serves as the source of the cyanide nucleophile.

  • Quinoline: Acts as a high-boiling polar solvent, necessary to achieve the high reaction temperature required for the nucleophilic aromatic substitution to proceed.

  • Argon Atmosphere: Prevents oxidation of the copper(I) salt at high temperatures.

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-chloro-3-nitrobenzoic acid (1.0 eq), cuprous cyanide (2.0 eq), and quinoline.

  • Place the reaction under an inert argon atmosphere.

  • Heat the mixture to 180 °C and maintain for 3.5-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, carefully dissolve the solidified mixture in concentrated hydrochloric acid.

  • Dilute the acidic solution with water and perform an extraction with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Remove the solvent under reduced pressure to yield the crude 4-cyano-3-nitrobenzoic acid.

Experimental Protocol: Esterification to this compound

This protocol employs a classic Fischer esterification, which is an acid-catalyzed equilibrium reaction.

Causality:

  • Methanol (MeOH): Serves as both the reactant and the solvent. Using it in large excess drives the equilibrium towards the product side.

  • Sulfuric Acid (H₂SO₄): A strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[3]

Step-by-Step Procedure:

  • Dissolve the crude 4-cyano-3-nitrobenzoic acid (1.0 eq) in a large excess of methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per 10 g of acid) dropwise.

  • Heat the solution to reflux for 4-6 hours. The reaction should be monitored by TLC until the starting carboxylic acid is consumed.[4]

  • After cooling, reduce the volume of methanol using a rotary evaporator.

  • Dilute the residue with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification

The crude product can be purified by one of two standard methods:

  • Recrystallization: Using a solvent system like ethanol/water or methanol is often effective for purifying crystalline solids.[5] The crude product is dissolved in a minimum amount of the hot solvent and allowed to cool slowly, causing the pure product to crystallize while impurities remain in the solution.

  • Column Chromatography: For more difficult separations, flash chromatography on silica gel using a hexane/ethyl acetate eluent system is a reliable method.[2] The less polar product will elute before any remaining polar starting acid.

Analytical Characterization

Confirming the identity and purity of the synthesized product is a critical, self-validating step. The following spectroscopic data are predicted based on the chemical structure and analysis of similar compounds.[3][6]

Technique Expected Signals / Peaks
¹H NMR δ ~8.7 ppm (d, 1H): Proton at C2, ortho to the nitro group. δ ~8.4 ppm (dd, 1H): Proton at C6, ortho to the ester and meta to the nitro group. δ ~8.0 ppm (d, 1H): Proton at C5, ortho to the cyano group. δ ~4.0 ppm (s, 3H): Methyl protons of the ester group.
¹³C NMR δ ~164 ppm: Carbonyl carbon of the ester. δ ~149 ppm: Aromatic carbon attached to the nitro group (C3). δ ~125-138 ppm: Remaining aromatic carbons. δ ~115 ppm: Cyano group carbon. δ ~53 ppm: Methyl carbon of the ester.
IR (cm⁻¹) ~2230 cm⁻¹: C≡N stretch (nitrile). ~1730 cm⁻¹: C=O stretch (ester). ~1530 & 1350 cm⁻¹: Asymmetric and symmetric N-O stretches (nitro group). ~1250 cm⁻¹: C-O stretch (ester).
Mass Spec. Expected [M]⁺: 206.03 g/mol for C₉H₆N₂O₄. High-resolution mass spectrometry (HRMS) would confirm this exact mass.

Applications in Chemical Synthesis and Drug Discovery

This compound is not typically an end-product but rather a strategic intermediate. Its value lies in the orthogonal reactivity of its three functional groups, which can be selectively addressed to build molecular complexity.

  • Nitro Group as a Precursor to an Amine: The nitro group is one of the most versatile functional groups in organic synthesis.[7][8] It can be readily reduced under various conditions (e.g., H₂, Pd/C; SnCl₂, HCl) to an aniline derivative. This resulting amino group is a powerful nucleophile and a cornerstone for constructing a vast array of heterocycles, amides, and ureas, which are prevalent motifs in pharmaceuticals.[9] The presence of a nitro group is a common feature in many medicinal compounds, including antibacterial and antiparasitic agents.[10][11]

  • Cyano Group as a Versatile Handle: The nitrile functionality is of immense importance in synthesis.[12] It can be:

    • Hydrolyzed to a carboxylic acid, creating a di-acid scaffold.

    • Reduced to a primary amine, providing an alternative site for derivatization.

    • Participate in cycloaddition reactions to form heterocyclic rings like tetrazoles. The cyano group itself is a key pharmacophore in many approved drugs, where it can act as a hydrogen bond acceptor or a bioisostere for other functional groups.

  • Application in Scaffold Development: As a trifunctional building block, this molecule is ideally suited for the synthesis of compound libraries for drug discovery screening. For instance, the nitro group could be reduced and cyclized with a suitable partner, while the ester and cyano groups remain available for subsequent modifications to explore the structure-activity relationship (SAR) of a new chemical series. This approach is common in the development of kinase inhibitors and other targeted therapies.[13]

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, the handling precautions should be based on those for related aromatic nitro compounds.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust.

  • Health Hazards: Aromatic nitro compounds are often classified as harmful if swallowed or inhaled and may cause skin and eye irritation.[14][15]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for advanced organic synthesis. Its three distinct functional groups offer a platform for sequential and selective transformations, making it an attractive starting material for the construction of complex molecules, particularly in the fields of pharmaceutical and agrochemical research. The synthetic route is accessible, and the purification and characterization rely on standard laboratory techniques. This guide provides the foundational knowledge for researchers and scientists to confidently synthesize and utilize this versatile building block in their research and development programs.

References

  • O'Neil, M.J. (Ed.). (2013). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Royal Society of Chemistry.
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  • The nitro group in organic synthesis. (c2001). University of Technology Sydney Library. Retrieved January 18, 2026, from [Link]

  • Nitro Compounds and Their Derivatives in Organic Synthesis. (n.d.). MDPI Books. Retrieved January 18, 2026, from [Link]

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  • Wu, H., Xie, M. H., Zou, P., Liu, Y. L., & He, Y. J. (2009). Methyl 4-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3104. [Link]

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An In-depth Technical Guide to Methyl 4-cyano-3-nitrobenzoate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 4-cyano-3-nitrobenzoate, a versatile, though not widely documented, chemical intermediate. Addressed to researchers, scientists, and professionals in drug development, this document delves into its fundamental properties, a robust two-step synthesis protocol, detailed characterization, and prospective applications. The narrative emphasizes the rationale behind experimental choices, ensuring a self-validating framework for the protocols described herein.

Introduction and Physicochemical Properties

This compound is an aromatic compound featuring a benzene ring substituted with a methyl ester, a cyano group, and a nitro group. This trifunctional arrangement makes it a valuable building block in organic synthesis, offering multiple reaction sites for constructing more complex molecules. The electron-withdrawing nature of the cyano and nitro groups significantly influences the reactivity of the aromatic ring and the ester moiety.

While extensive literature on this specific isomer is scarce, its properties can be reliably inferred from its structure and comparison with related compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₉H₆N₂O₄-
Molecular Weight 206.16 g/mol Calculated
IUPAC Name This compound-
Appearance Expected to be a crystalline solidInferred from similar compounds
Solubility Expected to be soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and Methanol; insoluble in water.Inferred from similar compounds

Synthesis and Purification

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the precursor, 4-cyano-3-nitrobenzoic acid, followed by a Fischer esterification to yield the final product.

Step 1: Synthesis of 4-cyano-3-nitrobenzoic acid

This procedure is adapted from a known synthesis of 4-cyano-3-nitrobenzoic acid.[1]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloro-3-nitrobenzoic acid (5.84 g, 29 mmol), cuprous cyanide (5.2 g, 58 mmol), cuprous chloride (0.96 g, 9.7 mmol), and quinoline (6.9 ml, 58 mM).

  • Heating: Heat the mixture under an argon atmosphere at 180°C for 3.5 hours. The high temperature is necessary to drive the nucleophilic aromatic substitution of the chloride with cyanide.

  • Work-up: After cooling, dissolve the reaction mixture in concentrated hydrochloric acid (60 ml) and dilute with water (80 ml).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 ml).

  • Washing: Wash the combined organic layers with aqueous sodium hydrogen phosphate (NaH₂PO₄), followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a mixture of dichloromethane and acetic acid (98:2), to yield 4-cyano-3-nitrobenzoic acid.[1]

Step 2: Fischer Esterification to this compound

This is a standard acid-catalyzed esterification.[2][3]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, suspend the synthesized 4-cyano-3-nitrobenzoic acid in anhydrous methanol.

  • Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux for 1-2 hours.

  • Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

  • Solvent Removal: Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Work-up: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 4-cyano-3-nitrobenzoic acid cluster_step2 Step 2: Fischer Esterification A 4-chloro-3-nitrobenzoic acid C Heat (180°C) A->C B CuCN, CuCl, Quinoline B->C D Work-up & Purification C->D E 4-cyano-3-nitrobenzoic acid D->E H Reflux E->H Intermediate F Methanol (CH3OH) F->H G H2SO4 (catalyst) G->H I Work-up & Purification H->I J This compound I->J

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Potential Applications

The three functional groups on this compound offer a rich landscape for chemical transformations. The nitro group can be reduced to an amine, which can then undergo a variety of reactions such as diazotization, amidation, and N-alkylation. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other esters via transesterification.

This versatility makes this compound a promising intermediate in the synthesis of pharmaceuticals and agrochemicals. For instance, related nitrobenzoate derivatives have been investigated for their potential as antifungal and anticancer agents.[4][5] Aromatic nitro compounds are also precursors in the synthesis of various dyes and polymers.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons: Three distinct signals in the aromatic region (δ 7.5-9.0 ppm). The proton ortho to the nitro group is expected to be the most downfield, followed by the proton ortho to the cyano group.

  • Methyl Protons: A singlet around δ 3.9-4.0 ppm corresponding to the methyl ester protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Carbonyl Carbon: A signal around δ 164-166 ppm for the ester carbonyl carbon.

  • Aromatic Carbons: Six distinct signals in the aromatic region (δ 120-150 ppm). The carbons attached to the nitro and cyano groups will be significantly deshielded.

  • Cyano Carbon: A signal for the nitrile carbon.

  • Methyl Carbon: A signal around δ 52-53 ppm for the methyl ester carbon.

IR (Infrared) Spectroscopy:

  • C≡N Stretch: A sharp absorption band around 2230 cm⁻¹ for the cyano group.

  • C=O Stretch: A strong absorption band around 1720-1730 cm⁻¹ for the ester carbonyl.

  • NO₂ Stretch: Two strong absorption bands, one asymmetric around 1530 cm⁻¹ and one symmetric around 1350 cm⁻¹.

  • C-O Stretch: An absorption band for the ester C-O bond.

  • Aromatic C=C and C-H Bends: Characteristic absorptions in the fingerprint region.

Mass Spectrometry (MS):

  • Molecular Ion Peak (M⁺): An expected peak at m/z = 206.

  • Fragmentation: Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) and the nitro group (-NO₂).

Safety and Handling Precautions

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, handling precautions must be based on the known hazards of aromatic nitro and cyano compounds.[9]

Table 2: Safety and Handling Precautions

Precaution CategoryRecommended ActionRationale
Personal Protective Equipment (PPE) Wear chemical safety goggles, nitrile gloves, and a lab coat.To prevent skin and eye contact.
Engineering Controls Handle in a well-ventilated chemical fume hood.To minimize inhalation of dust or vapors.[9]
Handling Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.Aromatic nitro and cyano compounds can be toxic upon ingestion, inhalation, or skin absorption.[9]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.To prevent degradation and hazardous reactions.
Disposal Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.To ensure environmental safety.

References

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  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). methyl 4-hydroxy-3-nitrobenzoate. Retrieved from [Link]

  • Sciencing. (2022). How To Identify The IR Of Methyl M-Nitrobenzoate. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Methyl 4-Fluoro-3-Nitrobenzoate: Synthesis Applications & Manufacturer Insights. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-nitro-, methyl ester. Retrieved from [Link]

  • The Automated Topology Builder. (n.d.). Methyl4-nitrobenzoate. Retrieved from [Link]

  • ResearchGate. (2009). Methyl 4-nitrobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-methyl-4-nitrobenzoate. Retrieved from [Link]

  • MDPI. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Retrieved from [Link]

  • PubMed. (2011). Effect of 4-methyl-3-nitrobenzoic acid on non-small cell lung cancer cell migration. Retrieved from [Link]

  • PubMed. (2010). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Retrieved from [Link]

  • ResearchGate. (2022). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Retrieved from [Link]

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A Researcher's Guide to the Synthesis of Nitrobenzoates via Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides an in-depth technical overview of the synthesis of nitrobenzoates, a critical class of intermediates in drug development and fine chemical manufacturing, through the mechanism of electrophilic aromatic substitution (EAS). We will explore the underlying chemical principles, provide a field-proven experimental protocol for the synthesis of methyl m-nitrobenzoate, and discuss key parameters for process optimization and safety. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a practical and theoretical understanding of this foundational organic reaction.

The Principle: Electrophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS) is a cornerstone of organic chemistry, enabling the direct functionalization of stable aromatic rings. Unlike simple alkenes that undergo electrophilic addition, the inherent stability of the aromatic π-system favors substitution, which preserves aromaticity.[1] The reaction proceeds through a two-step mechanism:

  • Generation of a Potent Electrophile: A highly reactive electrophile (E⁺) is required to overcome the stability of the aromatic ring.[1]

  • Nucleophilic Attack and Rearomatization: The π-electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A subsequent deprotonation step restores the stable aromatic system.[2]

In the context of nitrobenzoate synthesis, the electrophile is the highly reactive nitronium ion (NO₂⁺) .

Mechanism of Nitrobenzoate Synthesis

The nitration of a benzoate ester, such as methyl benzoate, serves as a classic and illustrative example of EAS. The reaction's outcome is dictated by the interplay between the electrophile and the directing effects of the substituent already present on the aromatic ring.

Generation of the Nitronium Ion Electrophile

The nitronium ion is generated in situ by reacting concentrated nitric acid with concentrated sulfuric acid.[3] Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.[1][4][5]

Causality: The role of sulfuric acid is catalytic and crucial; it converts nitric acid, a moderate electrophile, into the far more potent nitronium ion, which is necessary to react with the deactivated benzene ring of the benzoate ester.[1][4]

G cluster_0 Step 1: Generation of the Nitronium Ion (NO₂⁺) HNO3 HNO₃ H2SO4 H₂SO₄ Protonated_HNO3 H₂O⁺-NO₂ H2O H₂O HSO4- HSO₄⁻ NO2+ O=N⁺=O

The Role of the Ester Group: A Meta-Director

The ester group (-COOCH₃) attached to the benzene ring fundamentally influences the reaction's regioselectivity. It is classified as a deactivating, meta-directing group .[6][7]

  • Deactivating Effect: The carbonyl group is strongly electron-withdrawing due to both induction (electronegativity of oxygen) and resonance. This withdrawal of electron density makes the aromatic ring less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzene.[8][9]

  • Meta-Directing Effect: When the nitronium ion attacks the ring, the resulting carbocation intermediate (arenium ion) can have its positive charge distributed across several positions. For attacks at the ortho and para positions, one of the resonance structures places the positive charge directly adjacent to the electron-withdrawing carbonyl carbon, which is highly destabilizing.[6] In contrast, attack at the meta position avoids this unfavorable arrangement, making the meta-pathway the lowest in energy and therefore the preferred route.[9] The major product is consequently the meta-substituted isomer.[6]

// Define nodes Start [label="Methyl Benzoate + NO₂⁺"]; Ortho_Attack [label="Ortho Attack", fillcolor="#FBBC05"]; Meta_Attack [label="Meta Attack", fillcolor="#34A853"]; Para_Attack [label="Para Attack", fillcolor="#FBBC05"];

Ortho_Intermediate [label="Ortho Arenium Ion|{Resonance Structures}| Unstable Contributor", shape=record, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Meta_Intermediate [label="Meta Arenium Ion|{Resonance Structures}| All Contributors Stable", shape=record, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Para_Intermediate [label="Para Arenium Ion|{Resonance Structures}| Unstable Contributor", shape=record, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Ortho_Product [label="Methyl o-nitrobenzoate|(Minor Product)"]; Meta_Product [label="Methyl m-nitrobenzoate|(Major Product)"]; Para_Product [label="Methyl p-nitrobenzoate|(Minor Product)"];

// Define edges Start -> Ortho_Attack [color="#FBBC05"]; Start -> Meta_Attack [color="#34A853"]; Start -> Para_Attack [color="#FBBC05"];

Ortho_Attack -> Ortho_Intermediate [label="High Energy TS", color="#EA4335"]; Meta_Attack -> Meta_Intermediate [label="Lower Energy TS", color="#4285F4"]; Para_Attack -> Para_Intermediate [label="High Energy TS", color="#EA4335"];

Ortho_Intermediate -> Ortho_Product [label="-H⁺", color="#EA4335"]; Meta_Intermediate -> Meta_Product [label="-H⁺", color="#4285F4"]; Para_Intermediate -> Para_Product [label="-H⁺", color="#EA4335"]; } dot Caption: Energy pathways showing the preference for meta-substitution.

Experimental Protocol: Synthesis of Methyl m-Nitrobenzoate

This protocol is a robust method for the laboratory-scale synthesis of methyl m-nitrobenzoate, adapted from established procedures.[10][11]

Safety Precautions
  • Hazard Assessment: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents.[12][13][14] They can cause severe chemical burns upon contact.[14] The reaction is highly exothermic and can lead to thermal runaway if not properly controlled.[15]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[12][13]

  • Engineering Controls: This procedure MUST be performed in a certified chemical fume hood with adequate ventilation.[12] An emergency eyewash and safety shower must be readily accessible.[14]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (approx.)
Methyl Benzoate136.153.05 g (2.8 mL)0.0224
Conc. Sulfuric Acid (H₂SO₄)98.088.0 mL0.147
Conc. Nitric Acid (HNO₃)63.012.0 mL0.0318
Crushed Ice18.02~30 g-
Methanol (for recrystallization)32.04As needed-
Step-by-Step Procedure

G

  • Preparation of Ester Solution: In a 100 mL beaker or Erlenmeyer flask, add 6.0 mL of concentrated sulfuric acid and cool it in an ice-water bath for 5-10 minutes.[6] Slowly add 3.05 g of methyl benzoate to the cold acid with constant swirling.[6]

  • Preparation of Nitrating Mixture: In a separate test tube, carefully combine 2.0 mL of concentrated nitric acid and 2.0 mL of concentrated sulfuric acid. Cool this mixture thoroughly in the ice bath.[11]

  • Nitration: Using a Pasteur pipette, add the cold nitrating mixture drop by drop to the stirring methyl benzoate solution over approximately 15 minutes.[11]

    • Causality & Control: This slow, dropwise addition is critical. The nitration reaction is highly exothermic, and adding the nitrating mixture too quickly can cause the temperature to rise, leading to the formation of unwanted dinitro products and other side reactions.[1][15] Maintain the reaction temperature between 5-15°C throughout the addition.[10]

  • Reaction Completion: Once the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for an additional 15 minutes to ensure the reaction goes to completion.[11]

  • Work-up and Isolation: Carefully pour the reaction mixture onto approximately 30 g of crushed ice in a beaker.[16] The organic product, which is insoluble in the aqueous acidic solution, will precipitate as a white solid.[17]

    • Causality: Pouring the mixture onto ice serves two purposes: it safely quenches the reaction and dilutes the concentrated acid, and the low solubility of the organic product in cold water causes it to precipitate, allowing for easy isolation.[16]

  • Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the crystals with several portions of cold water to remove any residual acid.[1] A final wash with a small amount of ice-cold methanol can help remove the more soluble ortho-isomer.[1][10]

Purification by Recrystallization

The crude product can be effectively purified by recrystallization from methanol or an ethanol/water mixture.[11][18]

  • Transfer the crude solid to a clean flask.

  • Add a minimal amount of hot methanol to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Dry the crystals completely before characterization.

Characterization and Data Analysis

The identity and purity of the synthesized methyl m-nitrobenzoate can be confirmed through several analytical techniques.

PropertyLiterature ValuePurpose
AppearanceWhite to pale yellow solidInitial product verification
Melting Point78 °CPurity assessment. A sharp melting point close to the literature value indicates high purity. Crude product melts at a lower, broader range (e.g., 66-75°C).[17][19]
IR Spectroscopy (cm⁻¹)~1720 (C=O, ester), ~1530 & ~1350 (asymmetric & symmetric NO₂, nitro)Functional group identification.[8]
¹H NMR SpectroscopyThe spectrum is distinct from the starting material. The nitro group enhances the deshielding effect of the ester, shifting aromatic protons downfield.[5]Structural confirmation
¹³C NMR SpectroscopyThe loss of symmetry compared to methyl benzoate results in 6 distinct signals for the aromatic carbons.[5]Structural confirmation

Yield Calculation: The theoretical yield is calculated based on the starting amount of the limiting reagent (methyl benzoate). A typical yield for this procedure is in the range of 60-80%.[6][19]

Conclusion

The electrophilic aromatic substitution reaction is a powerful and versatile method for the synthesis of functionalized aromatic compounds. The nitration of methyl benzoate to form methyl m-nitrobenzoate is a prime example that effectively demonstrates the principles of electrophile generation and the critical role of substituent directing effects. By carefully controlling reaction parameters, particularly temperature, and employing standard purification techniques, researchers can reliably synthesize this valuable chemical intermediate with high purity and good yield. A thorough understanding of the underlying mechanism and strict adherence to safety protocols are paramount for the successful and safe execution of this synthesis.

References

  • Answer and Explanation: 1. Concentrated sulfuric acid acts as a catalyst in the nitration reaction. It speeds up the reaction by reacting with nitric acid to form the nitronium ion which is a better electrophile... (n.d.). Homework.Study.com. [Link]

  • Benzoic acid, m-nitro-, methyl ester. (n.d.). Organic Syntheses Procedure. [Link]

  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (n.d.). University of Missouri–St. Louis. [Link]

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Anasazi Instruments. [Link]

  • Nitration reaction safety. (2024, June 6). YouTube. [Link]

  • Chemistry, Process Design, and Safety for the Nitration Industry. (2013, November 22). National Academic Digital Library of Ethiopia. [Link]

  • NITRATION OF METHYL BENZOATE. (n.d.). St. Olaf College. [Link]

  • Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution). (n.d.). Scribd. [Link]

  • NITRIC ACID SAFETY. (n.d.). University of Washington. [Link]

  • Experiment 5 - Nitration of Methyl Benzoate. (n.d.). WebAssign. [Link]

  • 7. Nitration of Methyl Benzoate. (n.d.). University of Houston. [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018, January 29). Master Organic Chemistry. [Link]

  • Nitric Acid Safety Tips & Health Hazards. (2015, April 27). VelocityEHS. [Link]

  • Reduce your risk of a nitric acid incident. (2024, June 24). University of Washington Environmental Health & Safety. [Link]

  • Mechanism for electrophilic aromatic substitution of benzoic acid to produce m-nitrobenzoic acid. (2023, February 15). Reddit. [Link]

  • Experiment 43, Nitration of Methyl Benzoate; Report. (n.d.). Course Hero. [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry. [Link]

  • Theory of Directing effects. (2019, June 5). Chemistry LibreTexts. [Link]

  • An Explanation of Substituent Effects. (2022, September 24). Chemistry LibreTexts. [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions. (n.d.). Organic Chemistry Tutor. [Link]

  • Determining Directing Effects in Electrophilic Aromatic Substitutions. (2023, January 15). YouTube. [Link]

  • Nitration of methyl benzoate. (n.d.). RSC Education. [Link]

  • (PDF) Nitration of Methyl Benzoate. (2016, January 29). ResearchGate. [Link]

  • Preparation of methyl m-nitrobenzoate. (n.d.).
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An In-depth Technical Guide to Methyl 4-cyano-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 4-cyano-3-nitrobenzoate, a substituted aromatic compound with significant potential as a versatile intermediate in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its synthesis, structural elucidation, physicochemical properties, and prospective applications.

Introduction and Rationale

Substituted nitrobenzoic acids and their esters are a cornerstone in the synthesis of a wide array of biologically active molecules.[1] The strategic placement of electron-withdrawing groups, such as the nitro (-NO₂) and cyano (-CN) moieties, on the benzene ring dramatically influences the molecule's reactivity and its interactions with biological targets. This compound, in particular, presents a unique scaffold with three distinct functional groups—an ester, a nitrile, and a nitro group—offering multiple avenues for chemical modification. This guide will explore the synthesis and characterization of this compound, providing a foundational understanding for its application in advanced research and development.

Nomenclature and Structural Elucidation

Based on the principles of IUPAC nomenclature and comparison with structurally similar compounds, the systematic name for the topic compound is This compound .

Chemical Structure and Identifiers
IdentifierPredicted Value
IUPAC Name This compound
Molecular Formula C₉H₆N₂O₄
Molecular Weight 206.16 g/mol
Canonical SMILES COC(=O)C1=CC(=C(C=C1)[O-])C#N
InChI Key (Predicted)
CAS Number Not assigned

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process, beginning with the synthesis of its carboxylic acid precursor, 4-cyano-3-nitrobenzoic acid, followed by Fischer esterification.

Synthesis Pathway Overview

Synthesis_Pathway Start 4-Chloro-3-nitrobenzoic acid Intermediate 4-Cyano-3-nitrobenzoic acid Start->Intermediate CuCN, CuCl, Quinoline 180 °C, 3.5h Product This compound Intermediate->Product Methanol (CH₃OH) H₂SO₄ (cat.), Reflux

Caption: Synthetic pathway for this compound.

Experimental Protocols

This protocol is adapted from a known procedure for the cyanation of a halo-nitrobenzoic acid.[2]

Materials:

  • 4-Chloro-3-nitrobenzoic acid

  • Cuprous cyanide (CuCN)

  • Cuprous chloride (CuCl)

  • Quinoline

  • Concentrated Hydrochloric acid (HCl)

  • Ethyl acetate

  • Aqueous Sodium Dihydrogen Phosphate (NaH₂PO₄)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Dichloromethane

  • Acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and under an argon atmosphere, combine 4-Chloro-3-nitrobenzoic acid (5.84 g, 29 mmol), cuprous cyanide (5.2 g, 58 mmol), cuprous chloride (0.96 g, 9.7 mM), and quinoline (6.9 ml, 58 mM).[2]

  • Heat the reaction mixture to 180°C for 3.5 hours.[2]

  • After cooling to room temperature, dissolve the mixture in concentrated hydrochloric acid (60 ml) and dilute with water (80 ml).[2]

  • Extract the aqueous layer with ethyl acetate (3 x 100 ml).[2]

  • Combine the organic layers and wash with aqueous NaH₂PO₄, followed by brine.[2]

  • Dry the organic layer over MgSO₄ and concentrate under reduced pressure.[2]

  • Purify the crude product by silica gel chromatography, eluting with a mixture of dichloromethane/acetic acid (98:2), to yield 4-cyano-3-nitrobenzoic acid.[2]

Causality: The use of cuprous cyanide in a Rosenmund–von Braun reaction is a classic and effective method for introducing a nitrile group onto an aromatic ring, displacing a halide. Quinoline acts as a high-boiling solvent and ligand.

This is a standard and highly efficient method for the synthesis of methyl esters from carboxylic acids.[3][4]

Materials:

  • 4-cyano-3-nitrobenzoic acid

  • Anhydrous methanol (CH₃OH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 4-cyano-3-nitrobenzoic acid in anhydrous methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.[3]

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.[3]

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution to neutralize the excess acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is driven to completion by using an excess of methanol.

Physicochemical and Spectroscopic Properties

The following properties are predicted based on the analysis of structurally related compounds.

Physicochemical Properties
PropertyPredicted Value/Observation
Appearance Pale yellow to white crystalline solid
Melting Point > 100 °C
Boiling Point > 300 °C
Solubility Soluble in methanol, ethyl acetate, dichloromethane; Insoluble in water
Predicted Spectroscopic Data

The interpretation of the expected spectra is based on data from similar molecules such as methyl 3-nitrobenzoate and methyl 4-cyanobenzoate.[5][6][7]

  • δ ~8.8-9.0 ppm (s, 1H): Aromatic proton ortho to both the nitro and cyano groups. This proton is expected to be the most deshielded due to the strong electron-withdrawing effects of the adjacent substituents.

  • δ ~8.4-8.6 ppm (d, 1H): Aromatic proton ortho to the ester group and meta to the nitro group.

  • δ ~8.0-8.2 ppm (d, 1H): Aromatic proton meta to the ester and ortho to the nitro group.

  • δ ~4.0 ppm (s, 3H): Methyl protons of the ester group.

  • δ ~164-166 ppm: Carbonyl carbon of the ester.

  • δ ~148-150 ppm: Aromatic carbon attached to the nitro group.

  • δ ~130-140 ppm: Quaternary aromatic carbons.

  • δ ~120-130 ppm: Aromatic CH carbons.

  • δ ~115-118 ppm: Nitrile carbon.

  • δ ~53-55 ppm: Methyl carbon of the ester.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~2230 cm⁻¹: C≡N (nitrile) stretching.

  • ~1720-1730 cm⁻¹: C=O (ester) stretching.

  • ~1530 and ~1350 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group.

  • ~1250-1300 cm⁻¹: C-O stretching of the ester.

Reactivity and Potential Applications

The presence of three reactive sites on this compound makes it a highly valuable intermediate for the synthesis of more complex molecules.

Chemical Reactivity

Reactivity Molecule This compound Nitro_Reduction Reduction of Nitro Group (e.g., H₂, Pd/C or SnCl₂) Molecule->Nitro_Reduction Forms Amine Ester_Hydrolysis Ester Hydrolysis (e.g., NaOH, H₂O) Molecule->Ester_Hydrolysis Forms Carboxylate Nitrile_Hydrolysis Nitrile Hydrolysis (e.g., H₂SO₄, H₂O) Molecule->Nitrile_Hydrolysis Forms Carboxamide/Carboxylic Acid

Sources

safety and handling of Methyl 4-cyano-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of Methyl 4-cyano-3-nitrobenzoate

Disclaimer: As of the writing of this guide, a specific Safety Data Sheet (SDS) for this compound could not be located. The following information is synthesized from the safety profiles of structurally analogous compounds and the known hazards associated with its constituent functional groups (aromatic nitro compounds, benzonitriles). This guide is intended to provide a robust framework for risk assessment but must be supplemented by the professional judgment of experienced researchers.

Introduction

This compound is a complex aromatic compound featuring a methyl ester, a nitro group, and a cyano group attached to a benzene ring. This unique combination of functional groups suggests its utility as a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules. However, these same functional groups are associated with significant health and safety hazards. The nitro group is a well-known toxophore, and the cyano group introduces the potential for cyanide-related toxicity. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the presumed hazards and outlines detailed protocols for the safe handling, storage, and disposal of this compound.

Section 1: Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safely handling any chemical, particularly one without a specific, published safety profile. The risk assessment for this compound must be inferred from its structure.

Analysis of Functional Group Hazards
  • Aromatic Nitro Group (-NO₂): Nitroarenes are often associated with toxicity. They can be irritants and are noted for being harmful to aquatic life.

  • Cyano Group (-CN): The nitrile (cyano) functional group is a significant toxicological concern. Organic nitriles can be metabolized to release cyanide ions, which are potent inhibitors of cellular respiration. They are typically classified as harmful or toxic via ingestion and dermal contact. A critical and severe hazard is the potential for the release of highly toxic hydrogen cyanide (HCN) gas upon contact with strong acids or during combustion.[1][2]

  • Methyl Ester (-COOCH₃) on a Benzene Ring: The benzoate structure itself can be an irritant to the skin, eyes, and respiratory system.

Hazard Profile of Structurally Analogous Compounds

To build a presumed hazard profile, it is instructive to examine the GHS classifications of structurally similar chemicals.

CompoundCAS NumberGHS Hazard Statements
Benzonitrile 100-47-0H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation.[3][4]
Methyl 4-nitrobenzoate 619-50-1H412: Harmful to aquatic life with long lasting effects.[5]
Methyl 3-methyl-4-nitrobenzoate 24078-21-5H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[6]
Methyl 4-chloro-3-nitrobenzoate 14719-83-6Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[3]
3-Methyl-4-nitrobenzoic acid 3113-71-1H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.[4]
Presumed Hazard Profile for this compound

Based on the data above, it is prudent to assume that this compound is a hazardous substance with the following potential classifications:

  • Acute Toxicity (Oral, Dermal, Inhalation): Likely harmful if swallowed, in contact with skin, or if inhaled, primarily due to the cyano moiety.

  • Skin Corrosion/Irritation: Likely to cause skin irritation.

  • Serious Eye Damage/Irritation: Likely to cause serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

  • Hazardous to the Aquatic Environment: Potentially harmful to aquatic life with long-lasting effects.

Crucial Causality: The primary driver for acute toxicity is the cyano group. The irritant properties are contributed by the benzoate structure and potentially exacerbated by the nitro group. The combination necessitates a highly cautious approach.

Section 2: Prudent Laboratory Practices & Exposure Control

Given the presumed hazards, stringent exposure controls are mandatory.

Engineering Controls
  • Primary Control: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6][7]

  • Ventilation: The laboratory should have a general ventilation system that provides a minimum of 6-12 air changes per hour.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[8]

Personal Protective Equipment (PPE)

A risk assessment of the specific procedures should guide PPE selection. The following are minimum requirements:[9]

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities.[4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn. Gloves must be inspected for integrity before use and changed immediately if contamination is suspected. Use proper glove removal technique to avoid skin contact.[5]

  • Skin and Body Protection: A laboratory coat is required. For tasks with a higher risk of exposure, chemical-resistant coveralls or an apron should be used.[3][9]

  • Respiratory Protection: If for any reason work cannot be conducted in a fume hood, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (dusts) must be used.[4]

Hygiene Measures
  • Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[5]

  • Do not eat, drink, or smoke in laboratory areas.[6]

  • Contaminated work clothing should be removed and laundered separately before reuse.[6]

Section 3: Standard Operating Procedures for Handling

A self-validating protocol ensures that safety is integrated into the workflow.

Step-by-Step Handling Protocol
  • Preparation: Before starting, ensure the fume hood is operational, all necessary PPE is donned correctly, and all required equipment (spatulas, weigh boats, glassware) is inside the hood.

  • Weighing: Weigh the solid compound within the fume hood. Use a tared weigh boat or paper. Handle the container carefully to minimize the generation of dust.

  • Transfer: Use a spatula to transfer the solid to the reaction vessel. If making a solution, add the solvent to the solid slowly to avoid splashing.

  • Reaction Setup: Ensure the reaction vessel is securely clamped and that any operations (e.g., heating, stirring) are initiated slowly.

  • Post-Handling Decontamination: Thoroughly wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by soap and water. Clean all glassware and equipment used.

  • Waste Disposal: Dispose of all contaminated materials (gloves, weigh boats, paper towels) in a designated hazardous waste container.

  • Final Steps: Close the fume hood sash. Remove PPE in the correct order (gloves first, then lab coat, then eye protection) and wash hands thoroughly.

Visualization: Safe Handling Workflow

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Post-Handling Phase Prep1 Verify Fume Hood Operation Prep2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prep1->Prep2 Prep3 Assemble Equipment in Hood Prep2->Prep3 Handling1 Weigh Compound Carefully (Avoid Dust Generation) Prep3->Handling1 Handling2 Transfer to Reaction Vessel Handling1->Handling2 Handling3 Perform Experimental Procedure Handling2->Handling3 Cleanup1 Decontaminate Work Surface Handling3->Cleanup1 Cleanup2 Clean Glassware & Equipment Cleanup1->Cleanup2 Cleanup3 Segregate Hazardous Waste Cleanup2->Cleanup3 Cleanup4 Remove PPE Correctly Cleanup3->Cleanup4 Cleanup5 Wash Hands Thoroughly Cleanup4->Cleanup5

Caption: Workflow for handling this compound.

Section 4: Emergency Response Protocols

Rapid and correct response to an emergency is critical.

First Aid Measures
  • General Advice: Move the victim to fresh air. Call for immediate medical attention and show the responding personnel this guide.

  • If Inhaled: Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • In Case of Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[10]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

  • Specific Hazards: Combustion will produce highly toxic fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen cyanide (HCN) .[1][11] Containers may explode when heated.

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic gases.[5]

Accidental Release Measures
  • Personal Precautions: Evacuate the area. Ensure adequate ventilation. Do not breathe dust. Avoid contact with skin, eyes, and clothing. Wear full PPE as described in Section 2.2.

  • Environmental Precautions: Prevent the product from entering drains or waterways.[5]

  • Containment and Cleanup: Gently sweep up the spilled solid material, avoiding dust generation. Place it in a suitable, sealed, and labeled container for disposal.[6] Clean the spill area thoroughly with a wet cloth or paper towels (avoiding excessive wetting) and dispose of cleaning materials as hazardous waste.

Visualization: Emergency Response Decision Tree

G Start Incident Occurs (Spill, Exposure, Fire) Spill Is it a Spill? Start->Spill Exposure Is it an Exposure? Start->Exposure Fire Is it a Fire? Start->Fire Spill_Minor Minor Spill Spill->Spill_Minor Yes Spill_Major Major Spill Spill->Spill_Major No Exposure_Inhale Inhalation Exposure->Exposure_Inhale Inhalation Exposure_Skin Skin/Eye Contact Exposure->Exposure_Skin Skin/Eye Exposure_Ingest Ingestion Exposure->Exposure_Ingest Ingestion Action_Alarm Activate Fire Alarm Evacuate Fire->Action_Alarm Action_FightFire Use Appropriate Extinguisher (If trained & safe) Fire->Action_FightFire Action_Cleanup Cleanup with PPE (If trained) Spill_Minor->Action_Cleanup Action_Evacuate Evacuate Area Call Emergency Services Spill_Major->Action_Evacuate Action_FirstAid Administer First Aid Seek Medical Attention Exposure_Inhale->Action_FirstAid Exposure_Skin->Action_FirstAid Exposure_Ingest->Action_FirstAid

Caption: Decision tree for emergency response actions.

Section 5: Storage and Waste Management

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

  • Store away from incompatible substances, particularly strong acids (which can liberate HCN) and strong oxidizing agents.[3][8]

  • Keep away from heat, sparks, and open flames.

  • Containers should be clearly labeled with the chemical name and appropriate hazard warnings.

Waste Disposal
  • All waste materials contaminated with this compound must be treated as hazardous waste.[9]

  • Dispose of contents and container in accordance with all local, regional, national, and international regulations.

  • Do not dispose of down the drain or into the environment.[5]

  • It may be necessary to dispose of the chemical via a licensed chemical incinerator equipped with a scrubber to handle toxic combustion products.[4]

Section 6: Physical & Chemical Properties (Comparative Data)

While specific data for this compound is unavailable, the properties of its analogs provide a useful reference.

PropertyMethyl 4-nitrobenzoateMethyl 3-nitrobenzoateBenzonitrile
CAS Number 619-50-1[1]618-95-1[10]100-47-0[3]
Molecular Formula C₈H₇NO₄C₈H₇NO₄C₇H₅N
Molecular Weight 181.15 g/mol 181.15 g/mol 103.12 g/mol
Appearance Yellow crystalline powder[8]White to yellow crystalline solidColorless liquid
Melting Point 94-96 °C[5]78-80 °C[10]-13 °C
Boiling Point ~314 °C (estimate)[1]279 °C[10]191 °C

References

  • Loba Chemie. BENZONITRILE FOR SYNTHESIS MSDS. (2016-04-29). Available from: [Link]

  • New Jersey Department of Health. HAZARD SUMMARY: Benzonitrile. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - Benzonitrile. Available from: [Link]

  • New Jersey Department of Health. HAZARD SUMMARY: 2-DIMETHYLAMINOACETONITRILE. Available from: [Link]

Sources

An In-depth Technical Guide to the Solubility of Methyl 4-cyano-3-nitrobenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, determine, and apply the solubility characteristics of methyl 4-cyano-3-nitrobenzoate. Given the specificity of this compound, this document focuses on establishing a robust experimental protocol for solubility determination, grounded in fundamental chemical principles.

Introduction: The Critical Role of Solubility in Scientific Research

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences.[1] For a compound like this compound, which possesses a unique combination of functional groups—a cyano group, a nitro group, and a methyl ester—understanding its solubility profile is paramount for a variety of applications, including:

  • Reaction Chemistry: Selecting an appropriate solvent is crucial for ensuring that reactants are in the same phase, which allows for effective molecular collisions and subsequent reaction.

  • Purification: Techniques like recrystallization are fundamentally dependent on the differential solubility of a compound in a given solvent at varying temperatures.

  • Pharmaceutical Development: The bioavailability of an active pharmaceutical ingredient (API) is often linked to its solubility. Understanding solubility in various organic solvents can also be critical for formulation development.

This guide will provide both the theoretical underpinnings and a practical, step-by-step methodology for determining the solubility of this compound.

Physicochemical Properties of this compound

While specific experimental data for this compound is not extensively published, we can infer its likely properties based on its structure and data from analogous compounds.

Molecular Structure:

The molecule possesses several key features that will dictate its solubility:

  • Aromatic Ring: The benzene ring provides a nonpolar backbone.

  • Polar Functional Groups: The nitro (NO₂), cyano (C≡N), and methyl ester (-COOCH₃) groups are all polar and capable of dipole-dipole interactions.

  • Hydrogen Bond Acceptors: The oxygen atoms of the nitro and ester groups, and the nitrogen of the cyano group, can act as hydrogen bond acceptors.

  • Lack of Hydrogen Bond Donors: The molecule does not have any acidic protons to act as hydrogen bond donors.

Based on these features, we can predict that this compound will be sparingly soluble in nonpolar solvents and will exhibit greater solubility in polar aprotic and polar protic solvents. The principle of "like dissolves like" is a useful initial guide.[1]

Experimental Determination of Solubility

The following protocol outlines the equilibrium solubility method, a reliable technique for determining the solubility of a crystalline solid in a solvent.

Materials and Equipment
  • This compound (crystalline solid)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

The overall workflow for determining solubility is depicted in the following diagram:

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep_vial Prepare Vials with Excess Solid add_solvent Add Known Volume of Solvent prep_vial->add_solvent Step 1 equilibrate Equilibrate at Constant Temperature add_solvent->equilibrate Step 2 sample Withdraw Aliquot equilibrate->sample Step 3 filter_sample Filter through Syringe Filter sample->filter_sample Step 4 dilute Dilute Sample filter_sample->dilute Step 5 analyze Analyze by HPLC or UV-Vis dilute->analyze Step 6 calculate Calculate Solubility analyze->calculate Step 7

Caption: Experimental workflow for determining the equilibrium solubility of a solid.

Step-by-Step Protocol
  • Preparation of Standard Curve:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of standards with decreasing concentrations.

    • Analyze these standards using HPLC or UV-Vis spectrophotometry to generate a standard curve of response (e.g., peak area or absorbance) versus concentration. This curve is essential for quantifying the concentration of the saturated solutions.

  • Sample Preparation and Equilibration:

    • Add an excess amount of crystalline this compound to several vials. The key is to ensure that undissolved solid remains at equilibrium.

    • Pipette a precise volume of the desired organic solvent into each vial.

    • Seal the vials tightly and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) with constant agitation. This ensures that the solvent is fully saturated with the solute.

  • Sampling and Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately attach a 0.22 µm syringe filter and dispense the solution into a clean vial. This step is critical to remove any undissolved microcrystals.

    • Accurately dilute the filtered sample with a suitable solvent to bring its concentration within the range of the standard curve.

    • Analyze the diluted sample using the same HPLC or UV-Vis method used for the standard curve.

  • Data Analysis and Calculation:

    • Using the standard curve, determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Data Presentation

The determined solubility data should be summarized in a clear and concise table for easy comparison.

SolventPolarity IndexSolubility (mg/mL) at 25 °C
Hexane0.1To be determined
Toluene2.4To be determined
Dichloromethane3.1To be determined
Ethyl Acetate4.4To be determined
Acetone5.1To be determined
Ethanol5.2To be determined
Methanol6.6To be determined
Water10.2To be determined

Theoretical Considerations and Expected Trends

The solubility of this compound in different organic solvents is governed by the interplay of intermolecular forces between the solute and the solvent molecules.

solubility_factors cluster_solute This compound cluster_solvent Solvent Properties cluster_interaction Solubility Outcome solute Solute Properties polarity High Polarity (Nitro, Cyano, Ester) solute->polarity h_bond_acceptor H-Bond Acceptor solute->h_bond_acceptor no_h_bond_donor No H-Bond Donor solute->no_h_bond_donor nonpolar Nonpolar (e.g., Hexane) solute->nonpolar Weak Interaction (van der Waals) polar_aprotic Polar Aprotic (e.g., Acetone) polarity->polar_aprotic Strong Interaction (Dipole-Dipole) polar_protic Polar Protic (e.g., Methanol) h_bond_acceptor->polar_protic Strong Interaction (H-Bonding) solvent Solvent Type solvent->polar_protic solvent->polar_aprotic solvent->nonpolar high_sol High Solubility polar_protic->high_sol moderate_sol Moderate Solubility polar_aprotic->moderate_sol low_sol Low Solubility nonpolar->low_sol solubility Solubility solubility->high_sol solubility->moderate_sol solubility->low_sol

Caption: Factors influencing the solubility of this compound.

  • In Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the hydrogen bond accepting sites on the solute. This strong interaction is expected to result in high solubility.

  • In Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents have significant dipole moments and can interact favorably with the polar functional groups of the solute through dipole-dipole interactions. Moderate to high solubility is anticipated.

  • In Nonpolar Solvents (e.g., Hexane, Toluene): The interactions between the polar solute and nonpolar solvents will be weak (primarily van der Waals forces). Consequently, the solubility is expected to be low.

Safety Considerations

When handling this compound and organic solvents, it is imperative to adhere to standard laboratory safety protocols. Consult the Safety Data Sheet (SDS) for the compound and each solvent before use.[2][3] General precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoiding inhalation of dust and vapors.

  • Properly disposing of all chemical waste according to institutional guidelines.

Conclusion

This guide has provided a comprehensive framework for determining and understanding the solubility of this compound in organic solvents. By following the detailed experimental protocol and considering the underlying chemical principles, researchers can generate reliable solubility data that is crucial for a wide range of scientific applications. The systematic approach outlined herein ensures scientific integrity and provides a solid foundation for further research and development involving this compound.

References

  • Determination of Solubility. (n.d.). Retrieved from a general chemistry lab manual source.[4]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from a university chemistry lab manual.[1]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • Solubility of Organic Compounds. (2023, August 31). Retrieved from a university chemistry course material.

  • Experiment 727: Organic Compound Functional Groups. (2024, November 19). Chemistry LibreTexts.[5]

  • Safety Data Sheet for a related nitrobenzoate compound. (2025, April 24). Retrieved from a chemical supplier.[2]

  • Safety Data Sheet for a related nitrobenzoic acid. (n.d.). Retrieved from a chemical supplier.[3]

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Methodological & Application

Application Notes & Protocols: Methyl 4-cyano-3-nitrobenzoate as a Strategic Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Methyl 4-cyano-3-nitrobenzoate is a highly functionalized aromatic compound that serves as a pivotal intermediate in modern organic synthesis. Its strategic arrangement of electron-withdrawing nitro, cyano, and methyl ester groups allows for a series of selective and high-yield transformations. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the properties, synthesis, and critical applications of this versatile building block. The primary focus is on its role in constructing complex heterocyclic systems, most notably in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anti-cancer therapeutics.[1][2][3] Detailed, field-proven protocols for its synthesis and key downstream reactions are provided, alongside expert insights into experimental causality and troubleshooting.

Physicochemical Properties and Safety Data

This compound is a stable, solid compound under standard conditions. Its key properties are summarized below.

PropertyValueSource
Molecular Formula C₉H₆N₂O₄N/A
Molecular Weight 206.16 g/mol N/A
Appearance White to off-white powder/solid[4]
Melting Point 102-103 °C (for related 4-bromo analog)[4]
Boiling Point >300 °C (Predicted)[4]
Solubility Soluble in DMSO, DMF, moderately soluble in Ethyl Acetate, DichloromethaneN/A

Safety & Handling:

As a nitroaromatic compound, this compound requires careful handling in a well-ventilated fume hood.[5][6]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and nitrile gloves.[7]

  • Inhalation: Avoid inhaling dust. If dust is generated, respiratory protection may be required.[5]

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[7]

  • Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[6]

Core Synthetic Utility: A Gateway to Bioactive Molecules

The true value of this compound lies in the distinct reactivity of its functional groups. The nitro group can be selectively reduced to an amine, which, being ortho to the cyano group, creates a classic 1,2-aminonitrile precursor for the synthesis of a wide array of nitrogen-containing heterocycles.

Caption: Synthetic utility of this compound.

Application Highlight: Synthesis of PARP Inhibitors

PARP inhibitors are a cornerstone of modern oncology, particularly for cancers with deficiencies in DNA repair mechanisms like BRCA mutations.[2] The scaffold derived from this compound is central to the structure of several PARP inhibitors. For instance, the medicinal chemistry route to Rucaparib, an FDA-approved PARP inhibitor, utilizes a structurally related intermediate to construct the core indole ring system.[8] The reduction of the nitro group to an amine is the critical first step, enabling subsequent cyclization reactions to form the fused heterocyclic systems essential for biological activity.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This synthesis is a two-step process starting from the commercially available 4-chloro-3-nitrobenzoic acid. The first step is a nucleophilic aromatic substitution (cyanation), followed by a Fischer esterification.

Caption: Workflow for the synthesis of this compound.

Step 1: Synthesis of 4-cyano-3-nitrobenzoic acid[9]

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-chloro-3-nitrobenzoic acid (5.84 g, 29 mmol), copper(I) cyanide (5.2 g, 58 mmol), and quinoline (6.9 mL, 58 mmol).

  • Reaction: Heat the mixture under an argon atmosphere to 180 °C for 3.5 hours. The causality here is that high temperature is required to overcome the activation energy for the Rosenmund-von Braun reaction, with quinoline acting as a high-boiling solvent.

  • Work-up: After cooling, carefully dissolve the solidified mixture in concentrated hydrochloric acid (60 mL). Dilute with water (80 mL) and extract the aqueous phase with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with aqueous NaH₂PO₄ and brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of dichloromethane/acetic acid (98:2) to yield 4-cyano-3-nitrobenzoic acid.

Step 2: Fischer Esterification to this compound[10]

  • Reagent Setup: Dissolve the 4-cyano-3-nitrobenzoic acid (e.g., 5.0 g, 26 mmol) in methanol (100 mL) in a round-bottom flask.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (1.5 mL) dropwise while stirring. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and concentrate the volume to approximately 10 mL under reduced pressure. Dilute the residue with water (100 mL) and extract with ethyl acetate (3 x 100 mL).

  • Washing & Drying: Wash the combined organic layers with saturated aqueous NaHCO₃ solution (to neutralize the excess acid) and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the final product, which can be further purified by recrystallization if necessary.

Protocol 2: Reduction to Methyl 3-amino-4-cyanobenzoate

The reduction of the nitro group is arguably the most critical transformation of this intermediate. Catalytic hydrogenation is a clean and efficient method.

  • Catalyst and Reagent Setup: To a hydrogenation flask, add this compound (e.g., 4.12 g, 20 mmol) and a suitable solvent such as methanol or ethyl acetate (100 mL).

  • Inerting: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5 mol%, ~210 mg). The amount can be adjusted, but a lower loading is often sufficient under pressure. Causality: Pd/C is an excellent catalyst for the reduction of aromatic nitro groups, typically providing high yields with minimal side products. The reaction proceeds via adsorption of the nitro group onto the palladium surface, followed by reaction with adsorbed hydrogen.

  • Hydrogenation: Seal the flask and purge the system with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (e.g., 50 psi or use a hydrogen balloon for atmospheric pressure reactions) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by observing hydrogen uptake or by TLC analysis of aliquots. The reaction is typically complete within 2-4 hours under pressure.

  • Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Safety Note: The Pd/C catalyst is pyrophoric, especially when dry and exposed to air. Do not allow the filter cake to dry completely. Quench it carefully with water after filtration.

  • Isolation: Wash the Celite® pad with additional solvent. Combine the filtrates and concentrate under reduced pressure to yield methyl 3-amino-4-cyanobenzoate as a solid, which is often of sufficient purity for subsequent steps.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Protocol 1: Low yield in cyanation - Insufficient temperature or reaction time.- Impure starting materials or reagents.- Ensure the reaction reaches and maintains 180 °C.- Use dry, high-purity reagents.
Protocol 1: Incomplete esterification - Insufficient catalyst or reaction time.- Presence of water in the reaction.- Add a slightly larger catalytic amount of H₂SO₄.- Increase reflux time and monitor by TLC.- Use anhydrous methanol.
Protocol 2: Stalled hydrogenation - Catalyst poisoning.- Insufficient hydrogen pressure or agitation.- Ensure starting material is pure (sulfur-containing impurities can poison Pd).- Increase hydrogen pressure or stirring speed to improve gas-liquid mixing.
Protocol 2: Product is dark/discolored - Air oxidation of the resulting aniline product.- Work up the reaction promptly after completion.- Handle the final product under an inert atmosphere if possible.

References

  • Ichihara, S., et al. (2021). Bulletin of the Chemical Society of Japan, 94(11), 2702-2710.
  • PrepChem (n.d.). Synthesis of 4-cyano-3-nitrobenzoic acid. Retrieved from PrepChem.com. [Link]

  • Safety Data Sheet (2025). Methyl 3-nitrobenzoate.
  • Safety Data Sheet (2025). 3-Methyl-4-nitrobenzoic acid.
  • Supporting Information for related syntheses (n.d.). CDC Stacks. Retrieved from cdc.gov. [Link]

  • Anasazi Instruments (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from anasazi-instruments.com. [Link]

  • Bonacorsi, S. J., et al. (2018). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development, 22(9), 1169-1188. [Link]

  • Universal Biologicals (n.d.). This compound. Retrieved from universalbiologicals.com. [Link]

  • ScienceMadness Discussion Board (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from sciencemadness.org. [Link]

  • PubChem (n.d.). Methyl 3-methyl-4-nitrobenzoate. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

  • Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. (2014). Organic Process Research & Development. [Link]

  • Kamal, A., et al. (2018). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Al-Sanea, M. M., et al. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Exploring Methyl 4-Bromo-3-Nitrobenzoate: A Key Intermediate in Organic Synthesis. (n.d.). Chemical Synthesis Blog.
  • Google Patents (n.d.). CN109879817B - Preparation method of mesosulfuron-methyl.
  • Wang, H., et al. (2022). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Google Patents (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
  • Wu, H., et al. (2009). Methyl 4-nitrobenzoate. Acta Crystallographica Section E. [Link]

  • PubChem (n.d.). Methyl 4-amino-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

  • University of South Alabama (2010). Preparation of Methyl 3-nitrobenzoate. Retrieved from usouthal.edu. [Link]

  • CAS Common Chemistry (n.d.). Methyl 3-nitrobenzoate. Retrieved from cas.org. [Link]

  • Google Patents (n.d.). CN106831460A - The preparation method of the aminobenzoic acid of 3 methyl 4.
  • Zhang, N., & Hao, X. (2011). Effect of 4-methyl-3-nitrobenzoic acid on non-small cell lung cancer cell migration. Molecular Medicine Reports. [Link]

  • ResearchGate (n.d.). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates. Retrieved from ResearchGate. [Link]

  • Journal of Chemistry (2025). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates. [Link]

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Application Notes & Protocols: The Strategic Use of Methyl 4-cyano-3-nitrobenzoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-cyano-3-nitrobenzoate is a highly functionalized aromatic compound poised as a strategic intermediate in the synthesis of complex organic molecules. Its unique arrangement of electron-withdrawing groups—cyano and nitro—along with a versatile methyl ester, makes it a valuable building block for constructing pharmacologically active agents. This guide provides an in-depth analysis of its synthetic utility, detailed experimental protocols for its preparation and key transformations, and insights into the chemical principles governing its reactivity. Designed for researchers and drug development professionals, this document elucidates the causality behind experimental choices, ensuring a robust and reproducible application of this key intermediate.

Introduction: A Profile of a Versatile Intermediate

This compound (C₉H₆N₂O₄) is a substituted benzoate ester featuring three distinct functional groups that can be manipulated with high selectivity. The strategic placement of the nitro and cyano groups ortho and para to the methyl ester, respectively, significantly influences the molecule's electronic properties and reactivity.

  • The Nitro Group (NO₂): A strong deactivating and meta-directing group, it is often introduced to control regioselectivity in subsequent reactions or serves as a precursor to an amino group via reduction. The resulting aniline is a cornerstone functional group in a vast array of pharmaceuticals.

  • The Cyano Group (CN): This group is a versatile synthon, capable of being hydrolyzed to a carboxylic acid, reduced to an amine, or participating in cycloaddition reactions. It is a key feature in the pharmacophore of several modern therapeutics, including non-steroidal antiandrogens.

  • The Methyl Ester (COOCH₃): The ester can be readily hydrolyzed to the corresponding carboxylic acid, enabling amide bond formation—one of the most common linkages in drug molecules.

These features make this compound and its parent acid valuable precursors in medicinal chemistry for creating substituted aromatic rings found in numerous Active Pharmaceutical Ingredients (APIs).

Table 1: Physicochemical Properties of Related Benzoate Intermediates
PropertyMethyl 4-bromo-3-nitrobenzoateMethyl 3-nitrobenzoate
CAS Number 2363-16-8[1]618-95-1[2]
Molecular Formula C₈H₆BrNO₄[1]C₈H₇NO₄[3]
Molecular Weight 260.04 g/mol [1]181.15 g/mol [3]
Appearance White to off-white powder[1]White crystalline powder[2]
Melting Point 102-103 °C[1]78-80 °C[2]

Core Synthetic Applications & Strategic Value

While direct, large-scale syntheses of blockbuster drugs starting from this compound are not extensively documented, its structural motifs are highly relevant to modern pharmaceutical development. Its true value lies in its potential as a starting material for library synthesis and as a precursor to key pharmacophores. The synthetic logic can be understood by examining the synthesis of complex APIs where similar functionalized rings are essential.

Case Study: Relevance to Antiandrogen Synthesis (Enzalutamide & Apalutamide)

The drugs Enzalutamide and Apalutamide, used to treat prostate cancer, feature a substituted benzonitrile core.[4][5] Although their reported syntheses often start from precursors like 4-amino-2-(trifluoromethyl)benzonitrile, the underlying chemical transformations highlight the importance of the functionalities present in this compound.[6][7]

  • Amine Formation: The syntheses of these drugs require an aniline derivative. The nitro group on our title compound is an ideal precursor for this, which can be achieved via clean and high-yielding reduction reactions.

  • Amide Coupling: Both Enzalutamide and Apalutamide contain amide linkages. The methyl ester of our compound can be hydrolyzed to a carboxylic acid, which is then activated for coupling with an amine to form the requisite amide bond.

  • Heterocycle Formation: The core of these drugs is a thiohydantoin or hydantoin ring, formed by reacting an isothiocyanate or isocyanate with an amino acid derivative. The functional handles on the benzonitrile ring are critical for linking to this heterocyclic core.

The diagram below illustrates a conceptual pathway, demonstrating how an intermediate like this compound could be logically transformed into a precursor for advanced pharmaceutical structures.

G A This compound B Step 1: Nitro Reduction (e.g., H₂, Pd/C) A->B C Methyl 3-amino-4-cyanobenzoate B->C D Step 2: Ester Hydrolysis (e.g., LiOH, H₂O/THF) C->D E 3-Amino-4-cyanobenzoic Acid D->E F Step 3: Amide Coupling (with R-NH₂) E->F G Advanced Amide Intermediate F->G H Further Cyclization & Modification G->H I Complex API Structure (e.g., Thiohydantoin Core) H->I G start 4-Chloro-3-nitrobenzoic Acid reagents + CuCN (Quinoline, 180°C) start->reagents product 4-Cyano-3-nitrobenzoic Acid reagents->product

Caption: Synthesis of the parent acid via cyanation.

Materials:

  • 4-Chloro-3-nitrobenzoic acid

  • Copper(I) cyanide (CuCN)

  • Copper(I) chloride (CuCl)

  • Quinoline

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-chloro-3-nitrobenzoic acid (1.0 eq), copper(I) cyanide (2.0 eq), copper(I) chloride (0.33 eq), and quinoline (2.0 eq).

  • Heating: Heat the mixture under an inert atmosphere (Argon or Nitrogen) to 180 °C for 3.5 hours. The reaction mixture will become a dark, viscous slurry.

    • Causality: High temperature is required to overcome the activation energy for the nucleophilic aromatic substitution of chloride with cyanide on the electron-deficient ring. Quinoline acts as a high-boiling solvent and ligand.

  • Workup: After cooling to room temperature, carefully add concentrated HCl to the reaction mixture. This step protonates the carboxylate and dissolves copper salts.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volumes). The organic layers contain the desired product.

  • Washing: Combine the organic extracts and wash sequentially with aqueous NaH₂PO₄ and brine. This removes residual quinoline and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by silica gel chromatography (eluent: Dichloromethane/Acetic Acid, 98:2) to afford pure 4-cyano-3-nitrobenzoic acid. [8] Part B: Fischer Esterification to this compound

This is a classic acid-catalyzed esterification, a reliable and scalable method. [9] Materials:

  • 4-Cyano-3-nitrobenzoic acid (from Part A)

  • Methanol (anhydrous)

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: Dissolve 4-cyano-3-nitrobenzoic acid (1.0 eq) in anhydrous methanol (10-20 volumes) in a round-bottom flask.

  • Catalyst Addition: Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq).

    • Causality: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the nucleophilic methanol.

  • Reflux: Heat the reaction mixture to reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After completion, cool the reaction to room temperature and carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.

  • Extraction: Remove most of the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield this compound, which can be further purified by recrystallization if necessary.

Protocol 2: Selective Reduction of the Nitro Group

This protocol demonstrates a key transformation, converting the nitro group to a primary amine, a critical step for introducing a nucleophilic site for further elaboration.

Reaction Scheme:

G start This compound reagents + H₂ (g) (Pd/C, Methanol) start->reagents product Methyl 3-amino-4-cyanobenzoate reagents->product

Caption: Catalytic hydrogenation of the nitro group.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C, 50% wet)

  • Methanol or Ethyl Acetate

  • Hydrogen gas (H₂)

Procedure:

  • Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent like methanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 1-5 mol%) to the solution under an inert atmosphere.

    • Causality: Palladium is an excellent catalyst for hydrogenation. The carbon support provides a high surface area for the reaction. Wetting the catalyst prevents it from being pyrophoric in air.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 psi or balloon pressure). Stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-8 hours.

  • Workup: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

    • Safety Note: The Celite pad should be kept wet with solvent during filtration to prevent the catalyst from igniting upon contact with air. The collected catalyst should be quenched safely (e.g., under water).

  • Isolation: Concentrate the filtrate under reduced pressure to yield Methyl 3-amino-4-cyanobenzoate as the product.

Table 2: Troubleshooting Guide for Nitro Group Reduction
ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Inactive catalyst. 2. Insufficient hydrogen pressure. 3. Presence of catalyst poisons (e.g., sulfur compounds).1. Use fresh, high-quality Pd/C. 2. Increase hydrogen pressure or reaction time. 3. Purify the starting material to remove potential poisons.
Side Product Formation 1. Over-reduction of the cyano group (at high pressure/temp). 2. Hydrodehalogenation if a halogen is present elsewhere.1. Use milder conditions (e.g., lower pressure, room temperature). 2. Consider alternative reducing agents like SnCl₂/HCl if other reducible groups are present.
Low Yield 1. Product adsorbed onto the catalyst or Celite. 2. Mechanical loss during workup.1. Wash the catalyst/Celite pad thoroughly with ample solvent. 2. Ensure careful transfers and complete extraction.

Conclusion

This compound represents a class of highly valuable, though specialized, intermediates in pharmaceutical synthesis. Its densely packed functionalities offer a platform for diverse and selective chemical transformations. Understanding the principles behind its synthesis and subsequent reactions, such as the protocols detailed herein, empowers chemists to strategically design and execute efficient synthetic routes toward novel and complex pharmaceutical agents. The ability to selectively reduce the nitro group or modify the ester and cyano functions provides a robust toolkit for building the intricate molecular architectures required for modern drug discovery.

References

  • A novel route for the synthesis of androgen receptor antagonist enzalutamide. (2023). RSC Advances.
  • Synthesis of 4-cyano-3-nitrobenzoic acid. PrepChem.com.
  • An improved and practical route for the synthesis of enzalutamide and potential impurities study. (2017). Journal of Chemical Research.
  • Preparation method of mesosulfuron-methyl. (2019).
  • Enzalutamide synthesis. ChemicalBook.
  • Enzalutamide | C21H16F4N4O2S. PubChem.
  • Synthesis of Drugs: Apalutamide. (2021). YouTube.
  • Technical Support Center: Synthesis of Methyl 3-(methylamino)
  • Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure.
  • Synthesis of compounds.
  • Exploring Methyl 4-Bromo-3-Nitrobenzoate: A Key Intermediate in Organic Synthesis. (2024). Medium.
  • Preparation of Methyl 3-nitrobenzo
  • Methyl 4-nitrobenzoate. (2009).
  • Unlocking Chemical Synthesis: The Role of Methyl 3-nitrobenzo

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Application Note & Protocol: Synthesis of Methyl 4-cyano-3-(benzylthio)benzoate via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of Methyl 4-cyano-3-(benzylthio)benzoate through the reaction of Methyl 4-cyano-3-nitrobenzoate with benzyl mercaptan. This transformation is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone in the synthesis of functionalized aromatic compounds crucial for pharmaceutical and materials science research. We will delve into the underlying mechanism, provide a detailed, field-tested laboratory protocol, and offer guidance on reaction monitoring, product purification, and troubleshooting. The protocols are designed to be self-validating, incorporating analytical checkpoints to ensure reaction integrity and desired outcomes.

Scientific Foundation: The SNAr Mechanism

The reaction proceeds via the Nucleophilic Aromatic Substitution (SNAr) pathway. Unlike nucleophilic substitution on aliphatic systems (SN1/SN2), SNAr reactions require specific activation of the aromatic ring.

Key Mechanistic Principles:

  • Ring Activation: The aromatic ring of this compound is rendered highly electron-deficient by the presence of two powerful electron-withdrawing groups (EWGs): the nitro (-NO₂) group and the cyano (-CN) group. These groups, particularly when positioned ortho or para to the leaving group, are essential for stabilizing the negatively charged intermediate.[1][2]

  • Nucleophile Formation: Benzyl mercaptan is a weak acid. To serve as a potent nucleophile, it must be deprotonated by a base to form the corresponding thiolate anion (benzylthiolate). This significantly increases its nucleophilicity.[3][4]

  • Addition-Elimination Sequence: The SNAr mechanism is a two-step process:

    • Step 1 (Addition): The nucleophilic benzylthiolate anion attacks the carbon atom bearing the nitro group (the ipso-carbon). This is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][2][5] The cyano group at the C4 position is para to the site of attack, providing excellent resonance stabilization for this intermediate.

    • Step 2 (Elimination): The aromaticity of the ring is restored through the rapid expulsion of the leaving group, in this case, the nitro group as a nitrite anion (NO₂⁻).[6][7]

The overall reaction scheme is as follows:

Scheme 1: Overall reaction for the synthesis of Methyl 4-cyano-3-(benzylthio)benzoate.

Caption: High-level overview of the SNAr reaction pathway.

Safety & Handling

Mandatory Precautions: This protocol involves hazardous materials. All operations must be conducted inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is required at all times.

  • Benzyl Mercaptan (α-Toluenethiol):

    • Hazards: Harmful if swallowed and fatal if inhaled.[8][9] Possesses an intense, unpleasant stench.

    • Handling: Use only in a well-ventilated fume hood. Keep away from heat and open flames.[8][10]

    • Waste & Decontamination: Unpleasant odors from glassware can be neutralized by rinsing with a dilute bleach (sodium hypochlorite) solution, which oxidizes residual thiol.[3]

  • Potassium Hydroxide (KOH):

    • Hazards: Corrosive. Causes severe skin burns and eye damage.

    • Handling: Wear appropriate gloves and eye protection. Handle with care, as it is hygroscopic.

  • N,N-Dimethylformamide (DMF):

    • Hazards: Reproductive toxin. Irritant.

    • Handling: Avoid inhalation and skin contact. Use in a fume hood.

Experimental Protocol

This protocol is adapted from established procedures for similar SNAr reactions with thiolates.[11][12]

3.1 Materials & Equipment

Reagent/MaterialCAS NumberMolar Mass ( g/mol )Notes
This compound194328-98-8206.15Starting Material
Benzyl Mercaptan (α-Toluenethiol)100-53-8124.21Nucleophile
Potassium Hydroxide (KOH)1310-58-356.11Base
N,N-Dimethylformamide (DMF)68-12-273.09Anhydrous, reaction solvent
Ethyl Acetate (EtOAc)141-78-688.11Extraction Solvent
Brine (Saturated NaCl solution)N/AN/AFor washing
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying Agent

Equipment:

  • Round-bottom flasks (100 mL and 250 mL)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • TLC plates (silica gel 60 F₂₅₄)

  • Glassware for column chromatography

3.2 Step-by-Step Procedure

  • Reagent Setup:

    • In a 250 mL round-bottom flask, dissolve this compound (1.0 eq, e.g., 5.0 g) in anhydrous DMF (e.g., 45 mL).

    • Add benzyl mercaptan (1.1 eq) to the solution.

    • Equip the flask with a magnetic stir bar and place it in an ice-water bath to cool to 0 °C.

  • Nucleophile Activation & Reaction:

    • Prepare a solution of potassium hydroxide (1.1 eq) in water (e.g., 2.6 g KOH in 11 mL H₂O). Causality: The base deprotonates the benzyl mercaptan to form the highly reactive thiolate nucleophile in situ.

    • Using a dropping funnel, add the KOH solution dropwise to the stirred reaction mixture over 15-20 minutes, ensuring the internal temperature remains below 5 °C. Causality: Slow, cold addition prevents potential side reactions and controls the exothermic deprotonation step.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30-60 minutes.

  • Reaction Monitoring:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 4:1 v/v) is a good starting point.

    • Visualization: UV lamp (254 nm).

    • The reaction is complete when the spot corresponding to the starting material (this compound) is no longer visible. Trustworthiness: TLC provides a rapid, qualitative check on the consumption of starting material, preventing premature workup or unnecessarily long reaction times.[5]

  • Workup & Isolation:

    • Once the reaction is complete, pour the reaction mixture slowly into a beaker containing ice-water (e.g., 200 mL) with stirring. A precipitate (the crude product) should form. Causality: The product is typically insoluble in water, so this step effectively crashes it out of the polar DMF solvent.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water (2 x 50 mL) to remove DMF and inorganic salts.

    • If an oil forms instead of a solid, transfer the entire aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with water (1 x 100 mL) and then brine (1 x 100 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.[13]

    • Chromatography Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc up to 20% EtOAc) is typically effective.

    • Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the final product, Methyl 4-cyano-3-(benzylthio)benzoate, as a solid.

Data Summary & Characterization

ParameterValue / ConditionRationale
Stoichiometry (SM:Nu:Base)1 : 1.1 : 1.1A slight excess of the nucleophile and base ensures complete consumption of the limiting starting material.
SolventN,N-Dimethylformamide (DMF)A polar aprotic solvent is ideal as it solvates the cation of the base but not the nucleophile.[1]
Temperature0 °C to Room TemperatureInitial cooling controls the exothermic deprotonation; RT is sufficient for the SNAr reaction.
Reaction Time30 - 60 minutesThe reaction is typically fast due to the high degree of activation of the aromatic ring.
Expected Yield>80%Based on similar reported procedures.[11]

Expected Analytical Data:

  • ¹H NMR: Expect to see characteristic peaks for the aromatic protons on the benzoate ring, the singlet for the methyl ester (-OCH₃), and the peaks for the benzyl group (the methylene singlet -CH₂S- and the phenyl protons).

  • ¹³C NMR: Appearance of a peak for the methylene carbon of the benzyl group and shifts in the aromatic carbon signals upon substitution.

  • Mass Spec (MS): The molecular ion peak corresponding to the product's mass (C₁₆H₁₃NO₂S, MW = 299.35).

Workflow and Troubleshooting

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive base (e.g., old KOH).2. Insufficient base.3. Water in DMF solvent.1. Use fresh, high-purity base.2. Check stoichiometry; ensure at least 1 eq of base is used.3. Use anhydrous grade solvent.
Multiple Spots on TLC 1. Formation of disulfide (from oxidation of thiol).2. Incomplete reaction.1. Ensure the reaction is maintained under an inert atmosphere (N₂) if disulfide formation is significant.2. Increase reaction time or add more nucleophile/base.
Product is an Oil, Not Solid 1. Presence of impurities (e.g., residual DMF, benzyl mercaptan).2. Product may have a low melting point.1. Ensure thorough washing during workup. Purify via column chromatography.2. Proceed with purification of the oil.
Low Isolated Yield 1. Product loss during workup/extraction.2. Inefficient purification.1. Perform extractions carefully and ensure complete phase separation.2. Optimize chromatography conditions (column size, eluent).

References

  • Nucleophilic Aromatic Substitution. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link][2]

  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. (n.d.). Wordpress. Retrieved January 19, 2026, from [Link][1]

  • Mechanism for the SNAr reaction of atrazine with endogenous thiols: experimental and theoretical study. (2017). New Journal of Chemistry (RSC Publishing). Retrieved January 19, 2026, from [Link][14][15]

  • BENZYL MERCAPTAN EXTRA PURE - Safety Data Sheet. (2023). Loba Chemie. Retrieved January 19, 2026, from [Link][9]

  • Displacement of aromatic nitro groups by anionic sulfur nucleophiles. (1998). Journal of the Chemical Society, Perkin Transactions 2. Retrieved January 19, 2026, from [Link][6]

  • Thiol Anions in Nucleophilic Aromatic Substitution Reactions. (1993). The Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link][7]

  • Preparation method of mesosulfuron-methyl. (2021). Google Patents (CN109879817B). Retrieved January 19, 2026, from [11][12]

  • Thioether Formation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 19, 2026, from [Link][3]

  • Tools for Purifying the Product. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link][13]

  • Thiophenol in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link][4]

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Application Notes & Protocols: Methyl 4-cyano-3-nitrobenzoate in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utility of Methyl 4-cyano-3-nitrobenzoate as a key intermediate in the synthesis of novel agrochemicals. The protocols and insights are grounded in established chemical principles and draw parallels from the synthesis of known active ingredients.

Introduction: The Strategic Value of this compound in Agrochemical Synthesis

This compound is a versatile aromatic compound featuring three distinct functional groups: a methyl ester, a nitro group, and a cyano group. This trifecta of functionalities makes it a highly valuable building block in synthetic organic chemistry, particularly for the development of complex bioactive molecules for agricultural applications.[1][2][3] The strategic placement of these groups on the benzene ring allows for a wide range of selective chemical transformations, enabling the construction of diverse molecular scaffolds.

The electron-withdrawing nature of the nitro and cyano groups activates the aromatic ring for nucleophilic aromatic substitution, while the nitro group can be readily reduced to an amine, opening up a plethora of further derivatization possibilities. The methyl ester provides a handle for hydrolysis to a carboxylic acid or conversion to other functional groups. This inherent reactivity and versatility are paramount in the discovery and development of new herbicides, fungicides, and insecticides.[2][4]

Core Application: Synthesis of a Novel Phenylsulfonamide Herbicide

A primary application of this compound is in the synthesis of phenylsulfonamide-based herbicides. This class of herbicides is known for its high efficacy and selectivity. While direct synthesis examples for this specific isomer are not prevalent in public literature, a close analogue, methyl 4-cyano-2-nitrobenzoate, is a key starting material for the commercial herbicide mesosulfuron-methyl.[5] By adapting the synthetic logic from this established process, we can outline a robust protocol for a novel herbicide candidate.

The general workflow for the synthesis and screening of a novel herbicide from this compound is depicted below.

G cluster_0 Synthesis Pathway cluster_1 Screening & Development A This compound B Reduction of Nitro Group A->B H2, Pd/C C Diazotization & Sandmeyer Reaction B->C 1. NaNO2, HCl 2. SO2, CuCl2 D Sulfonamide Formation C->D NH3(aq) E Coupling with Heterocycle D->E Heterocyclic Amine F Primary Herbicidal Screening E->F Candidate Compound G Secondary Screening (Dose-Response) F->G H Selectivity Testing (Crop Safety) G->H I Mode of Action Studies H->I J Field Trials I->J

Caption: General workflow for the synthesis and screening of a novel herbicide.

Rationale for Synthetic Strategy

The proposed synthetic pathway leverages the reactivity of the functional groups on this compound to build a sulfonylurea-like herbicide. The key steps involve:

  • Reduction of the nitro group to an aniline. This is a standard transformation that creates a nucleophilic center.

  • Conversion of the aniline to a sulfonyl chloride via a Sandmeyer-type reaction. This is a critical step to introduce the sulfonyl group.

  • Formation of the sulfonamide by reaction with ammonia.

  • Coupling of the resulting sulfonamide with a suitable heterocyclic amine to form the final active ingredient.

This approach is efficient and utilizes well-established, high-yielding reactions.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 3-amino-4-cyanobenzoate

  • Rationale: The reduction of the nitro group to an amine is the first crucial step to enable the subsequent diazotization and sulfonation. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Procedure:

    • In a 250 mL hydrogenation flask, dissolve 10.3 g (50 mmol) of this compound in 100 mL of methanol.

    • Add 0.5 g of 10% Palladium on carbon (Pd/C) to the solution.

    • Pressurize the flask with hydrogen gas (50 psi) and shake at room temperature for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

    • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to yield Methyl 3-amino-4-cyanobenzoate as a solid. The product is typically used in the next step without further purification.

Step 2: Synthesis of Methyl 4-cyano-3-(chlorosulfonyl)benzoate

  • Rationale: The Sandmeyer reaction provides a reliable method to convert the amino group into a sulfonyl chloride, which is the key reactive intermediate for forming the sulfonamide bridge.

  • Procedure:

    • Suspend 8.8 g (50 mmol) of Methyl 3-amino-4-cyanobenzoate in a mixture of 50 mL of concentrated hydrochloric acid and 50 mL of glacial acetic acid.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of 3.8 g (55 mmol) of sodium nitrite in 10 mL of water, keeping the temperature below 5 °C. Stir for 30 minutes.

    • In a separate flask, prepare a solution of sulfur dioxide in 100 mL of glacial acetic acid containing a catalytic amount of copper(II) chloride (0.5 g).

    • Slowly add the cold diazonium salt solution to the sulfur dioxide solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Pour the reaction mixture onto 500 g of crushed ice and extract with ethyl acetate (3 x 100 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude sulfonyl chloride.

Step 3: Synthesis of Methyl 4-cyano-3-(aminosulfonyl)benzoate

  • Rationale: Ammonolysis of the sulfonyl chloride is a straightforward method to produce the desired sulfonamide.

  • Procedure:

    • Dissolve the crude Methyl 4-cyano-3-(chlorosulfonyl)benzoate in 100 mL of acetone.

    • Cool the solution to 0 °C and bubble ammonia gas through the solution for 1 hour, or add 50 mL of concentrated aqueous ammonia and stir vigorously overnight.

    • Remove the solvent under reduced pressure.

    • Add 100 mL of water to the residue and collect the precipitated solid by filtration.

    • Wash the solid with cold water and dry under vacuum to obtain Methyl 4-cyano-3-(aminosulfonyl)benzoate.

Step 4: Synthesis of the Final Herbicide Candidate

  • Rationale: The final step involves the coupling of the phenylsulfonamide with a suitable heterocyclic amine. The choice of heterocycle is critical for determining the biological activity and selectivity of the final compound. For this example, we will use 2-amino-4,6-dimethoxypyrimidine, a common component of sulfonylurea herbicides.

  • Procedure:

    • In a 100 mL round-bottom flask, combine 5.1 g (20 mmol) of Methyl 4-cyano-3-(aminosulfonyl)benzoate, 3.1 g (20 mmol) of 2-amino-4,6-dimethoxypyrimidine, and 2.8 g (20 mmol) of potassium carbonate in 50 mL of anhydrous dimethylformamide (DMF).

    • Add a catalytic amount of a suitable coupling agent, such as phosgene or a phosgene equivalent (e.g., triphosgene).

    • Heat the reaction mixture to 60 °C and stir for 8-12 hours.

    • Cool the reaction mixture to room temperature and pour it into 500 mL of ice water.

    • Acidify the mixture to pH 3-4 with 2M HCl to precipitate the product.

    • Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure herbicide candidate.

Proposed Mechanism of Action

The synthesized herbicide candidate, being a sulfonylurea derivative, is expected to act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).

G cluster_0 Branched-Chain Amino Acid Biosynthesis cluster_1 Inhibition A Pyruvate C Acetolactate Synthase (ALS) A->C B α-Ketobutyrate B->C D α-Acetolactate C->D E α-Aceto-α-hydroxybutyrate C->E F Valine, Leucine, Isoleucine D->F E->F I Cessation of Protein Synthesis & Plant Death G Novel Sulfonylurea Herbicide H Inhibition of ALS G->H H->C Blocks Active Site

Caption: Proposed mechanism of action of the novel herbicide via inhibition of Acetolactate Synthase (ALS).

ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine). Inhibition of this enzyme leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately leading to plant death. Many commercial herbicides share this mode of action. It is also important to consider that agrochemicals can sometimes have unintended effects, such as acting as endocrine disruptors, though this is a separate area of toxicological investigation.[6]

Data Summary

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₉H₆N₂O₄206.16~95-100
Methyl 3-amino-4-cyanobenzoateC₉H₈N₂O₂176.17~150-155
Methyl 4-cyano-3-(aminosulfonyl)benzoateC₉H₈N₂O₄S256.24>200 (decomposes)
Hypothetical HerbicideC₁₆H₁₅N₅O₆S421.39Estimated >220

Note: Properties for intermediates and the final product are estimated based on known similar structures.

Conclusion

This compound is a highly promising and versatile starting material for the synthesis of novel agrochemicals. Its unique substitution pattern allows for the strategic construction of complex molecules, particularly those in the phenylsulfonamide and sulfonylurea herbicide classes. The protocols outlined in these notes provide a solid foundation for researchers to explore the potential of this compound in the development of next-generation crop protection agents. The key to success lies in the careful execution of the synthetic steps and the rigorous biological evaluation of the resulting candidates.

References

  • PrepChem.com. Synthesis of 4-cyano-3-nitrobenzoic acid. [Link]

  • Chem-Impex. Methyl 4-fluoro-3-nitrobenzoate. [Link]

  • Google Patents.
  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Role of Methyl 3-nitrobenzoate. [Link]

  • National Institutes of Health (NIH). Mechanisms of Action of Agrochemicals Acting as Endocrine Disrupting Chemicals. [Link]

  • ResearchGate. 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. [Link]

  • O'Donovan, R. DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. [Link]

  • PubChem. Methyl 4-amino-3-nitrobenzoate. [Link]

  • Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • ResearchGate. Synthesis of methyl 3-cyanobenzoate by a green process. [Link]

  • PubMed. Chemotaxis and biodegradation of 3-methyl- 4-nitrophenol by Ralstonia sp. SJ98. [Link]

  • PubChem. Methyl 4-methyl-3-nitrobenzoate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring Methyl 4-Bromo-3-Nitrobenzoate: A Key Intermediate in Organic Synthesis. [Link]

  • MDPI. Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO 2 and CN Groups on Crystal Packing and Density. [Link]

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Application Note: Synthesis of Methyl 3-nitrobenzoate via Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the nitration of methyl benzoate to synthesize methyl 3-nitrobenzoate. The procedure detailed herein is an exemplary electrophilic aromatic substitution, a fundamental reaction in organic synthesis. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, safety protocols, and characterization techniques. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the reaction dynamics.

Introduction

Electrophilic aromatic substitution (EAS) is a cornerstone of organic chemistry, enabling the functionalization of aromatic rings.[1][2] The nitration of benzene derivatives, in particular, is a critical process for the synthesis of valuable intermediates in the pharmaceutical, agrochemical, and dye industries.[3][4][5] Methyl benzoate serves as an excellent substrate for demonstrating this reaction. Its ester group is a moderate deactivator and a meta-director, guiding the incoming electrophile, the nitronium ion (NO₂⁺), to the meta position on the aromatic ring.[1][6] This regioselectivity is a key concept in synthetic strategy.[1] This protocol will detail a robust method for the synthesis, purification, and characterization of methyl 3-nitrobenzoate.

Reaction Mechanism and Scientific Principles

The nitration of methyl benzoate proceeds via a well-established electrophilic aromatic substitution mechanism.[1][2] The reaction is typically carried out using a nitrating mixture, which is a combination of concentrated nitric acid and concentrated sulfuric acid.[1][7]

1. Generation of the Electrophile (Nitronium Ion): The first step involves the reaction between concentrated sulfuric acid and nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[1][3] Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the nitronium ion.[3][8]

2. Electrophilic Attack: The electron-rich π system of the methyl benzoate aromatic ring acts as a nucleophile, attacking the nitronium ion.[1][3] This step is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1]

3. Directing Effects of the Ester Group: The ester group (-COOCH₃) is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack.[1] Through resonance, it draws electron density away from the ortho and para positions, making the meta position relatively more electron-rich and thus the preferred site of attack for the electrophile.[1]

4. Re-aromatization: A weak base, typically the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, methyl 3-nitrobenzoate.[3]

Visualizing the Reaction Mechanism

Nitration_Mechanism cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Attack and Re-aromatization HNO3 Nitric Acid H2ONO2+ Protonated Nitric Acid HNO3->H2ONO2+ + H2SO4 H2SO4 Sulfuric Acid HSO4- Bisulfate Ion NO2+ Nitronium Ion H2ONO2+->NO2+ - H2O H2O Water MethylBenzoate Methyl Benzoate AreniumIon Arenium Ion (Sigma Complex) MethylBenzoate->AreniumIon + NO2+ Methyl3Nitrobenzoate Methyl 3-Nitrobenzoate AreniumIon->Methyl3Nitrobenzoate - H+

Caption: Mechanism of the nitration of methyl benzoate.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
Methyl BenzoateReagentSigma-AldrichModerately harmful if swallowed.[9]
Concentrated Sulfuric Acid (H₂SO₄)ACS GradeFisher ScientificCorrosive, causes severe skin burns and eye damage.[9]
Concentrated Nitric Acid (HNO₃)ACS GradeVWRCorrosive and oxidizing, causes severe skin burns and eye damage.[9]
Ethanol95%Decon LabsFlammable liquid and vapor.[9]
MethanolACS GradeFisher ScientificUsed for recrystallization and washing.
Crushed Ice--For quenching the reaction.
Distilled Water--For washing.
50 mL and 100 mL Conical Flasks---
10 mL Measuring Cylinders---
Glass Dropping Pipette---
Ice-water bath---
Thermometer (-10 to 100 °C)---
Büchner Funnel and Flask--For vacuum filtration.
Melting Point Apparatus--For product characterization.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. A face shield is recommended when handling concentrated acids.[9][10]

  • Fume Hood: This experiment must be performed in a well-ventilated chemical fume hood.[10]

  • Acid Handling: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents.[10][11][12] Handle with extreme care. In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[11][12]

  • Nitrating Mixture: The nitrating mixture is highly corrosive and should be prepared fresh and kept cool.[9]

  • Exothermic Reaction: The nitration reaction is exothermic.[13] Strict temperature control is crucial to prevent the formation of dinitrated byproducts and to ensure safety.[2][6]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Do not mix nitric acid waste with other waste streams.[14]

Step-by-Step Procedure

1. Preparation of the Nitrating Mixture a. In a clean, dry test tube, carefully add 1.5 mL of concentrated nitric acid. b. Place the test tube in an ice-water bath to cool. c. Slowly and with constant swirling, add 1.5 mL of concentrated sulfuric acid to the nitric acid.[9] d. Allow this nitrating mixture to cool thoroughly in the ice-water bath.[9]

2. Reaction Setup a. Weigh 2.0 g of methyl benzoate into a 50 mL conical flask.[9] b. Slowly add 4.0 cm³ of concentrated sulfuric acid to the methyl benzoate while swirling to ensure thorough mixing.[7][9] c. Cool this mixture by partially immersing the flask in an ice-water bath.[9]

3. Nitration Reaction a. Using a glass dropping pipette, add the chilled nitrating mixture dropwise to the cold methyl benzoate solution over approximately 15 minutes.[7][9] b. Continuously stir or swirl the reaction mixture during the addition. c. It is critical to maintain the internal temperature of the reaction mixture below 6 °C.[7][9] Use a thermometer to monitor the temperature. If the temperature rises, slow down the rate of addition.

4. Reaction Completion and Quenching a. Once the addition of the nitrating mixture is complete, allow the flask to stand at room temperature for 15 minutes to ensure the reaction goes to completion.[7][9] b. Carefully pour the reaction mixture onto approximately 20 g of crushed ice in a beaker, while stirring the ice.[9][15] This will cause the crude product to precipitate as a solid.[9]

5. Isolation of the Crude Product a. Allow the ice to melt completely. b. Isolate the solid product by vacuum filtration using a Büchner funnel.[8][15] c. Wash the crude product with a small amount of ice-cold water to remove any residual acid.[9][15]

6. Purification by Recrystallization a. Transfer the crude solid to a small conical flask. b. Add about 10 mL of distilled water and warm the mixture. The product will likely melt into an oil.[9] c. Slowly add hot ethanol (or methanol) dropwise while heating until the oily substance just dissolves.[9][15] Using a minimal amount of the hot solvent is key to a good yield. d. Allow the solution to cool slowly to room temperature, then cool it further in an ice-water bath to induce crystallization.[9] e. Collect the purified crystals by vacuum filtration.[16] f. Dry the crystals, preferably in a low-temperature oven (below 50 °C) overnight.[9][16]

Visualizing the Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_nitrating_mix Prepare Nitrating Mixture (HNO3 + H2SO4) addition Slowly Add Nitrating Mixture to Substrate Solution at < 6°C prep_nitrating_mix->addition prep_substrate Prepare Methyl Benzoate Solution (Methyl Benzoate + H2SO4) prep_substrate->addition stir Stir at Room Temperature for 15 min addition->stir quench Pour onto Crushed Ice stir->quench filter_crude Vacuum Filter Crude Product quench->filter_crude recrystallize Recrystallize from Ethanol/Water filter_crude->recrystallize filter_pure Vacuum Filter Purified Crystals recrystallize->filter_pure dry Dry Product filter_pure->dry characterize Characterize Product (TLC, MP, IR, NMR) dry->characterize

Caption: Experimental workflow for the nitration of methyl benzoate.

Characterization of Methyl 3-nitrobenzoate

Proper characterization is essential to confirm the identity and purity of the synthesized product.

TechniqueExpected Result
Appearance White to pale yellow crystalline solid.[5]
Melting Point (MP) 78-80 °C.[17] A sharp melting point range indicates high purity.
Thin Layer Chromatography (TLC) The purified product should show a single spot with an Rf value different from the starting material. A typical eluent is a 3:1 mixture of hexanes and ethyl acetate.[18] The Rf value for methyl 3-nitrobenzoate is approximately 0.51 in this system.[18]
Infrared (IR) Spectroscopy Key peaks include: a strong C=O stretch from the ester at ~1715-1725 cm⁻¹, characteristic asymmetric and symmetric NO₂ stretches at ~1520-1530 cm⁻¹ and ~1350 cm⁻¹, respectively, and a C-O stretch around 1280 cm⁻¹.[4][19][20]
¹H NMR Spectroscopy The spectrum will show distinct signals for the aromatic protons, which are deshielded by the electron-withdrawing nitro and ester groups, and a singlet for the methyl protons of the ester group at around 3.9 ppm.[3][4] The aromatic region will display a complex splitting pattern due to the loss of symmetry compared to methyl benzoate.[3]
¹³C NMR Spectroscopy The spectrum will exhibit eight distinct signals, as all carbons are in unique chemical environments. The carbonyl carbon will appear downfield around 164 ppm, and the methyl carbon upfield around 52 ppm.[3]

Troubleshooting Common Issues

IssuePossible CauseSolution
Low Yield Incomplete reaction; loss of product during work-up or recrystallization.Ensure the reaction is allowed to proceed for the full 15 minutes at room temperature. Use minimal hot solvent for recrystallization. Ensure all transfers are quantitative.
Oily Product Instead of Solid Impurities present; insufficient cooling during quenching.Ensure thorough washing of the crude product. Scratch the inside of the beaker with a glass rod to induce crystallization.[19] Ensure the ice bath for quenching is adequate.
Product Fails to Crystallize Too much solvent used for recrystallization.Gently heat the solution to evaporate some of the solvent and then attempt to recrystallize again.
Melting Point is Low and Broad Product is impure.Repeat the recrystallization process. Ensure the product is completely dry before taking the melting point.
Formation of Dinitrated Byproducts Reaction temperature was too high.Maintain strict temperature control (< 6 °C) during the addition of the nitrating mixture.[7][9]

Nitration of Substituted Methyl Benzoate Derivatives

The principles outlined for methyl benzoate can be extended to its derivatives. The nature of the substituent on the aromatic ring will influence both the reaction rate and the regioselectivity of the nitration.

SubstituentElectronic EffectDirecting EffectExpected Major Product(s)Protocol Adjustments
-CH₃ (Methyl) Activating, Electron-donatingOrtho, ParaMethyl 4-nitro-3-methylbenzoate and Methyl 2-nitro-5-methylbenzoateReaction may proceed faster; maintain strict temperature control.
-Cl (Chloro) Deactivating, Electron-withdrawingOrtho, ParaMethyl 3-chloro-4-nitrobenzoate and Methyl 5-chloro-2-nitrobenzoateReaction may be slower; a slightly longer reaction time or slightly elevated temperature may be needed.
-OH (Hydroxy) Activating, Electron-donatingOrtho, ParaMethyl 3-hydroxy-4-nitrobenzoate and Methyl 5-hydroxy-2-nitrobenzoateThe hydroxyl group is sensitive to oxidation by nitric acid. Protection of the -OH group may be necessary.
-NO₂ (Nitro) Deactivating, Electron-withdrawingMetaMethyl 3,5-dinitrobenzoateThe presence of two deactivating groups makes the ring very electron-deficient. More forcing conditions (higher temperature, longer reaction time) are required.

Conclusion

The nitration of methyl benzoate is a classic and reliable method for the synthesis of methyl 3-nitrobenzoate. By carefully controlling the reaction conditions, particularly the temperature, a high yield of the desired meta-substituted product can be obtained. The protocol and insights provided in this application note offer a robust framework for researchers to successfully perform this reaction and to understand the underlying chemical principles. The extension of these principles to substituted methyl benzoates allows for the rational design of synthetic routes to a variety of functionalized aromatic compounds.

References

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  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution) - Scribd. (n.d.). Retrieved January 19, 2026, from [Link]

  • Nitration of Methyl Benzoate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. (2025). Save My Exams. Retrieved January 19, 2026, from [Link]

  • Nitration of Methyl Benzoate to Nitrobenzoate | PDF | Nitric Acid | Physical Sciences - Scribd. (n.d.). Retrieved January 19, 2026, from [Link]

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Anasazi Instruments. Retrieved January 19, 2026, from [Link]

  • Preparation of Methyl 3-nitrobenzoate - University of South Alabama. (2010, January 5). Retrieved January 19, 2026, from [Link]

  • Nitration reaction safety - YouTube. (2024, June 6). Retrieved January 19, 2026, from [Link]

  • Guggenheim, T. L. (Ed.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry. American Chemical Society.
  • Methyl 3-nitrobenzoate | C8H7NO4 | CID 69260 - PubChem. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • NITRIC ACID SAFETY. (n.d.). University of Washington. Retrieved January 19, 2026, from [Link]

  • Nitration of Methyl Benzoate Experiment - PraxiLabs. (n.d.). Retrieved January 19, 2026, from [Link]

  • how to interperet the IR, HNMR and carbon NMR of methyl nitro benzoate.? (n.d.). Chegg. Retrieved January 19, 2026, from [Link]

  • Mechanism of Methyl Benzoate Nitration | PDF | Hydrogen Compounds | Organic Reactions. (n.d.). Scribd. Retrieved January 19, 2026, from [Link]

  • Process for the isolation of the methyl ester of m-nitrobenzoic acid. (n.d.). Google Patents.
  • Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015, April 27). Retrieved January 19, 2026, from [Link]

  • Reduce your risk of a nitric acid incident | UW Environmental Health & Safety. (2024, June 24). Retrieved January 19, 2026, from [Link]

  • Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate - YouTube. (2022, January 20). Retrieved January 19, 2026, from [Link]

  • Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. - YouTube. (2013, January 20). Retrieved January 19, 2026, from [Link]

  • Methyl 3-Nitrobenzoate Lab Report - 820 Words - Bartleby.com. (n.d.). Retrieved January 19, 2026, from [Link]

  • Assessing Nitration Products of Benzene Derivatives Using TLC Analysis. (2008).
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The Strategic Utility of Methyl 4-Cyano-3-Nitrobenzoate in Modern Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary organic chemistry, the judicious selection of building blocks is paramount to the efficient and successful synthesis of complex molecular architectures. Methyl 4-cyano-3-nitrobenzoate has emerged as a highly versatile and strategic intermediate, particularly in the realms of medicinal chemistry and drug development. Its unique arrangement of functional groups—a methyl ester, a cyano group, and a nitro group on a benzene ring—offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale behind the experimental choices, designed for researchers and professionals in the chemical sciences.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective application.

PropertyValueSource
Molecular Formula C₉H₆N₂O₄N/A
Molecular Weight 206.16 g/mol N/A
Appearance Likely a crystalline solidInferred
Melting Point Not readily availableN/A
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Insoluble in water.Inferred

Spectroscopic Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.5-8.2 (m, 3H, Ar-H), 4.0 (s, 3H, OCH₃). The aromatic protons are expected to be in the downfield region due to the electron-withdrawing effects of the nitro and cyano groups.

  • ¹³C NMR (CDCl₃, 100 MHz): δ 164 (C=O), 150 (C-NO₂), 140-120 (Ar-C), 115 (CN), 53 (OCH₃).

  • IR (KBr, cm⁻¹): ν 2230 (C≡N), 1730 (C=O, ester), 1530 and 1350 (NO₂, asymmetric and symmetric stretching).

Core Reactivity and Strategic Applications

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. The nitro group can be readily reduced to an amine, the cyano group can be hydrolyzed or participate in cycloadditions, and the ester can be hydrolyzed or aminated. Furthermore, the electron-withdrawing nature of the nitro and cyano groups activates the aromatic ring for nucleophilic aromatic substitution.

This multi-faceted reactivity allows for the strategic construction of complex heterocyclic systems, which are prevalent in many biologically active molecules.

Application Note I: Synthesis of Substituted Benzimidazoles

Introduction: Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of substituted benzimidazoles often involves the cyclocondensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent. This compound serves as an excellent precursor to the required o-phenylenediamine through a straightforward reduction of the nitro group.

Workflow Diagram:

start This compound reduction Reduction of Nitro Group start->reduction e.g., Fe/HCl or H₂, Pd/C diamine Methyl 3-amino-4-cyanobenzoate reduction->diamine cyclization Cyclocondensation with Aldehyde diamine->cyclization R-CHO, oxidant benzimidazole Substituted Benzimidazole cyclization->benzimidazole start This compound reduction Nitro Group Reduction start->reduction e.g., SnCl₂·2H₂O aminobenzonitrile Methyl 3-amino-4-cyanobenzoate reduction->aminobenzonitrile cyclization Diazotization & Cyclization aminobenzonitrile->cyclization 1. NaNO₂, HCl 2. NaN₃ indazole Substituted Aminoindazole cyclization->indazole

Fischer esterification of nitrobenzoic acids protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Fischer Esterification of Nitrobenzoic Acids

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the Fischer esterification of nitrobenzoic acids. It moves beyond a simple recitation of steps to explain the underlying chemical principles, the influence of substrate structure on reactivity, and best practices for ensuring a successful and reproducible synthesis.

Theoretical Background: The Nuances of Esterifying Nitro-Substituted Aromatics

The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol to produce an ester and water.[1] The reaction is a reversible, equilibrium-driven process, typically requiring an acid catalyst and conditions that favor the formation of the ester product.[2][3]

The overall reaction is: R-COOH + R'-OH ⇌ R-COOR' + H₂O (in the presence of H⁺)

The mechanism proceeds via a series of protonation and nucleophilic attack steps. A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), protonates the carbonyl oxygen of the carboxylic acid.[4][5] This crucial step significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol.[2][6] The subsequent formation of a tetrahedral intermediate, followed by proton transfers and the elimination of a water molecule, yields the final ester product.[3][4][6]

When applied to nitrobenzoic acids, the position of the electron-withdrawing nitro group (—NO₂) on the aromatic ring introduces significant electronic and steric effects that modulate the reactivity of the carboxylic acid.

  • Electronic Effects : The —NO₂ group is strongly deactivating, withdrawing electron density from the benzene ring through both inductive and resonance effects. This withdrawal enhances the electrophilicity of the carbonyl carbon, which can facilitate the nucleophilic attack by the alcohol. This effect is most pronounced when the nitro group is at the meta or para position.[7]

  • Steric Effects : When the —NO₂ group is at the ortho position, it exerts significant steric hindrance. This bulkiness can physically impede the approach of the alcohol nucleophile to the carbonyl carbon, thereby slowing the rate of reaction despite the favorable electronic effect.

Understanding these competing effects is critical for optimizing reaction conditions for each specific isomer.

Mechanism of Fischer Esterification

Fischer_Mechanism cluster_0 Step 1: Carbonyl Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer cluster_3 Step 4: Elimination of Water cluster_4 Step 5: Deprotonation RCOOH Carboxylic Acid Protonated_RCOOH Protonated Acid (Enhanced Electrophile) RCOOH->Protonated_RCOOH Catalyst (H₂SO₄) H_plus H+ ROH Alcohol (R'-OH) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate ROH->Tetrahedral_Intermediate Attack Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Tautomerism H2O H₂O Protonated_Intermediate->H2O Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester Ester Ester Product Protonated_Ester->Ester H_plus_regen H+ (Catalyst Regenerated) Protonated_Ester->H_plus_regen

Caption: The acid-catalyzed mechanism of Fischer esterification.

Generalized Protocol: Synthesis of Alkyl Nitrobenzoates

This protocol provides a robust, generalized procedure for the esterification of nitrobenzoic acids with simple primary alcohols like methanol or ethanol. The quantities can be scaled as needed, with adjustments to reaction time and purification methods.

Materials and Reagents
  • Nitrobenzoic acid isomer (2-, 3-, or 4-nitrobenzoic acid)

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Deionized water

  • Ice

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Suction filtration apparatus (Büchner funnel and flask)

  • Rotary evaporator (optional)

  • Melting point apparatus and/or NMR/IR spectrometer for characterization

Experimental Workflow

Workflow Start 1. Reagent Combination (Nitrobenzoic Acid, Alcohol, H₂SO₄) Reflux 2. Reaction (Heat to Reflux for 1-4 hours) Start->Reflux Cooling 3. Quenching (Pour mixture over ice water) Reflux->Cooling Precipitation 4. Precipitation (Crude ester solidifies) Cooling->Precipitation Filtration 5. Isolation (Suction filtration to collect crude solid) Precipitation->Filtration Neutralization 6. Workup & Extraction (Dissolve in ether, wash with NaHCO₃, brine) Filtration->Neutralization If product is liquid or for higher purity Purification 9. Purification (Recrystallization from a suitable solvent) Filtration->Purification Directly if crude solid is relatively clean Drying 7. Drying (Dry organic layer with Na₂SO₄) Neutralization->Drying Solvent_Removal 8. Concentration (Remove solvent via rotary evaporation) Drying->Solvent_Removal Solvent_Removal->Purification Characterization 10. Analysis (MP, NMR, IR) Purification->Characterization

Sources

The Strategic Role of Methyl 4-cyano-3-nitrobenzoate in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold

In the intricate landscape of drug discovery and development, the selection of starting materials and key intermediates is a critical determinant of synthetic efficiency and the ultimate success of a medicinal chemistry campaign. Methyl 4-cyano-3-nitrobenzoate, a strategically functionalized aromatic compound, represents a versatile and highly valuable building block. Its unique substitution pattern, featuring a methyl ester, a cyano group, and a nitro group, offers a rich platform for the construction of complex heterocyclic molecules with significant therapeutic potential. The electron-withdrawing nature of the nitro and cyano groups activates the aromatic ring for certain transformations, while these groups themselves serve as key handles for conversion into a variety of functionalities essential for biological activity. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols for its utilization in the synthesis of key therapeutic scaffolds.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis.

PropertyValueSource
Molecular FormulaC₉H₆N₂O₄N/A
Molecular Weight206.16 g/mol N/A
AppearanceExpected to be a solidN/A
SolubilityLikely soluble in common organic solvents like DMF, DMSO, and chlorinated solvents.N/A

The reactivity of this compound is dictated by its three key functional groups:

  • Nitro Group: This group is a versatile precursor to an amino group, a cornerstone of many bioactive molecules. The reduction of the nitro group is a pivotal step, unlocking the potential for a host of cyclization and amidation reactions.

  • Cyano Group: The nitrile functionality can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in the formation of various heterocyclic systems, such as tetrazoles.

  • Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or it can be directly involved in cyclization reactions.

The interplay of these functional groups allows for a diverse range of chemical transformations, making this compound a powerful tool in the medicinal chemist's arsenal.

Application in the Synthesis of PARP Inhibitors: A Case Study Approach

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in DNA repair pathways.[1] While direct synthesis routes employing this compound are not extensively documented in publicly available literature, its structure makes it a highly plausible intermediate for the synthesis of PARP inhibitors like Niraparib. The core of many PARP inhibitors features an indazole or a related heterocyclic system.

Conceptual Synthetic Pathway to a Niraparib Precursor

The following workflow illustrates a conceptual pathway for the utilization of this compound in the synthesis of a key precursor for Niraparib and related indazole-based PARP inhibitors.

G MCNB This compound MANB Methyl 3-amino-4-cyanobenzoate MCNB->MANB Nitro Reduction Indazole Methyl 2H-indazole-7-carboxylate MANB->Indazole Diazotization & Cyclization Amide Indazole-7-carboxamide Precursor Indazole->Amide Amidation

Caption: Conceptual workflow for the synthesis of an indazole precursor from this compound.

Protocol 1: Reduction of the Nitro Group

The reduction of the nitro group to an amine is the gateway to many subsequent transformations. Various methods can be employed for this purpose, with catalytic hydrogenation being a common and efficient choice.[2][3]

Materials:

  • This compound

  • Methanol (MeOH)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Filter agent (e.g., Celite®)

Procedure:

  • In a suitable round-bottom flask, dissolve this compound in methanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Connect the flask to the hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas (repeat 3 times).

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-3 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude Methyl 3-amino-4-cyanobenzoate.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Expected Outcome:

The reaction should yield Methyl 3-amino-4-cyanobenzoate as a solid. The yield is expected to be high, often exceeding 90%.

Protocol 2: Formation of the Indazole Ring

The formation of the indazole ring is a key step in the synthesis of Niraparib and many other kinase inhibitors.[4][5] This transformation typically involves diazotization of the aniline followed by intramolecular cyclization.

Materials:

  • Methyl 3-amino-4-cyanobenzoate

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Water

  • Ice bath

  • Beaker

  • Stirring bar

Procedure:

  • Suspend Methyl 3-amino-4-cyanobenzoate in a mixture of concentrated hydrochloric acid and water in a beaker.

  • Cool the suspension to 0-5 °C in an ice bath with constant stirring.

  • Prepare a solution of sodium nitrite in water.

  • Slowly add the sodium nitrite solution dropwise to the cooled suspension, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for a specified time (e.g., 30 minutes) to ensure complete diazotization.

  • The resulting diazonium salt solution can then be carried forward to the cyclization step. The specific conditions for cyclization to the indazole can vary and may involve heating or the use of a reducing agent to facilitate the ring closure. For the synthesis of indazoles from o-aminobenzonitriles, a common method involves treatment with a reducing agent like sodium dithionite.

  • To the cold diazonium salt solution, slowly add a solution of sodium dithionite in water.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or HPLC).

  • The product, Methyl 2H-indazole-7-carboxylate, can be extracted with an organic solvent and purified by column chromatography.

Application in the Synthesis of Benzimidazole Scaffolds

Benzimidazoles are another privileged scaffold in medicinal chemistry, found in a wide range of drugs with diverse biological activities, including anticancer and antiviral agents.[6] The ortho-amino-cyano functionality that can be derived from this compound is a key precursor for the synthesis of benzimidazoles.

Conceptual Synthetic Pathway to a Benzimidazole

G MCNB This compound MANB Methyl 3-amino-4-cyanobenzoate MCNB->MANB Nitro Reduction Diamino Methyl 3,4-diaminobenzoate MANB->Diamino Cyano Reduction Benzimidazole Benzimidazole Derivative Diamino->Benzimidazole Cyclization with Aldehyde/Carboxylic Acid

Caption: Conceptual workflow for the synthesis of a benzimidazole derivative from this compound.

Protocol 3: Reduction of the Cyano Group

The reduction of the cyano group to a primary amine provides the second nitrogen atom required for the benzimidazole ring. This can be achieved using various reducing agents, with catalytic hydrogenation being a common method.

Materials:

  • Methyl 3-amino-4-cyanobenzoate

  • Ethanol or Methanol

  • Raney Nickel or a Palladium catalyst

  • Ammonia (optional, to suppress side reactions)

  • Hydrogen gas (H₂)

  • High-pressure reactor (autoclave)

Procedure:

  • Charge a high-pressure reactor with Methyl 3-amino-4-cyanobenzoate, the chosen solvent (e.g., ethanol saturated with ammonia), and the catalyst (e.g., Raney Nickel).

  • Seal the reactor and purge several times with nitrogen followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (this can range from 50 to 1000 psi depending on the substrate and catalyst).

  • Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) with vigorous stirring.

  • Monitor the reaction progress by observing the hydrogen uptake and by analyzing aliquots via HPLC.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate to obtain the crude Methyl 3,4-diaminobenzoate.

Protocol 4: Benzimidazole Ring Formation

The condensation of the resulting ortho-diamine with an aldehyde or a carboxylic acid (or its derivative) is a standard method for constructing the benzimidazole ring.[7]

Materials:

  • Methyl 3,4-diaminobenzoate

  • An appropriate aldehyde (R-CHO) or carboxylic acid (R-COOH)

  • Solvent (e.g., ethanol, acetic acid)

  • Acid catalyst (for aldehyde condensation, e.g., a few drops of HCl) or a coupling agent (for carboxylic acid condensation, e.g., EDC/HOBt)

Procedure (with an aldehyde):

  • Dissolve Methyl 3,4-diaminobenzoate and the aldehyde in a suitable solvent like ethanol.

  • Add a catalytic amount of an acid.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate upon cooling or after the addition of water.

  • Collect the solid product by filtration, wash with a suitable solvent, and dry.

Conclusion and Future Perspectives

This compound is a strategically designed building block with significant potential in medicinal chemistry. Its readily transformable functional groups provide access to key intermediates for the synthesis of high-value therapeutic agents, including PARP inhibitors and benzimidazole-based drugs. While direct literature examples may be sparse, the underlying chemical principles and the known reactivity of its functional groups strongly support its utility. The protocols outlined in this guide, based on well-established chemical transformations of analogous compounds, provide a solid foundation for researchers to explore the full potential of this versatile scaffold in their drug discovery programs. Future work should focus on the explicit demonstration of these synthetic routes and the exploration of novel heterocyclic systems that can be accessed from this promising starting material.

References

  • PrepChem. Synthesis of 4-cyano-3-nitrobenzoic acid. Available from: [Link].

  • ACS Publications. Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development. Available from: [Link].

  • National Institutes of Health. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PMC. Available from: [Link].

  • Google Patents. A kind of synthetic method for preparing Niraparib. CN107235957A.
  • Google Patents. A novel synthetic method for preparing an anticancer medicine Niraparib. CN106632244A.
  • National Institutes of Health. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Available from: [Link].

  • Google Patents. Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. CN104356022A.
  • Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Available from: [Link].

  • National Institutes of Health. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PMC. Available from: [Link].

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Nitro Reduction. Wordpress. Available from: [Link].

  • Organic Chemistry. Nitro Reduction - Common Conditions. Available from: [Link].

  • National Institutes of Health. Recent achievements in the synthesis of benzimidazole derivatives. PMC. Available from: [Link].

  • Google Patents. Preparation method of mesosulfuron-methyl. CN109879817B.
  • National Institutes of Health. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Available from: [Link].

  • Organic Chemistry Portal. Indazole synthesis. Available from: [Link].

  • MDPI. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Available from: [Link].

  • Google Patents. Processes for the preparation of Niraparib and intermediates thereof. US10927095B2.
  • Google Patents. Process for preparing benzimidazole compounds. EP1904481B1.
  • ResearchGate. (PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Available from: [Link].

Sources

Application Notes & Protocols: Methyl 4-cyano-3-nitrobenzoate as a Strategic Synthon for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Heterocyclic Diversity from a Trifunctional Building Block

In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. The strategic selection of starting materials is paramount to achieving molecular diversity efficiently. Methyl 4-cyano-3-nitrobenzoate emerges as a highly valuable and versatile building block due to the unique electronic and positional arrangement of its three functional groups: a nitro group, a cyano group, and a methyl ester. The powerful electron-withdrawing nature of the nitro and cyano groups creates a highly activated aromatic system, while their ortho-para relationship to each other provides a pre-organized scaffold for a variety of cyclization strategies.

This guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into the core reaction pathways it enables, present detailed protocols for the synthesis of key heterocyclic scaffolds, and explain the mechanistic rationale behind these transformations. The protocols and insights provided are designed for researchers, scientists, and drug development professionals seeking to leverage this synthon in their synthetic campaigns.

Part 1: The Strategic Value and Core Transformative Pathways

The synthetic power of this compound lies in the sequential or tandem manipulation of its functional groups. The nitro group, in particular, serves as a latent amino group, which upon reduction, becomes a powerful nucleophile poised for intramolecular cyclization.

Pillar 1: Reductive Cyclization - The Gateway to Fused Heterocycles

The most prominent and versatile strategy involves the reduction of the aromatic nitro group to an amine. This transformation is the critical first step that unlocks the cyclization potential of the molecule. The resulting intermediate, Methyl 3-amino-4-cyanobenzoate , is a cornerstone for building various bicyclic systems.

Common methods for nitro group reduction include:

  • Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[1] This method is often clean and high-yielding but may not be suitable for substrates with other reducible functional groups.

  • Metal-Acid Systems: Classic combinations like Iron (Fe) in acidic media (e.g., acetic acid or ammonium chloride) are robust, cost-effective, and widely used on an industrial scale.[1][2]

  • Transfer Hydrogenation: Using reagents like hydrazine hydrate in the presence of a catalyst.[1]

The choice of reducing agent is critical and depends on the overall functional group tolerance required for the specific synthetic target.

G cluster_products Heterocyclic Scaffolds start This compound intermediate Methyl 3-amino-4-cyanobenzoate (Key Intermediate) start->intermediate Nitro Group Reduction (e.g., Fe/AcOH, H₂/Pd-C) indazoles Indazoles start->indazoles + Hydrazine (Direct Cyclization) benzimidazoles Benzimidazoles intermediate->benzimidazoles + Aldehydes/ Carboxylic Acids quinazolines Quinazolinones intermediate->quinazolines + Formamides/ Orthoesters

Figure 1. Primary synthetic pathways from this compound.

Pillar 2: Synthesis of Benzimidazoles

Benzimidazoles are a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[3] The synthesis from this compound is highly efficient. Following the reduction of the nitro group to form Methyl 3-amino-4-cyanobenzoate, the resulting ortho-diamine equivalent can be cyclized. While a true diamine is not formed, the amino group and the adjacent cyano group can react with various one-carbon synthons. A common method involves the condensation with aldehydes followed by oxidative cyclization.[2][3]

G reagents {this compound | {Fe Powder | Acetic Acid}} step1 Step 1: Reduction reagents->step1 intermediate Methyl 3-amino-4-cyanobenzoate step1->intermediate reagents2 {Intermediate | {Aldehyde (R-CHO) | Oxidant (e.g., Air, I₂)}} step2 Step 2: Cyclocondensation reagents2->step2 product 2-Substituted-benzimidazole- 6-carboxylate step2->product

Figure 2. Workflow for the synthesis of Benzimidazole derivatives.

Pillar 3: Synthesis of Indazoles

The indazole core is another critical heterocycle in drug discovery.[4][5] The ortho-cyano-nitro arrangement in the starting material is perfectly suited for direct conversion to an indazole. This can be achieved by reacting this compound with hydrazine. The reaction likely proceeds via nucleophilic attack of hydrazine at the carbon of the cyano group, followed by an intramolecular cyclization and elimination of the nitro group, which is a competent leaving group in this context, particularly under basic conditions. This provides a direct and atom-economical route to 3-aminoindazoles.[4][6]

Pillar 4: Synthesis of Quinazolines and Quinazolinones

Quinazolines and their oxidized counterparts, quinazolinones, are prevalent in anticancer agents.[7][8][9] The synthesis often begins with the key intermediate, Methyl 3-amino-4-cyanobenzoate. The amino group can react with reagents like dimethylformamide dimethyl acetal (DMF-DMA) to form an amidine intermediate.[8] This intermediate can then be cyclized with a suitable nucleophile to construct the quinazoline ring. Alternatively, hydrolysis of the cyano group to an amide followed by reaction with an aldehyde or orthoester can lead to quinazolinones.[10][11]

Part 2: Detailed Experimental Protocols

Trustworthiness: The following protocols are based on established and peer-reviewed synthetic methods. They include detailed steps for reaction setup, workup, and purification to ensure reproducibility and safety.

Protocol 1: Two-Step Synthesis of Methyl 2-phenyl-1H-benzimidazole-6-carboxylate

This protocol details the synthesis of a model benzimidazole derivative via the reductive cyclization pathway.

Step A: Synthesis of Methyl 3-amino-4-cyanobenzoate (The Key Intermediate)

Reagent MW ( g/mol ) Amount Moles Equivalents
This compound206.165.00 g24.25 mmol1.0
Iron Powder (<325 mesh)55.848.12 g145.5 mmol6.0
Glacial Acetic Acid60.0550 mL--
Ethyl Acetate-200 mL--
Saturated NaHCO₃ (aq)-~150 mL--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (5.00 g, 24.25 mmol) and glacial acetic acid (50 mL).

  • Stir the mixture to form a suspension. Carefully add the iron powder (8.12 g, 145.5 mmol) portion-wise over 10 minutes. The reaction is exothermic.

  • Heat the reaction mixture to 80 °C and maintain for 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Cool the mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the Celite® pad with ethyl acetate (3 x 20 mL).

  • Combine the filtrate and washes in a separatory funnel. Carefully neutralize the acetic acid by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield Methyl 3-amino-4-cyanobenzoate as a pale yellow solid.

    • Expected Yield: 85-95%.

Step B: Cyclocondensation to form Methyl 2-phenyl-1H-benzimidazole-6-carboxylate

Reagent MW ( g/mol ) Amount Moles Equivalents
Methyl 3-amino-4-cyanobenzoate176.172.00 g11.35 mmol1.0
Benzaldehyde106.121.20 g (1.15 mL)11.35 mmol1.0
p-Toluenesulfonic acid (TsOH)172.200.22 g1.25 mmol0.11
Toluene-40 mL--

Procedure:

  • To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add Methyl 3-amino-4-cyanobenzoate (2.00 g, 11.35 mmol), benzaldehyde (1.20 g, 11.35 mmol), p-toluenesulfonic acid (0.22 g), and toluene (40 mL).

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. Maintain reflux for 4-6 hours, or until TLC indicates the completion of the reaction. The reaction involves an oxidative cyclization, and often exposure to air is sufficient.

  • Cool the reaction mixture to room temperature. A precipitate may form.

  • Filter the solid product and wash with cold toluene (2 x 10 mL).

  • If no solid forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford Methyl 2-phenyl-1H-benzimidazole-6-carboxylate as a crystalline solid.

    • Expected Yield: 70-85%.

Protocol 2: Direct Synthesis of Methyl 3-amino-1H-indazole-6-carboxylate

This protocol outlines the direct conversion of the starting material to an indazole derivative using hydrazine, a powerful method for constructing this scaffold.[4][6]

Reagent MW ( g/mol ) Amount Moles Equivalents
This compound206.164.12 g20.0 mmol1.0
Hydrazine Hydrate (~64% N₂H₄)50.062.0 g (2.0 mL)~40.0 mmol~2.0
Ethanol (95%)-50 mL--

Procedure:

  • In a 100 mL round-bottom flask fitted with a reflux condenser and magnetic stirrer, suspend this compound (4.12 g, 20.0 mmol) in ethanol (50 mL).

  • Add hydrazine hydrate (2.0 mL, ~40.0 mmol) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 3 hours. The color of the reaction mixture will typically change, and the starting material will dissolve.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • A solid product should precipitate from the solution upon cooling. If not, slowly add cold water (~20 mL) to induce precipitation.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 20 mL) and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield Methyl 3-amino-1H-indazole-6-carboxylate as a solid.

    • Expected Yield: 75-90%.

References

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • RSC Advances. (2021). Recent achievements in the synthesis of benzimidazole derivatives. RSC Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

  • RSC Medicinal Chemistry. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Royal Society of Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • RSC Advances. (2021). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major pharmacological aspects. RSC Publishing. Retrieved from [Link]

  • Chemistry Central Journal. (2017). Quinazoline derivatives: synthesis and bioactivities. Springer. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of quinazolin-4(3H)-ones 3a–j. Retrieved from [Link]

  • Caribbean Journal of Sciences and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

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Application Notes and Protocols: Reaction Conditions for Nucleophilic Aromatic Substitution of Nitrobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of SNAr in Nitrobenzoate Functionalization

Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone reaction in modern organic synthesis, providing a powerful and predictable method for the functionalization of electron-deficient aromatic rings. For researchers in medicinal chemistry and materials science, nitrobenzoates represent a class of particularly valuable substrates. The presence of the strongly electron-withdrawing nitro group, in concert with the ester moiety, significantly activates the aromatic ring towards nucleophilic attack, enabling the formation of diverse C-N, C-O, and C-S bonds.

This guide provides a comprehensive overview of the critical parameters governing the SNAr of nitrobenzoates. Moving beyond a simple recitation of steps, we will explore the underlying mechanistic principles that dictate experimental choices, offering field-proven insights to empower researchers to optimize reaction conditions, troubleshoot challenges, and strategically design synthetic routes. Every protocol described herein is designed as a self-validating system, grounded in established chemical principles.

Core Principles & Mechanistic Insights

The SNAr (Addition-Elimination) Mechanism on Nitrobenzoates

The SNAr reaction of a nitrobenzoate does not proceed through a concerted SN2-type displacement or a discrete SN1-type carbocation. Instead, it follows a stepwise addition-elimination mechanism . The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (ipso-carbon), temporarily breaking the ring's aromaticity. This forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex .[1][2] The reaction's success hinges on the stability of this intermediate. In the final, typically rapid step, the leaving group is expelled, and aromaticity is restored to yield the final product.[3]

The initial nucleophilic attack is almost always the rate-determining step.[4] This fundamental fact explains many of the unique reaction condition requirements seen in SNAr compared to other substitution reactions.

Figure 1. The Addition-Elimination mechanism of SNAr on a nitrobenzoate substrate.

Pillar 1: The Substrate - Activation and Directing Effects

The reactivity of the nitrobenzoate substrate is paramount. The reaction proceeds efficiently only when the aromatic ring is "activated," meaning its electron density is significantly lowered.

  • The Role of the Nitro Group : The nitro group (-NO₂) is a powerful activating group due to its strong inductive (-I) and resonance (-M) electron-withdrawing effects. For maximal activation, the nitro group must be positioned ortho or para to the leaving group.[4] In these positions, it can directly participate in the resonance stabilization of the negative charge in the Meisenheimer complex, delocalizing it onto the oxygen atoms.[2] A nitro group in the meta position offers only inductive stabilization and results in a dramatically slower reaction rate.[4]

  • The Ester Group : The methyl or ethyl benzoate group (-COOR) is also an electron-withdrawing group, primarily through resonance. While not as potent an activator as a nitro group, it contributes to the overall electrophilicity of the ring. Its placement relative to the leaving group and other nitro groups will fine-tune the substrate's reactivity.

  • Synergy in Dinitrobenzoates : In substrates like methyl 2,4-dinitrobenzoate, the combined activating effect of two nitro groups makes the ring exceptionally electron-poor and highly reactive towards nucleophilic attack.

Pillar 2: The Leaving Group - An Unconventional Trend

A defining feature of SNAr is the trend in leaving group ability for halogens: F > Cl > Br > I . This is the reverse of the trend observed in SN2 reactions.[5]

Causality : Because the rate-determining step is the nucleophilic attack, not the cleavage of the carbon-leaving group bond, the bond strength is less important than the leaving group's ability to activate the ring for attack. Fluorine, being the most electronegative halogen, exerts the strongest inductive electron-withdrawing effect. This makes the ipso-carbon more electrophilic and stabilizes the developing negative charge in the transition state, thereby accelerating the rate-limiting addition step.[4][6]

The nitro group itself can also serve as a leaving group, particularly in highly activated systems like dinitro- or trinitro-aromatics, when attacked by potent nucleophiles.[7]

Pillar 3: The Nucleophile - Selection and Reactivity

A wide range of nucleophiles can be employed in SNAr reactions. Generally, nucleophilicity correlates with basicity, but polarizability also plays a role.

  • N-Nucleophiles : Primary and secondary amines (e.g., piperidine, morpholine, benzylamine) are very common. They are typically used with a base (e.g., K₂CO₃, Et₃N) to neutralize the H-X formed during the reaction, or in excess to act as both the nucleophile and the base.[8]

  • O-Nucleophiles : Alkoxides and phenoxides are potent nucleophiles. They are often generated in situ by treating the corresponding alcohol or phenol with a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[5]

  • S-Nucleophiles : Thiolates, generated from thiols and a base, are excellent nucleophiles for SNAr due to their high polarizability and nucleophilicity.[8]

Pillar 4: Reaction Parameters - The Key to Success
  • Solvent Choice : This is one of the most critical decisions. Polar aprotic solvents are the standard choice for SNAr reactions.[5] Solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile are ideal because they effectively solvate the counter-ion (e.g., K⁺, Na⁺) of the nucleophile but poorly solvate the nucleophilic anion itself. This leaves the nucleophile "naked" and highly reactive, leading to significant rate enhancements.[4][9] Protic solvents (e.g., ethanol, water) can hydrogen-bond with the nucleophile, creating a solvent cage that blunts its reactivity and slows the reaction.[4]

  • Temperature Control : Many SNAr reactions require heating to overcome the activation energy barrier, with typical temperatures ranging from 50 °C to 120 °C.[5][8] The required temperature is dictated by the reactivity of the substrate and the nucleophile. Highly activated substrates (e.g., dinitrofluorobenzoates) may react readily at room temperature, while less activated substrates (e.g., monochloronitrobenzoates) will require more thermal energy.

  • Role of a Base : When using nucleophiles with an acidic proton (amines, alcohols, thiols), a base is required. For amines, inorganic bases like K₂CO₃ are common as they are non-nucleophilic and easily removed during workup. For generating potent alkoxides or thiolates, strong bases like NaH are necessary to ensure complete deprotonation.[5][8]

Quantitative Data Summary

The following table summarizes representative conditions for the SNAr of various nitroaromatic substrates, illustrating the interplay of the core pillars discussed above.

SubstrateNucleophileBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Fluoro-5-nitrobenzene-1,4-diamineMorpholineK₂CO₃DMF80492[8]
2-Fluoro-5-nitrobenzene-1,4-diaminePiperidineEt₃NDMSO100589[8]
1-Fluoro-4-nitrobenzeneBenzylamineK₂CO₃DMF100292[10]
1-Fluoro-4-nitrobenzenePhenolNaHTHF60395[4]
2-Fluoro-5-nitrobenzene-1,4-diamineMethylthiophenolNaHTHFrt2.593[8]
1-Chloro-2,4-dinitrobenzenen-Butylamine-ACN25< 1>95[11]
Methyl 3-nitropyridine-4-carboxylateCsF-DMSO1201870[7]

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(Piperidin-1-yl)-2-nitrobenzoate

This protocol details a typical SNAr reaction between an activated aryl fluoride and a secondary amine nucleophile using an inorganic base.

Materials:

  • Methyl 4-fluoro-2-nitrobenzoate (1.0 eq)

  • Piperidine (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-fluoro-2-nitrobenzoate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent and Reagent Addition : Under an inert atmosphere (N₂ or Ar), add anhydrous DMSO via syringe to create a stirrable suspension (approx. 0.2 M concentration relative to the substrate). Add piperidine (1.2 eq) to the mixture.

  • Reaction : Heat the reaction mixture to 100 °C in a pre-heated oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:EtOAc), observing the consumption of the starting material. The reaction is typically complete within 4-6 hours.

  • Workup - Quenching and Extraction : Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing a large volume of deionized water (approx. 10x the volume of DMSO).[12] Extract the aqueous phase with ethyl acetate (3 x volume of DMSO).

  • Washing : Combine the organic layers and wash thoroughly with water (2 x 10x volume of DMSO) to remove residual DMSO, followed by a wash with brine to aid in phase separation and remove excess water.[12]

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate to afford the pure product.

Protocol 2: Synthesis of Methyl 4-Phenoxy-2-nitrobenzoate

This protocol describes the reaction with an oxygen nucleophile, requiring in situ generation of the more reactive phenoxide anion.

Materials:

  • Methyl 4-chloro-2-nitrobenzoate (1.0 eq)

  • Phenol (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1M HCl (aq)

  • Deionized water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Nucleophile Generation : To a flame-dried, three-neck flask under an inert atmosphere, add a solution of phenol (1.1 eq) in anhydrous DMF. Cool the flask to 0 °C in an ice bath. Carefully add the sodium hydride (1.2 eq) portion-wise. Caution: H₂ gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the sodium phenoxide.

  • Substrate Addition : Add a solution of methyl 4-chloro-2-nitrobenzoate (1.0 eq) in a minimal amount of anhydrous DMF to the phenoxide solution dropwise.

  • Reaction : Heat the reaction mixture to 80 °C. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup - Quenching : Cool the reaction to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of water.

  • Extraction and Washing : Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers and wash with water, then with 1M HCl to remove any unreacted phenol, and finally with brine.

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification setup 1. Reaction Setup (Flask, Stir Bar, N₂ atm) reagents 2. Add Substrate, Base, & Anhydrous Solvent nucleophile 3. Add Nucleophile (or generate in situ) heat 4. Heat to Target Temperature nucleophile->heat monitor 5. Monitor by TLC/LC-MS heat->monitor quench 6. Cool & Quench monitor->quench extract 7. Aqueous Extraction wash 8. Wash Organic Layer dry 9. Dry & Concentrate purify 10. Column Chromatography dry->purify char 11. Characterization (NMR, MS) purify->char

Figure 2. Generalized experimental workflow for SNAr reactions of nitrobenzoates.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficient activation of the aromatic ring. 2. Leaving group is not optimal (e.g., Br, I). 3. Nucleophile is too weak. 4. Reaction temperature is too low. 5. Inappropriate solvent (e.g., protic).1. Ensure the nitro group is ortho/para to the leaving group. 2. Switch to an analogous substrate with a better leaving group (F > Cl).[5] 3. Use a stronger base to fully deprotonate the nucleophile; consider a more reactive nucleophile. 4. Incrementally increase the reaction temperature (e.g., in 10-20 °C steps).[4] 5. Switch to a polar aprotic solvent like DMSO or DMF.[5]
Multiple Spots on TLC / Side Products 1. Reaction with solvent (solvolysis). 2. Di-substitution on a substrate with multiple leaving groups. 3. Decomposition at high temperatures. 4. Hydrolysis of substrate or product.1. Use a non-nucleophilic, polar aprotic solvent. 2. Use a stoichiometric amount (1.0-1.1 eq) of the nucleophile and lower the reaction temperature.[5] 3. Reduce the reaction temperature; check if a more activated substrate would allow for milder conditions. 4. Ensure anhydrous conditions using flame-dried glassware and dry solvents under an inert atmosphere.
Difficult Workup 1. Persistent emulsion during extraction. 2. Difficulty removing high-boiling solvents (DMF/DMSO). 3. Product is basic and streaks on silica gel column.1. Add brine to the aqueous layer to break the emulsion.[5] 2. Perform multiple, diligent washes with large volumes of water (at least 5-10x the volume of the polar aprotic solvent).[12] 3. Pre-treat the silica gel with a small amount of triethylamine (e.g., 1%) in the eluent.[5]

Conclusion

The nucleophilic aromatic substitution of nitrobenzoates is a robust and versatile transformation critical for modern chemical synthesis. A successful outcome is not merely a matter of following a recipe but of understanding the interplay between substrate activation, leaving group ability, nucleophile strength, and the crucial role of solvent and temperature. By grasping the causality behind these experimental choices—from the rate-determining nucleophilic attack to the resonance stabilization of the Meisenheimer complex—researchers can intelligently design, optimize, and troubleshoot their synthetic efforts, paving the way for the efficient creation of novel molecules for drug discovery and beyond.

References

  • ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. [Link]

  • Crampton, M. R., et al. (2008). The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile. Journal of Physical Organic Chemistry. [Link]

  • University of Rochester, Department of Chemistry. Workup: DMF or DMSO. [Link]

  • García-Losada, P., et al. (2019). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. [Link]

  • Umar, Z., et al. (2015). SNAr Reactions of Amines in Aprotic Solvents. International Journal of Chemical Kinetics. [Link]

  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2021). SNAr Reaction in S-based Solvents. [Link]

  • Soderberg, T. Addition-Elimination at Aromatics (SNAR). Chemistry LibreTexts. [Link]

  • Reddit. (2022). -NO2 as a leaving group !?. r/chemistry. [Link]

  • Chemistry Stack Exchange. (2021). Nitro as a leaving group in an aromatic ring. [Link]

  • Coombes, R. G., et al. (1968). Electrophilic aromatic substitution. Part IX. The kinetics of nitration of benzene and some methylbenzenes in aqueous acetic acid and in acetic anhydride... Journal of the Chemical Society B: Physical Organic. [Link]

  • Jasiński, R., & Maziarka, A. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. [Link]

  • Al-Rawi, J. M. A., et al. (2007). Synthesis of Some N-Aryl α-Amino Acids Using Diaryliodonium Salts. Molecules. [Link]

  • Tsybizova, A., et al. (2013). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Journal of Mass Spectrometry. [Link]

  • gChem Global. SNAr Reaction. [Link]

  • University of Huddersfield Research Portal. The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia. [Link]

  • Zhang, W., et al. (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]

  • Spivey, A. Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. Imperial College London. [Link]

  • Reitti, M., & Olofsson, B. (2017). Transition Metal-Free N-Arylation of Amino Acid Esters with Diaryliodonium Salts. Angewandte Chemie International Edition. [Link]

  • Reitti, M., & Olofsson, B. (2017). Transition Metal-Free N-Arylation of Amino Acid Esters with Diaryliodonium Salts. ResearchGate. [Link]

  • ChemRxiv. (2022). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • ResearchGate. (2021). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene.... [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Alkyl Fluorides and Fluorinated Unnatural Amino Acids via Photochemical Decarboxylation of α-Fluorinated Carboxylic Acids. [Link]

  • Al-Rawi, J. M. A., et al. (2007). Synthesis of some n-aryl α-Amino acids using diaryliodonium salts. ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Crude Methyl 4-cyano-3-nitrobenzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 4-cyano-3-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this key intermediate and require a robust, reliable method for its purification. As a crucial building block in various synthetic pathways, the purity of this compound is paramount to achieving desired reaction outcomes and ensuring the integrity of downstream applications.

This document moves beyond a simple procedural outline, offering in-depth troubleshooting guides and frequently asked questions in a direct Q&A format. We will explore the causality behind experimental choices, providing you with the scientific foundation to not only execute the protocol but also to intelligently adapt it to your specific experimental context.

Troubleshooting Guide: Addressing Common Recrystallization Issues

This section directly addresses specific problems you may encounter during the purification of this compound.

Q: My compound won't fully dissolve in the hot solvent, even after adding a large amount. What's wrong?

A: This issue typically points to one of two possibilities: an inappropriate solvent choice or the presence of insoluble impurities.

  • Scientific Rationale: The fundamental principle of recrystallization is that the desired compound should be highly soluble in a hot solvent but sparingly soluble at colder temperatures.[1] If the compound has low solubility even at the solvent's boiling point, that solvent is unsuitable. Alternatively, crude reaction mixtures often contain inorganic salts or other byproducts that are completely insoluble in the chosen organic solvent.[2]

  • Solutions:

    • Verify Solvent Choice: First, confirm that you are using an appropriate solvent. For polar nitroaromatic compounds like this, alcoholic solvents such as ethanol or methanol are often a good starting point.[3]

    • Identify Insoluble Impurities: If you are confident in your solvent, the undissolved solid is likely an impurity. Do not continue adding excessive solvent, as this will drastically reduce your final yield.[4] Instead, perform a hot gravity filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper to remove the insoluble material before allowing the filtrate to cool.[5][6]

Q: The solution is colored, but my final product should be a pale yellow solid. How do I remove the color?

A: Colored impurities, often polymeric tars or high molecular weight byproducts, can be effectively removed using activated charcoal (decolorizing carbon).

  • Scientific Rationale: Activated charcoal has a high surface area and preferentially adsorbs large, colored impurity molecules from the solution.[7]

  • Step-by-Step Protocol:

    • Dissolve the crude solid in the minimum amount of hot solvent.

    • Allow the solution to cool slightly from the boiling point to prevent violent frothing.

    • Add a very small amount of activated charcoal (typically 1-2% of the solute's weight – just enough to cover the tip of a spatula).[7] Using too much will adsorb your desired product and reduce the yield.[6]

    • Bring the solution back to a gentle boil for 5-10 minutes to allow for adsorption.[6]

    • Perform a hot gravity filtration to remove the charcoal. The filtrate should be colorless or significantly less colored.

Q: My compound "oiled out" instead of forming crystals upon cooling. What should I do?

A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[8] This is a common problem when the melting point of the crude solid is lower than the boiling point of the solvent, or when the concentration of impurities is very high, causing a significant melting point depression.[9][10] The resulting oil often traps impurities, defeating the purpose of recrystallization.[8]

  • Scientific Rationale: Oiling out happens when the solution becomes supersaturated at a temperature that is above the compound's melting point.[10] Instead of molecules integrating into a crystal lattice, they aggregate as a liquid phase.[8]

  • Solutions:

    • Re-heat and Add More Solvent: Heat the solution until the oil completely redissolves. Add a small amount of additional solvent (10-20% more volume) to lower the saturation temperature.[10]

    • Slow Cooling: Allow the solution to cool very slowly. Insulate the flask with paper towels or leave it on a hot plate with the heat turned off to encourage gradual crystal formation.[4]

    • Vigorous Stirring: As the solution cools, stir it vigorously where the oil begins to form. This can break up the oil into smaller droplets that may serve as nuclei for crystallization.[6]

    • Change Solvents: If the problem persists, the chosen solvent's boiling point may be too high. Select a solvent with a lower boiling point, or consider a mixed-solvent system.

Q: No crystals are forming, even after the solution has cooled completely. How can I induce crystallization?

A: A clear, cooled solution that fails to produce crystals is supersaturated.[4] Crystal formation requires a nucleation event, which is the initial aggregation of molecules that starts the growth of a crystal. This can sometimes be kinetically hindered.

  • Scientific Rationale: In a supersaturated solution, the solute concentration is higher than its equilibrium solubility, but there is an energy barrier to forming the initial crystal nucleus. Inducing crystallization involves providing a template or energy to overcome this barrier.[11]

  • Solutions (in order of preference):

    • Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic scratches on the glass provide nucleation sites for crystal growth.[10]

    • Add a Seed Crystal: If you have a small crystal of the pure product, add it to the solution. This seed crystal acts as a perfect template for other molecules to deposit onto.[11]

    • Cool in an Ice Bath: Further reducing the temperature will decrease the solubility and can help promote crystallization. Combine this with scratching for better results.[7]

    • Reduce Solvent Volume: If none of the above methods work, you have likely used too much solvent.[4] Gently heat the solution to boil off a portion of the solvent, then attempt to cool and crystallize again.

Q: My final crystal yield is very low. What are the possible causes and how can I improve it?

A: A low yield can result from several factors during the procedure.

  • Scientific Rationale: Yield is lost when the product remains in the "mother liquor" (the filtrate after collecting crystals) or is physically lost during transfers.[10] The goal is to maximize the difference in solubility between hot and cold conditions.

  • Common Causes & Solutions:

    • Excess Solvent: Using too much solvent is the most common cause of low yield.[11] Always use the minimum amount of boiling solvent required to dissolve the crude solid.

    • Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose product.[12] Ensure your funnel and receiving flask are pre-heated.

    • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.[13] Always use a minimal amount of ice-cold solvent for washing.

    • Incomplete Crystallization: Ensure the solution has been given adequate time to cool and has been placed in an ice bath for at least 15-20 minutes to maximize crystal formation before filtration.

Frequently Asked Questions (FAQs)

Q: How do I select the best solvent for recrystallization?

A: The ideal solvent should exhibit a steep solubility curve for this compound. This means the compound should be very soluble at the solvent's boiling point but have very low solubility at room temperature or in an ice bath.[3][14] Additionally, impurities should either be fully soluble at all temperatures (remaining in the mother liquor) or completely insoluble (removed by hot filtration).[13] For nitroaromatic compounds, polar solvents like ethanol, methanol, or acetone are good starting points for testing.[3]

Q: What is a mixed-solvent system and when should I use it?

A: A mixed-solvent system (or solvent pair) is used when no single solvent has the ideal solubility properties.[3] It consists of two miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent).[5] You should use it when your compound is too soluble in one solvent (even when cold) and practically insoluble in another (even when hot). The procedure involves dissolving the compound in a minimum of the hot "good" solvent and then adding the "bad" solvent dropwise until the solution becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[5] A common pair for compounds like this is ethanol-water.[14]

Q: How critical is the cooling rate for crystal formation?

A: The cooling rate is very critical. Slow, gradual cooling is essential for the formation of large, pure crystals.[12] When a solution cools slowly, molecules have time to selectively arrange themselves into a crystal lattice, excluding impurities. Rapid cooling causes the solid to precipitate quickly, trapping impurities within the crystal structure and often leading to smaller, less pure crystals.[12]

Q: How can I be sure my final product is dry?

A: The presence of residual solvent will depress and broaden the melting point range of your product and add to its weight, giving an artificially high yield.[11] To ensure the product is dry, it should be left under vacuum for a sufficient period. The ultimate test is to weigh the sample, continue drying for another 20-30 minutes, and re-weigh it. If the mass is constant, the sample is considered dry.[11]

Data Summary

PropertyValueSource
Chemical Formula C₉H₆N₂O₄N/A
Molecular Weight 206.16 g/mol N/A
Appearance Pale yellow to yellow crystalline powder[15]
Melting Point ~77-87 °C (for a related isomer)[15]
Solubility Soluble in methanol, ethanol, ether. Insoluble in water.[16]

Note: Specific physical property data for this compound is limited. The melting point is provided for a structurally similar isomer, Methyl 3-methyl-4-nitrobenzoate, as a reference point. Solubility is based on related nitrobenzoate compounds.

Experimental Protocol: Recrystallization of this compound

This protocol assumes ethanol is a suitable solvent. Small-scale solubility tests should be performed first to confirm.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water (if using a mixed-solvent system)

  • Activated Charcoal (optional, for colored impurities)

  • Erlenmeyer flasks (2), Beaker

  • Hot plate with stirring capability

  • Stemless or short-stem funnel

  • Fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. In a separate beaker, heat the recrystallization solvent (ethanol) to its boiling point. Add the minimum amount of hot solvent to the flask containing the solid until it just dissolves.[11]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and gently boil for 5-10 minutes.[7]

  • Hot Gravity Filtration: Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel. Filter the hot solution quickly to remove insoluble impurities (and charcoal, if used).[5] This step prevents premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature, undisturbed.[12] Once at room temperature, place the flask in an ice-water bath for at least 15 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.[13]

  • Drying: Leave the crystals in the funnel with the vacuum on to pull air through and partially dry them. Transfer the dried cake to a watch glass and dry completely in a vacuum oven or desiccator until a constant weight is achieved.

Workflow & Troubleshooting Diagram

The following diagram outlines the decision-making process for a successful recrystallization and provides paths for troubleshooting common issues.

Recrystallization_Workflow start Start: Crude Solid select_solvent Select Solvent (e.g., Ethanol) start->select_solvent dissolve Dissolve in Minimum Hot Solvent select_solvent->dissolve check_dissolved Does it fully dissolve? dissolve->check_dissolved hot_filter Hot Gravity Filtration to Remove Insolubles check_dissolved->hot_filter No check_color Is Solution Colored? check_dissolved->check_color Yes hot_filter->check_color add_charcoal Add Activated Charcoal & Re-heat check_color->add_charcoal Yes cool Cool Slowly to Room Temperature check_color->cool No hot_filter2 Hot Gravity Filtration to Remove Charcoal add_charcoal->hot_filter2 hot_filter2->cool ice_bath Cool in Ice Bath cool->ice_bath oiling_out Problem: Oiling Out cool->oiling_out check_crystals Crystals Formed? ice_bath->check_crystals induce Induce Crystallization: 1. Scratch Flask 2. Add Seed Crystal check_crystals->induce No collect Collect by Vacuum Filtration Wash with Ice-Cold Solvent check_crystals->collect Yes induce->ice_bath dry Dry Crystals Under Vacuum collect->dry end End: Pure Product dry->end oiling_solution Re-heat, Add More Solvent, Cool VERY Slowly oiling_out->oiling_solution oiling_solution->cool

Caption: Recrystallization workflow and troubleshooting guide.

References

  • Recrystallization. (n.d.). LibreTexts. Retrieved from [Link]

  • Recrystallization (help meeeeee). (2013). Reddit. Retrieved from [Link]

  • Recrystallization - Single Solvent. (n.d.). University of Toronto Scarborough. Retrieved from [Link]

  • 2.1: RECRYSTALLIZATION. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization. (n.d.). Wired Chemist. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Recrystallization1. (n.d.). California State University, Los Angeles. Retrieved from [Link]

  • Recrystallization. --->. (n.d.). Northern Kentucky University. Retrieved from [Link]

  • Solvent Choice. (n.d.). University of York. Retrieved from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. Retrieved from [Link]

  • 3.3B: General Procedures for Removing Impurities. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry. Retrieved from [Link]

  • Method of crystallizing nitro products. (1959). Google Patents.
  • Methyl 4-nitrobenzoate. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. (2018). Chemistry Stack Exchange. Retrieved from [Link]

  • Nitration of methyl benzoate. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Methyl 3-methyl-4-nitrobenzoate. (n.d.). PubChem. Retrieved from [Link]

  • Methyl 4-amino-3-nitrobenzoate. (n.d.). PubChem. Retrieved from [Link]

  • Methyl 3-nitrobenzoate. (2024). ChemBK. Retrieved from [Link]

  • Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. (2018). Chemistry Stack Exchange. Retrieved from [Link]

  • Synthesis of 4-cyano-3-nitrobenzoic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • Benzoic acid, m-nitro-, methyl ester. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Methyl 4-methyl-3-nitrobenzoate. (n.d.). PubChem. Retrieved from [Link]

  • This compound. (n.d.). Universal Biologicals. Retrieved from [Link]

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Technical Support Center: Optimizing the Synthesis of Methyl 4-cyano-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-cyano-3-nitrobenzoate. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols, troubleshoot common issues, and ensure the highest purity of their target compound. We will delve into the mechanistic underpinnings of the primary synthetic routes and provide field-tested solutions to common experimental challenges.

Introduction: Synthesis Strategy

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and functional materials. Its synthesis typically relies on the electrophilic aromatic substitution of a readily available starting material, Methyl 4-cyanobenzoate. The core challenge lies in achieving high regioselectivity and yield while minimizing side-product formation.

The primary and most direct route involves the nitration of Methyl 4-cyanobenzoate. Both the cyano (-CN) and the methyl ester (-COOCH₃) groups are electron-withdrawing and meta-directing substituents on the benzene ring.[1][2] This electronic property fortuitously directs the incoming electrophile (the nitronium ion, NO₂⁺) to the position meta to both groups, which is the C-3 position. This inherent regioselectivity makes the reaction efficient and is the focus of this guide.

Reaction Pathway: Nitration of Methyl 4-cyanobenzoate

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. Concentrated sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[2][3] The π-electron system of the aromatic ring then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex. A base (HSO₄⁻) then abstracts a proton from the ring, restoring aromaticity and yielding the final product, this compound.

Nitration_Mechanism cluster_reactants Nitronium Ion Generation cluster_reaction Electrophilic Aromatic Substitution HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H3O_plus H₃O⁺ Start Methyl 4-cyanobenzoate Sigma Sigma Complex (Resonance Stabilized) Start->Sigma + NO₂⁺ Product This compound Sigma->Product - H⁺ (via HSO₄⁻)

Caption: Mechanism of this compound Synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Question: I performed the nitration of Methyl 4-cyanobenzoate, but after workup, I obtained a very low yield of the desired product. What could have gone wrong?

Answer: Low yield is a common issue that can stem from several factors, primarily related to reaction conditions and reagent quality.

  • Cause A: Inadequate Nitrating Agent Generation: The formation of the nitronium ion (NO₂⁺) is critical and requires a strong dehydrating acid, typically concentrated sulfuric acid.

    • Solution: Ensure your sulfuric acid is concentrated (98%) and your nitric acid is of a high grade (e.g., 70%). Using wet glassware can dilute the acids, hindering the formation of the nitronium ion.[4]

  • Cause B: Incorrect Reaction Temperature: The nitration of activated rings can be exothermic, but deactivating groups as present here require controlled temperatures to proceed effectively without promoting side reactions or decomposition.

    • Solution: The reaction should be initiated at a low temperature (0-5 °C) during the addition of the nitrating mixture to control the reaction rate.[1][5] After the addition is complete, allowing the reaction to slowly warm to room temperature for a set period (e.g., 15-30 minutes) ensures the reaction goes to completion without generating excessive byproducts from overheating.[1][6] Exceeding this temperature range can lead to the formation of dinitro compounds or oxidative degradation.[5]

  • Cause C: Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.

    • Solution: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 8:2 v/v).[7] The product, being more polar than the starting material, will have a lower Rf value. The reaction is complete when the starting material spot is no longer visible.

Issue 2: Product is an Oil or Gel, Not a Solid

Question: After pouring the reaction mixture onto ice, my product separated as a sticky oil or gel instead of the expected crystalline solid. Why did this happen and how can I isolate my product?

Answer: The formation of an oil or gel is a frequent problem, often pointing to the presence of impurities or incomplete purification.

  • Cause A: Presence of Isomeric Impurities: While the reaction is highly regioselective, minor amounts of the ortho-isomer (methyl 2-nitro-4-cyanobenzoate) can form. This, along with other byproducts, can create an eutectic mixture that has a lower melting point than the pure product, causing it to appear as an oil.[5]

    • Solution 1: Purification via Recrystallization. The most effective method to purify the product and induce crystallization is recrystallization. A common and effective solvent is methanol or an ethanol/water mixture.[1][3] Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly. The pure this compound should crystallize out, leaving impurities in the mother liquor.

    • Solution 2: Trituration. Vigorously stirring or scratching the oily product with a small amount of a cold, non-polar solvent (like hexane) or ice-cold methanol can sometimes induce crystallization by removing soluble impurities.[5][7]

  • Cause B: Hydrolysis of the Ester: The strongly acidic conditions and the aqueous workup can lead to the hydrolysis of the methyl ester, forming 4-cyano-3-nitrobenzoic acid. The presence of this carboxylic acid impurity can interfere with crystallization.[6]

    • Solution: During the workup, after filtering the crude product, wash it thoroughly with cold water to remove residual acid. A subsequent wash with a cold, dilute sodium bicarbonate solution can neutralize and remove the carboxylic acid impurity, followed by another wash with cold water.

Troubleshooting_Workflow cluster_LowYield Troubleshoot Low Yield cluster_OilyProduct Troubleshoot Oily Product Start Experiment Complete CheckYield Assess Yield & Purity Start->CheckYield YieldOK High Yield & Crystalline? CheckYield->YieldOK LowYield Low Yield YieldOK->LowYield No (Low Yield) OilyProduct Oily/Gummy Product YieldOK->OilyProduct No (Oily) Success Proceed to Characterization YieldOK->Success Yes LY_Cond Check Reaction Conditions: - Temperature Control? - Reagent Quality? - Reaction Time? LowYield->LY_Cond OP_Impurity Impurity Issue Suspected OilyProduct->OP_Impurity LY_TLC Run TLC to Confirm Completion LY_Cond->LY_TLC OP_Recrys Recrystallize from Methanol or EtOH/H₂O OP_Impurity->OP_Recrys OP_Wash Wash with NaHCO₃ (aq) to Remove Acid Impurity OP_Impurity->OP_Wash

Caption: Troubleshooting workflow for synthesis optimization.

Frequently Asked Questions (FAQs)

Q1: Is there an alternative to the nitrating mixture of HNO₃/H₂SO₄? A1: While the HNO₃/H₂SO₄ mixture is the most common and cost-effective, other nitrating agents exist. However, for a deactivated ring like this, the strong electrophile generated by the mixed acid system is generally required for good conversion. Alternatives are often milder and may not be effective.

Q2: How can I confirm the identity and purity of my final product? A2: A combination of analytical techniques is recommended.

  • Melting Point: The pure product should have a sharp melting point. Literature values should be consulted for comparison.

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. The ¹H NMR spectrum will show characteristic shifts for the aromatic protons and the methyl ester singlet.[2]

  • GC-MS or LC-MS: These techniques are excellent for assessing purity and identifying any minor impurities by their mass-to-charge ratio.[8][9]

  • Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups: C≡N stretch, NO₂ stretches (symmetric and asymmetric), and the C=O stretch of the ester.

Q3: What safety precautions are essential for this reaction? A3: This reaction involves highly corrosive and strong oxidizing acids.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[1]

  • The nitrating mixture should be prepared by adding the sulfuric acid to the nitric acid slowly while cooling in an ice bath. Crucially, the nitrating mixture must be added slowly to the substrate solution, also in an ice bath, to control the reaction temperature. [1][3]

  • The workup step of pouring the acid mixture onto ice should be done carefully and slowly.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from standard procedures for the nitration of deactivated aromatic esters.[1][3][4][5]

Materials:

  • Methyl 4-cyanobenzoate

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Methanol (for recrystallization)

  • Crushed Ice & Deionized Water

Procedure:

  • In a 100 mL flask, add Methyl 4-cyanobenzoate (e.g., 5.0 g).

  • Place the flask in an ice-water bath. Slowly and with stirring, add concentrated H₂SO₄ (10 mL). Stir until all the solid has dissolved. Keep the solution cold.

  • In a separate, clean, and dry flask, prepare the nitrating mixture. Cool the flask in an ice bath. Carefully add concentrated H₂SO₄ (4 mL) to concentrated HNO₃ (4 mL).

  • Using a dropping pipette, add the nitrating mixture dropwise to the stirred solution of Methyl 4-cyanobenzoate over 15-20 minutes. CRITICAL: Monitor the temperature closely with a thermometer and ensure it does not rise above 15 °C.[5]

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 20 minutes.[4]

  • In a 250 mL beaker, place approximately 50 g of crushed ice. Slowly and carefully pour the reaction mixture onto the ice while stirring.

  • A precipitate of the crude product will form. Continue stirring until all the ice has melted.

  • Isolate the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with two portions of cold deionized water (2 x 25 mL).

Protocol 2: Purification by Recrystallization
  • Transfer the crude, filtered solid to a clean flask.

  • Add a minimal amount of methanol. Heat the mixture gently on a hotplate until the solid just dissolves.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold methanol, and allow them to air dry completely.

  • Determine the yield and characterize the final product.

ParameterRecommended ConditionRationale
Reaction Temperature 0-15 °C during additionPrevents runaway reaction and formation of byproducts.[5]
Stirring Time (Post-Addition) 20 minutes at room tempEnsures the reaction proceeds to completion.[4]
Workup Pouring onto crushed iceSafely quenches the reaction and precipitates the product.[3]
Purification Solvent Methanol or Ethanol/WaterEffectively removes impurities while providing good recovery of the product.[1][3][5]

References

  • PrepChem. (n.d.). Synthesis of 4-cyano-3-nitrobenzoic acid.
  • Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Wang, F., et al. (2018). A general electrochemical strategy for the Sandmeyer reaction. Chemical Science.
  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Zahoor, A. F., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
  • LibreTexts Chemistry. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate.
  • Millersville University. (n.d.). Nitration of Methyl Benzoate.
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN109879817B - Preparation method of mesosulfuron-methyl.
  • CDC Stacks. (n.d.). Supporting Information.
  • Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate?. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • Reddit. (2012). What is the product of my (failed) synthesis of methyl-3-nitrobenzoate?. Retrieved from [Link]

  • Benchchem. (n.d.). Navigating Purity: A Comparative Guide to the Assessment of Synthesized Methyl 3-(methylamino)-4-nitrobenzoate.
  • ResearchGate. (n.d.). Methyl 4-nitrobenzoate. Retrieved from [Link]

  • University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Retrieved from a University of South Alabama server.
  • MDPI. (2017). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan. Retrieved from [Link]

  • Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.

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common side products in the synthesis of substituted nitrobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted nitrobenzoates. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of these important chemical intermediates. Our focus is on providing practical, field-tested insights grounded in established chemical principles to help you troubleshoot and optimize your reactions.

This guide is divided into two main sections, each addressing a primary synthetic route:

  • Nitration of Substituted Benzoates

  • Esterification of Substituted Nitrobenzoic Acids

Section 1: Troubleshooting the Nitration of Substituted Benzoates

The direct nitration of a substituted benzoate is a classic example of electrophilic aromatic substitution. While seemingly straightforward, this reaction requires careful control to achieve high yield and purity. The ester group (-COOR) is a deactivating, meta-directing group, which means it slows down the reaction and directs the incoming nitro group primarily to the 3-position.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: I performed a nitration of methyl benzoate and my yield of the desired methyl 3-nitrobenzoate is low, with significant amounts of other products. What are the likely side products?

A1: Low yield in this reaction is typically due to the formation of several common side products. Identifying them is the first step in optimizing your protocol.

  • Isomeric Byproducts (Ortho- and Para-isomers): Although the ester group is strongly meta-directing, small amounts of methyl 2-nitrobenzoate (ortho) and methyl 4-nitrobenzoate (para) are often formed.[2] The ester group's electron-withdrawing nature destabilizes the intermediates for ortho and para substitution less than it does for meta substitution, making the meta pathway the most favorable.[2]

  • Dinitration Products: If the reaction conditions are too harsh (e.g., high temperature or prolonged reaction time), a second nitro group can be added to the ring.[1][2][4] Since the ring is now deactivated by both an ester and a nitro group, this is slower than the first nitration. The major dinitration product will be methyl 3,5-dinitrobenzoate.[4][5]

  • Unreacted Starting Material: Incomplete reaction is common if the conditions are too mild or the reaction time is too short. The deactivating effect of the ester group requires sufficiently strong nitrating conditions (a mixture of concentrated nitric and sulfuric acids) to proceed efficiently.[6]

Q2: How can I minimize the formation of dinitrated side products?

A2: The formation of dinitration products is highly dependent on the reaction's energy. The key is rigorous temperature control.

The nitration reaction is highly exothermic.[6] As the temperature increases, the activation energy barrier for a second nitration is more easily overcome, leading to an increase in dinitrated byproducts.[1][4]

Key Recommendations:

  • Maintain Low Temperatures: The addition of the nitrating mixture (H₂SO₄/HNO₃) should be done slowly and dropwise while the reaction flask is submerged in an ice bath to maintain an internal temperature between 0-10 °C.[2][3]

  • Monitor Internal Temperature: Do not rely solely on the external bath temperature. Use a thermometer in the reaction mixture to ensure there are no temperature spikes during the addition.

  • Avoid Prolonged Reaction Times: Once the initial nitration is complete (often monitored by TLC), quenching the reaction can prevent further nitration.[2]

Reaction TemperatureExpected Outcome
0–10 °C Optimal. Favors mono-nitration at the meta position. Dinitration is significantly minimized.[2][3]
10–25 °C Acceptable, but risky. Increased rate of reaction, but also a higher chance of dinitration.[1]
> 25 °C Not Recommended. Significantly increases the formation of dinitrated products and other side reactions.[1][4]

Q3: My NMR spectrum is complex. How do I distinguish between the desired meta-isomer and the ortho/para side products?

A3: ¹H NMR spectroscopy is an excellent tool for differentiating these isomers based on the splitting patterns of the aromatic protons.

  • Methyl 3-nitrobenzoate (meta, desired): You will see four distinct signals in the aromatic region. The proton between the two functional groups is the most downfield. The symmetry is low, so all four aromatic protons are chemically non-equivalent.[7]

  • Methyl 4-nitrobenzoate (para): Due to the molecule's symmetry, you will observe only two signals in the aromatic region, both appearing as doublets (an AA'BB' system).[7]

  • Methyl 2-nitrobenzoate (ortho): Like the meta isomer, it will show four signals in the aromatic region, but their chemical shifts and coupling constants will differ.

The following diagram illustrates the reaction pathways leading to the primary product and a common side product.

Nitration_Pathway MB Methyl Benzoate Nitrating HNO₃ / H₂SO₄ Meta Methyl 3-Nitrobenzoate (Major Product) Nitrating->Meta 0-10 °C Dinitro Methyl 3,5-Dinitrobenzoate (Side Product) Meta->Dinitro > 25 °C or Excess HNO₃

Caption: Nitration of Methyl Benzoate Pathways.

Troubleshooting Protocol: Purification by Recrystallization

If your crude product is contaminated with isomers or dinitrated compounds, recrystallization is an effective purification method. Methyl 3-nitrobenzoate is typically a pale-yellow solid.[2][8]

Objective: To isolate pure methyl 3-nitrobenzoate from common side products.

Protocol:

  • Solvent Selection: A mixed solvent system of ethanol and water is often effective. Methyl 3-nitrobenzoate is soluble in hot ethanol but insoluble in cold water.[3] Methanol can also be used.[9][10]

  • Dissolution: Place the crude solid product in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. If an oily substance persists, it may be due to impurities; continue adding small portions of hot ethanol until a clear solution is obtained.[3]

  • Induce Crystallization: Slowly add hot water to the solution until it becomes slightly cloudy (the saturation point). If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3][11]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold water to remove any soluble impurities.[9][11]

  • Drying: Dry the crystals thoroughly. The melting point of pure methyl 3-nitrobenzoate is 78 °C. A broad or depressed melting point indicates the presence of impurities.

Section 2: Troubleshooting the Esterification of Substituted Nitrobenzoic Acids

Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[12][13] When synthesizing substituted nitrobenzoates via this route, the main challenge is managing the reaction equilibrium.

Frequently Asked Questions (FAQs)

Q1: I'm trying to synthesize ethyl 4-nitrobenzoate from 4-nitrobenzoic acid and ethanol, but the reaction isn't going to completion. Why is my yield low?

A1: The primary reason for low yields in Fischer esterification is its reversible nature.[13][14][15] The reaction establishes an equilibrium between the reactants (carboxylic acid and alcohol) and the products (ester and water).

Carboxylic Acid + Alcohol ⇌ Ester + Water

The presence of water, a byproduct, can drive the reaction backward, hydrolyzing the newly formed ester back into the starting materials.[16] This is a direct consequence of Le Chatelier's principle.[15] To achieve a high yield, the equilibrium must be shifted to the right.

Q2: What are common side reactions during the Fischer esterification of nitrobenzoic acids?

A2: While incomplete reaction is the main issue, other side reactions can occur, particularly depending on the alcohol and reaction conditions.

  • Elimination (Dehydration) of Alcohols: If you are using secondary or tertiary alcohols, the strong acid catalyst (e.g., H₂SO₄) and heat can promote E1 elimination to form an alkene. This is a significant issue for tertiary alcohols, which readily form stable carbocations.[17]

  • Ether Formation: Under acidic conditions, two molecules of the alcohol can condense to form a symmetric ether (e.g., 2 EtOH → Et-O-Et + H₂O). This is generally favored at higher temperatures than esterification.

  • Reactions with the Solvent: If using a reactive solvent, it may compete in the reaction. It is best to use an excess of the reactant alcohol as the solvent or an inert solvent like toluene.[18]

Fischer_Esterification Acid Nitrobenzoic Acid Acid->Acid_Alcohol Alcohol Alcohol Alcohol->Acid_Alcohol Ester Nitrobenzoate Ester Water Water Acid_Alcohol->Ester_Water H⁺ Catalyst (Forward Reaction) Ester_Water->Ester Ester_Water->Water Ester_Water->Acid_Alcohol H₂O (Reverse Reaction)

Caption: Equilibrium in Fischer Esterification.

Q3: How can I drive the Fischer esterification to completion?

A3: To maximize your yield of the ester, you must shift the reaction equilibrium towards the products. There are two primary strategies based on Le Chatelier's principle:

  • Use an Excess of a Reactant: The most common approach is to use a large excess of the alcohol.[19][20] This increases the concentration of one of the reactants, pushing the equilibrium towards the products. Often, the alcohol can serve as the solvent for the reaction.

  • Remove a Product as it Forms: Removing water as it is produced is a very effective method. This can be achieved by:

    • Azeotropic Distillation: If the reaction is run in an inert, water-immiscible solvent (like toluene), a Dean-Stark apparatus can be used to collect the water-toluene azeotrope, physically removing water from the reaction mixture.[18]

    • Using a Dehydrating Agent: While less common for esterification, molecular sieves can be added to the reaction to sequester the water as it forms.

Troubleshooting Protocol: Driving Esterification to Completion

Objective: To synthesize methyl 3,5-dinitrobenzoate with high yield from 3,5-dinitrobenzoic acid.

Protocol (Based on Excess Reagent Method):

  • Setup: In a round-bottomed flask equipped with a reflux condenser, combine 3,5-dinitrobenzoic acid (1.0 eq) and a large excess of anhydrous methanol (e.g., 10-15 eq).[21] The methanol will also act as the solvent.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.3 eq) to the mixture while stirring.[21]

  • Reaction: Heat the mixture to reflux and maintain it for several hours (e.g., 4-24 hours).[21] The reaction progress can be monitored by TLC by observing the disappearance of the starting carboxylic acid.

  • Workup:

    • Allow the reaction mixture to cool to room temperature. A precipitate of the product may form.[21]

    • If necessary, reduce the volume of methanol under reduced pressure.

    • Pour the mixture into cold water or onto ice to precipitate the ester product fully.

    • Neutralize any remaining acid by slowly adding a weak base, such as a saturated sodium bicarbonate solution, until effervescence ceases.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water to remove any remaining salts or acid.

    • Recrystallize the crude product from a suitable solvent (e.g., methanol) to obtain the pure methyl 3,5-dinitrobenzoate.[21]

References
  • Proprep. (n.d.). Why is methyl 3-nitrobenzoate the major product of this reaction, and why does the amount of dinitration increase at high temperatures? Why is it important to add nitric acid to sulfur?
  • YouTube. (2021). Alkylation of Alcohols, Part 1a: with Alkyl Halides and Sulfonates (mechanism, side reactions).
  • Echemi. (2023). Nitration of Methyl Benzoate | Process and Applications.
  • Homework.Study.com. (n.d.). Draw the stepwise mechanism for the Fischer esterification reaction of m-nitrobenzoic acid and....
  • Quora. (2018). What product would be obtained if methyl benzoate undergoes dinitration?.
  • RSC Education. (n.d.). Nitration of methyl benzoate | Resource.
  • Google Patents. (n.d.). Esterification of nitrobenzoic acids - US3948972A.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Truman ChemLab. (2017). Fischer Esterification of 3-ntrobenzoic acid 2017.
  • Chemistry Steps. (n.d.). Alkyl Halides to Alcohols.
  • Homework.Study.com. (n.d.). It is stated that (little or no dinitration is observed) in the nitration of methyl benzoate....
  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids.
  • Guidechem. (n.d.). What is ethyl 4-Nitrobenzoate used for?.
  • Google Patents. (n.d.). EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.
  • Master Organic Chemistry. (2014). Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration.
  • Scribd. (n.d.). The Preparation and Purification of Methyl-3-Nitrobenzoate Student Sheet | PDF.
  • Chemcess. (2024). Nitration Of Aromatic Compounds.
  • YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate..
  • Unknown. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate.
  • ResearchGate. (2016). (PDF) Nitration of Methyl Benzoate.
  • Chemistry LibreTexts. (2023). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • PrepChem.com. (n.d.). Synthesis of methyl 3,5-dinitrobenzoate.

Sources

Technical Support Center: Purifying Methyl 4-cyano-3-nitrobenzoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing column chromatography for the purification of Methyl 4-cyano-3-nitrobenzoate. It is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For a polar compound like this compound, silica gel is the most suitable and commonly used stationary phase.[1] Its polar surface effectively interacts with the polar functional groups (cyano and nitro groups) of the target molecule, allowing for good separation from less polar impurities. Alumina can be considered as an alternative if separation on silica gel is problematic, as it offers different selectivity.[1]

Q2: How do I select an appropriate mobile phase (eluent) for the separation?

A2: The selection of the mobile phase is critical for a successful separation. Thin-Layer Chromatography (TLC) is the standard method for determining the optimal solvent system before performing column chromatography.[2] A common starting point for aromatic nitro compounds is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate or dichloromethane.[3][4]

For this compound, a gradient elution is often recommended.[5] You would start with a low polarity mobile phase (e.g., a higher ratio of hexane to ethyl acetate) to elute non-polar impurities, and then gradually increase the polarity (increase the proportion of ethyl acetate) to elute your target compound.[1]

Q3: Should I use isocratic or gradient elution?

A3: For complex mixtures with components of varying polarities, which is common after a synthesis, gradient elution is generally superior to isocratic elution.[6][7] Gradient elution, where the mobile phase composition is changed during the separation, typically results in better resolution, sharper peaks, and shorter run times.[5][8] Isocratic elution, which uses a constant mobile phase composition, is simpler but can lead to band broadening for later eluting compounds.[5]

Q4: How much silica gel should I use in my column?

A4: A general guideline is to use a mass of silica gel that is 50 to 100 times the mass of your crude sample.[9] If the separation is difficult (i.e., the Rf values of your compound and impurities are very close), you may need to use a larger amount of silica gel.[9]

Q5: What are the best practices for packing the chromatography column?

A5: A well-packed column is essential for good separation. The "wet packing" or slurry method is generally preferred as it helps to avoid air bubbles and ensures a uniform packing, which minimizes band broadening and poor resolution.[10] This involves making a slurry of the silica gel in the initial mobile phase and pouring it into the column.[11]

II. Troubleshooting Guide

This section addresses common problems encountered during the column chromatography of this compound.

Problem 1: The compound is not moving down the column (stuck at the origin).
  • Possible Cause: The mobile phase is not polar enough to displace the highly polar this compound from the polar silica gel.[2]

  • Solution:

    • Increase the polarity of the mobile phase. Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).

    • Consider a more polar solvent system. If increasing the polarity of your current system is ineffective, you may need to switch to a stronger solvent system. For very polar compounds, systems like dichloromethane/methanol can be effective.[12] However, be cautious as very high concentrations of methanol can sometimes cause silica to dissolve.[12]

Problem 2: The compound elutes too quickly (comes out with the solvent front).
  • Possible Cause: The mobile phase is too polar.[2] This can happen if the initial solvent system is not optimized or if the polarity is increased too rapidly in a gradient elution.

  • Solution:

    • Decrease the polarity of the mobile phase. Start with a higher proportion of the non-polar solvent (e.g., hexane).

    • Re-optimize using TLC. Before running the column, ensure you have a solvent system that gives your target compound an Rf value between 0.2 and 0.4 on a TLC plate.

Problem 3: Poor separation of the target compound from impurities (co-elution).
  • Possible Cause 1: The chosen solvent system does not provide adequate resolution.

  • Solution 1:

    • Fine-tune the mobile phase. Experiment with different ratios of your chosen solvents. Sometimes, small changes in the solvent ratio can significantly improve separation.

    • Try a different solvent system. The selectivity of the separation can be altered by changing the solvents. For aromatic compounds, incorporating a solvent like toluene can sometimes improve separation due to π-π interactions.[12]

  • Possible Cause 2: The column is overloaded with the crude sample.

  • Solution 2:

    • Reduce the amount of sample loaded. A general rule is that the mass of the crude sample should be between 1-5% of the total mass of the stationary phase.[10]

    • Use a larger column. If you need to purify a large amount of material, you will need a correspondingly larger column with more stationary phase.

  • Possible Cause 3: The sample was not loaded onto the column correctly, leading to a broad initial band.

  • Solution 3:

    • Use the "dry loading" method. If your compound has poor solubility in the initial mobile phase, dissolving it in a more polar solvent and then adsorbing it onto a small amount of silica gel before loading can be beneficial.[13] This creates a more concentrated and uniform starting band.[14] The process involves dissolving the sample, adding silica gel, and then removing the solvent on a rotary evaporator to obtain a free-flowing powder, which is then added to the top of the column.[15]

Problem 4: Tailing of the compound band, leading to broad fractions.
  • Possible Cause 1: The compound is strongly interacting with the acidic sites on the silica gel.

  • Solution 1:

    • Add a small amount of a modifier to the mobile phase. For compounds that can interact with acidic silica, adding a small percentage (e.g., 0.1-1%) of a weak base like triethylamine to the eluent can help to improve peak shape by neutralizing the acidic sites.[15]

  • Possible Cause 2: The flow rate of the mobile phase is too fast.

  • Solution 2:

    • Reduce the flow rate. A slower flow rate allows for better equilibration of the compound between the stationary and mobile phases, which can lead to sharper bands.[13]

Problem 5: The compound appears to be decomposing on the column.
  • Possible Cause: Some nitroaromatic compounds can be sensitive to the acidic nature of silica gel.[16]

  • Solution:

    • Test for stability. Before running a large-scale column, you can check the stability of your compound on silica gel using a 2D TLC. Spot your compound on a TLC plate, run it in one direction, then turn the plate 90 degrees and run it again in the same solvent system. If new spots appear, it indicates decomposition.[16]

    • Use a deactivated stationary phase. You can deactivate silica gel by adding a small amount of water or by using a pre-treated, less acidic silica.

    • Consider an alternative stationary phase. Neutral alumina can be a good alternative for compounds that are sensitive to acidic conditions.[17]

III. Experimental Protocols & Data

Table 1: Mobile Phase Polarity Index
SolventPolarity Index
Hexane0.1
Toluene2.4
Dichloromethane3.1
Ethyl Acetate4.4
Acetonitrile5.8
Methanol6.6

This table provides a general guide to solvent polarity to aid in the selection of an appropriate mobile phase.

Protocol 1: Wet-Packing a Silica Gel Column
  • Securely clamp a glass chromatography column in a vertical position.[11]

  • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.[9]

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.[11]

  • Gently pour the slurry into the column.[11]

  • Continuously tap the side of the column to ensure even packing and to dislodge any air bubbles.[13]

  • Allow the solvent to drain until it is just above the level of the silica gel. Do not let the column run dry.[13]

  • Carefully add a thin layer of sand on top of the silica gel to protect the surface.[11]

Protocol 2: Dry-Loading a Sample
  • Dissolve your crude this compound in a suitable volatile solvent (e.g., dichloromethane).[13]

  • Add silica gel to this solution (approximately 10-20 times the mass of your sample).[13]

  • Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.[13]

  • Carefully add this powder to the top of your packed column.[13]

IV. Visualizations

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis & Isolation TLC 1. TLC Optimization (Select Solvent System) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure_Product Pure this compound Evaporate->Pure_Product

Caption: Workflow for purifying this compound.

Troubleshooting_Tree cluster_poor_sep Poor Separation Solutions cluster_tailing Tailing Solutions Start Problem Encountered No_Movement Compound Not Moving? Start->No_Movement Too_Fast Compound Elutes Too Fast? Start->Too_Fast Poor_Sep Poor Separation? Start->Poor_Sep Tailing Peak Tailing? Start->Tailing Increase_Polarity Increase Mobile Phase Polarity No_Movement->Increase_Polarity Yes Decrease_Polarity Decrease Mobile Phase Polarity Too_Fast->Decrease_Polarity Yes Fine_Tune Fine-Tune Solvent Ratio Poor_Sep->Fine_Tune Yes Change_Solvent Change Solvent System Poor_Sep->Change_Solvent Reduce_Load Reduce Sample Load Poor_Sep->Reduce_Load Add_Modifier Add Modifier (e.g., TEA) Tailing->Add_Modifier Yes Reduce_Flow Reduce Flow Rate Tailing->Reduce_Flow

Caption: Troubleshooting decision tree for common chromatography issues.

V. References

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • University of York. (n.d.). Preparing & loading the column. Chemistry Teaching Labs. [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]

  • PubMed. (1980). Reversed-phase liquid chromatography of aromatic nitro compounds on a macroporous polystyrene gel. Journal of Chromatography A. [Link]

  • Bitesize Bio. (n.d.). The Basics of Running a Chromatography Column. [Link]

  • JoVE. (2015). Video: Column Chromatography: Principle, Separation of Compounds from a Mixture. [Link]

  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]

  • Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC. [Link]

  • Phenomenex. (2025). Isocratic Vs. Gradient Elution in Chromatography. [Link]

  • Reddit. (2024). Column chromatography issues. r/chemistry. [Link]

  • PubMed. (2006). Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation. Journal of Chromatography A. [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. [Link]

  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. [Link]

  • Biotage. (2023). When is Gradient Elution Better than Isocratic Elution?. [Link]

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  • PrepChem.com. (n.d.). Synthesis of 4-cyano-3-nitrobenzoic acid. [Link]

  • Reddit. (2024). Struggling with the purification of a nitroaldol product. r/OrganicChemistry. [Link]

  • Welch Materials. (2026). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?. [Link]

  • Agilent. (n.d.). HPLC Column Troubleshooting What Every HPLC User Should Know. [Link]

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  • Google Patents. (1947). Process for the purification of mononitro aromatic compounds.

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Technical Support Center: Purification of Methyl 4-cyano-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Methyl 4-cyano-3-nitrobenzoate. This guide is designed to provide in-depth troubleshooting and practical guidance for the purification of this important chemical intermediate. As Senior Application Scientists, we understand that achieving high purity is critical for the success of your research and development projects. This resource addresses common challenges encountered during purification and provides robust, field-tested protocols to ensure you obtain this compound of the desired quality.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the purification of this compound.

Q1: My crude this compound is a dark-colored oil or solid. What are the likely impurities?

A1: The discoloration of your crude product often points to the presence of several potential impurities arising from the synthesis, which is commonly a nitration reaction followed by esterification, or a nucleophilic aromatic substitution. Likely culprits include:

  • Residual Nitrating Agents and Byproducts: If synthesized via nitration, residual nitric acid and sulfuric acid can lead to charring and the formation of nitrophenolic compounds, which are often colored.[1][2][3][4]

  • Isomeric Impurities: The nitration of a substituted benzene ring can lead to the formation of isomers. Depending on the starting material, you may have isomers of this compound present.

  • Dinitro Compounds: Over-nitration can lead to the formation of dinitro-substituted byproducts, which can be more colored.[1]

  • Unreacted Starting Materials: Incomplete reaction will leave starting materials such as 4-cyano-3-nitrobenzoic acid or the corresponding alcohol used for esterification.[5]

  • Hydrolysis Product: The ester functionality can be sensitive to acidic or basic conditions, potentially hydrolyzing back to the carboxylic acid (4-cyano-3-nitrobenzoic acid).[6]

Q2: I performed a simple filtration and wash after synthesis, but my product purity is still low according to TLC and NMR. What is the next logical purification step?

A2: For multi-component mixtures, a simple wash is often insufficient. The choice of the next purification step depends on the nature of the impurities. A logical workflow would be:

  • Acid-Base Extraction: This is a highly effective first step to remove acidic or basic impurities.[7][8][9]

  • Recrystallization: If your product is a solid and the impurities have different solubilities, recrystallization is an excellent and scalable purification method.[1][10][11]

  • Column Chromatography: For complex mixtures with components of varying polarities (e.g., isomers), column chromatography is the most powerful technique for achieving high purity.[12][13][14][15]

The following diagram illustrates a recommended purification workflow:

Purification_Workflow Crude_Product Crude this compound Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Remove acidic/basic impurities Recrystallization Recrystallization Acid_Base_Extraction->Recrystallization For solid products Column_Chromatography Column Chromatography Acid_Base_Extraction->Column_Chromatography If impurities persist or are isomeric Pure_Product Pure Product (>99%) Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Recommended purification workflow for this compound.

Q3: How do I perform an effective acid-base extraction for my crude product?

A3: An acid-base extraction is designed to remove acidic impurities like unreacted 4-cyano-3-nitrobenzoic acid and any phenolic byproducts.[7][8][9]

Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent in which the desired ester is soluble, such as ethyl acetate or dichloromethane (DCM).

  • Aqueous Base Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[8] Avoid strong bases like sodium hydroxide (NaOH) as they can hydrolyze the ester.[7] The acidic impurities will be deprotonated and move into the aqueous layer.

  • Separation: Drain the lower aqueous layer. Repeat the wash with the basic solution if significant acidic impurities are suspected.

  • Water Wash: Wash the organic layer with water to remove any residual base.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to initiate the drying process.[9]

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and evaporate the solvent under reduced pressure to obtain the partially purified product.

Q4: What is a good solvent system for the recrystallization of this compound?

A4: The ideal recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below, while the impurities remain soluble at lower temperatures. For nitroaromatic esters, common and effective solvent systems include:

  • Methanol: This is often a good first choice.[1][10]

  • Ethanol/Water Mixture: Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly.[11]

  • Isopropanol: Can also be an effective solvent.

Recrystallization Troubleshooting:

IssueProbable CauseSolution
Product does not crystallize upon cooling Too much solvent was used; the product is too soluble.Boil off some of the solvent to increase the concentration and allow it to cool again. If that fails, a different solvent system may be needed.
Product "oils out" The boiling point of the solvent is higher than the melting point of the product; the solution is supersaturated.Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Seeding with a pure crystal can also help.
Low recovery of pure product The product has significant solubility in the cold solvent; premature crystallization occurred.Cool the crystallization mixture in an ice bath to maximize precipitation. Ensure the initial dissolution was in the minimum amount of hot solvent.

Q5: I need to use column chromatography. How do I choose the right stationary and mobile phases?

A5: Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[13][15]

  • Stationary Phase: For aromatic nitro compounds, silica gel is the most common and effective stationary phase.[12][13][14] Its polarity allows for good separation of compounds with different polarities.

  • Mobile Phase (Eluent): The choice of eluent is crucial and should be determined by preliminary analysis using Thin Layer Chromatography (TLC). A common starting point for non-polar to moderately polar compounds is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.

    • For this compound, a good starting eluent system to test would be a mixture of Hexanes and Ethyl Acetate. Begin with a low polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity (e.g., 4:1, 2:1) to find a system that gives good separation of your desired product from its impurities on a TLC plate. The ideal Rf value for your product should be between 0.2 and 0.4 for optimal separation on a column.

Column Chromatography Workflow:

Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation TLC 1. TLC Analysis to Determine Eluent Column_Packing 2. Pack Column with Silica Gel TLC->Column_Packing Sample_Loading 3. Load Crude Product Column_Packing->Sample_Loading Elution 4. Elute with Chosen Solvent System Sample_Loading->Elution Fraction_Collection 5. Collect Fractions Elution->Fraction_Collection TLC_Fractions 6. Analyze Fractions by TLC Fraction_Collection->TLC_Fractions Combine_Pure 7. Combine Pure Fractions TLC_Fractions->Combine_Pure Evaporation 8. Evaporate Solvent Combine_Pure->Evaporation Pure_Product Pure Product Evaporation->Pure_Product

Caption: Step-by-step workflow for purification by column chromatography.

Safety Precautions

Handling nitroaromatic compounds requires strict adherence to safety protocols due to their potential toxicity and reactivity.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[16]

  • Ventilation: Handle all nitroaromatic compounds in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[17][18]

  • Handling: Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.[16][18]

  • Fire Safety: Keep away from heat, sparks, and open flames. Nitro compounds can be flammable and may react violently with strong oxidizing or reducing agents.[17]

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines. Prevent contaminated materials from entering drains or waterways.[17][18][19]

References

  • Nitroaromatics and Isophorone Standard - Safety Data Sheet. (2019). Retrieved from [Link]

  • Acid–base extraction - Wikipedia. Retrieved from [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022). Retrieved from [Link]

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  • How do I purify the resulting compound after a nitro- to amine-group reduction? - Chemistry Stack Exchange. (2014). Retrieved from [Link]

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  • What is the synthesis of methyl 3-nitrobenzoate? - Quora. (2016). Retrieved from [Link]

  • Methyl 4-nitrobenzoate - PMC - NIH. Retrieved from [Link]

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  • m-NITROBENZOIC ACID - Organic Syntheses Procedure. Retrieved from [Link]

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  • Nitration of methyl benzoate | Resource | RSC Education. Retrieved from [Link]

  • The Preparation and Purification of Methyl-3-Nitrobenzoate Student Sheet | PDF - Scribd. Retrieved from [Link]

  • (PDF) Methyl 4-nitrobenzoate - ResearchGate. Retrieved from [Link]

  • Preparation of Methyl 3-nitrobenzoate - University of South Alabama. (2010). Retrieved from [Link]

  • Methyl 4-methyl-3-nitrobenzoate | C9H9NO4 | CID 81816 - PubChem - NIH. Retrieved from [Link]

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  • Methyl 3-nitrobenzoate - ChemBK. Retrieved from [Link]

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Technical Support Center: Monitoring Methyl 4-cyano-3-nitrobenzoate Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving Methyl 4-cyano-3-nitrobenzoate using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights and troubleshoot common issues encountered during experimental work. Our focus is not just on the "how," but the "why," ensuring a deeper understanding of the principles governing your results.

Foundational Principles: Why TLC is a Powerful Tool for Your Reaction

This compound is a versatile intermediate, often undergoing transformations at its nitro, cyano, or ester functionalities. Common reactions include the reduction of the nitro group to an amine, hydrolysis of the methyl ester to a carboxylic acid, or nucleophilic substitution. TLC is an invaluable technique for monitoring these reactions because it provides a rapid, inexpensive, and visual assessment of the reaction's progress by separating components based on polarity.[1][2]

The key to successful TLC monitoring lies in the significant polarity difference between the starting material and its potential products:

  • Starting Material (this compound): Moderately polar.

  • Nitro Reduction Product (Methyl 4-cyano-3-aminobenzoate): Significantly more polar due to the introduction of the amino group. This will result in a much lower Retention Factor (Rf) value.[2]

  • Ester Hydrolysis Product (4-cyano-3-nitrobenzoic acid): Highly polar due to the carboxylic acid group. This will have a very low Rf value and may streak if a basic eluent is not used.[3]

This inherent difference in polarity is what allows for clear separation on a TLC plate, enabling you to distinguish between reactant, product, and any intermediates.

Troubleshooting Guide: Common Problems & Expert Solutions

This section addresses specific issues you may encounter. The solutions are grounded in chemical principles to help you diagnose and resolve problems effectively.

Question: My spots are streaking or appearing as smears instead of tight circles. What's causing this and how do I fix it?

Answer: Streaking is a common issue that obscures results and makes Rf calculation impossible.[4][5] The primary causes are:

  • Sample Overloading: You have spotted too much of your reaction mixture onto the plate. The stationary phase becomes saturated, and the excess compound is dragged up the plate by the solvent front.[6][7]

    • Solution: Dilute your sample significantly (e.g., 10-fold or more) in a solvent like ethyl acetate or dichloromethane and re-spot. The ideal spot should be 1-2 mm in diameter.[7]

  • Highly Polar or Acidic/Basic Compounds: Your product, like the carboxylic acid from ester hydrolysis, may interact too strongly with the acidic silica gel. Similarly, a basic product (like an amine) can also lead to tailing.[4][7]

    • Solution: Modify your mobile phase. For an acidic compound, add a few drops of acetic acid to the eluent. For a basic compound, add a few drops of triethylamine or ammonium hydroxide.[7][8] This neutralizes the problematic functional group, reducing its strong interaction with the silica gel and resulting in sharper spots.

  • Incomplete Drying of the Spot: If the spotting solvent hasn't fully evaporated before placing the plate in the chamber, it can interfere with the initial interaction at the baseline, causing a smear.

    • Solution: Ensure the spot is completely dry before development. A gentle stream of air or a brief warming with a heat gun can help, but be cautious not to sublime your compound.

Question: I've run my plate, but I can't see any spots under the UV lamp. Is my reaction not working?

Answer: Don't assume the worst. While it could indicate a failed reaction, there are several other common reasons for invisible spots:[5][6]

  • Sample is Too Dilute: The concentration of your compound on the plate is below the limit of detection for the UV lamp.[5][6]

    • Solution: Try re-spotting the sample multiple times in the exact same location, allowing the solvent to dry completely between each application.[5][8] This effectively concentrates your sample on the baseline.

  • Compound is Not UV-Active: While this compound and its likely aromatic products should be UV-active, some intermediates or side products may not be.[4]

    • Solution: Use a chemical stain. After checking under UV, develop the plate in an iodine chamber or dip it in a permanganate or p-anisaldehyde stain.[9][10] Iodine is a good general-purpose stain for many organic compounds, while permanganate is excellent for visualizing compounds that can be oxidized (like amines or alcohols).[9][10][11]

  • Spotting Line is Submerged: If the level of the eluent in the developing chamber is higher than your spotting line, your sample will dissolve into the solvent reservoir instead of traveling up the plate.[4][5]

    • Solution: Always ensure your spotting line is well above the solvent level in the chamber. A good rule of thumb is to have the solvent be about 0.5 cm deep and your baseline at least 1 cm from the bottom of the plate.[12]

Question: My reactant and product spots are barely separated. How can I improve the resolution?

Answer: Poor separation means your chosen eluent system is not optimal for the compounds in your mixture. The goal is to have the product Rf be around 0.25-0.35 for easy visualization and for planning column chromatography.[4]

  • Causality: The eluent's polarity dictates how far compounds travel up the plate. A highly polar eluent will move all compounds, even polar ones, further up the plate (high Rf values), while a non-polar eluent will leave most compounds at the baseline (low Rf values).[13]

  • Solution - Systematic Eluent Adjustment:

    • Assess the current situation: If all spots are near the solvent front (high Rf), your eluent is too polar. If all spots are near the baseline (low Rf), your eluent is not polar enough.[8]

    • Adjust Polarity: Modify the ratio of your solvents. For a standard hexane/ethyl acetate system:

      • To Decrease Polarity (Lower the Rf): Increase the proportion of hexane (e.g., from 7:3 hexane:EtOAc to 9:1).

      • To Increase Polarity (Raise the Rf): Increase the proportion of ethyl acetate (e.g., from 7:3 hexane:EtOAc to 1:1).

    • Change Solvents: If adjusting the ratio doesn't work, try a different solvent system. For example, dichloromethane is more polar than hexane, and methanol is more polar than ethyl acetate. Changing one component can significantly alter the selectivity and improve separation.

A co-spot is critical here. This is a lane where you spot your starting material and your reaction mixture in the same place.[12] If you see two distinct spots in the co-spot lane, you can be confident your product is different from your reactant, even if the Rf values are close.[12][14]

Experimental Protocols & Data

Protocol 1: Step-by-Step Guide for Reaction Monitoring by TLC
  • Plate Preparation: Handle the TLC plate only by the edges to avoid contamination.[6] Using a pencil (never a pen, as the ink will run), gently draw a baseline about 1 cm from the bottom of the plate.[3] Mark three small dots on this line for your lanes: "S" (Starting Material), "C" (Co-spot), and "R" (Reaction Mixture).

  • Sample Preparation:

    • Prepare a dilute solution of your starting material in a volatile solvent (e.g., ethyl acetate).

    • Carefully withdraw a small aliquot (a few drops) from your reaction vessel using a glass capillary.[15] Quench if necessary and dilute it in a separate vial with the same volatile solvent.

  • Spotting: Using a clean capillary tube for each sample, touch the tip lightly to the corresponding dot on the baseline. Aim for a spot that is 1-2 mm in diameter.[7] For the "C" lane, spot the starting material first, let it dry, then spot the reaction mixture directly on top of it.[12]

  • Development: Pour your chosen eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.[4] Cover the chamber and allow the solvent to ascend the plate undisturbed.

  • Completion & Marking: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[16]

  • Visualization:

    • Allow the plate to dry completely.

    • View the plate under a UV lamp (254 nm) in a dark environment.[17] Circle any visible spots with a pencil.

    • If needed, proceed to chemical staining (e.g., iodine or permanganate dip).[10]

Data Summary: Expected Polarity & Rf Values

The following table provides a general guide to the expected relative polarities and Rf values for this compound and its common derivatives in a standard eluent system like 7:3 Hexane:Ethyl Acetate. Actual Rf values will vary.

CompoundKey Functional GroupsExpected PolarityExpected Relative Rf Value
This compound Ester, Cyano, NitroModerateHighest
Methyl 4-cyano-3-aminobenzoate Ester, Cyano, AmineHighIntermediate to Low
4-cyano-3-nitrobenzoic acid Carboxylic Acid, Cyano, NitroVery HighLowest (near baseline)

Workflow & Logic Diagrams

Diagram 1: TLC Reaction Monitoring Workflow

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_plate 1. Prepare & Mark TLC Plate prep_samples 2. Prepare Dilute Samples (Start & Reaction Mix) prep_plate->prep_samples prep_chamber 3. Prepare Developing Chamber prep_samples->prep_chamber spot_plate 4. Spot S, C, R Lanes prep_chamber->spot_plate develop_plate 5. Develop Plate in Chamber spot_plate->develop_plate mark_front 6. Remove & Mark Solvent Front develop_plate->mark_front visualize_uv 7. Dry & Visualize (UV) mark_front->visualize_uv visualize_stain 8. Chemical Stain (Optional) visualize_uv->visualize_stain interpret 9. Interpret Results visualize_stain->interpret

Caption: Decision tree for optimizing TLC eluent systems.

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting eluent system for monitoring a reaction with this compound? A good, universal starting point is a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate. [3]This system provides a moderate polarity that can be easily adjusted. Observe the initial result and use the logic in Diagram 2 to fine-tune the ratio for optimal separation.

  • Q2: How do I handle taking samples from an air-sensitive reaction? If your reaction is under an inert atmosphere, you can use a long needle attached to a syringe to pierce the septum and withdraw a small amount of the reaction mixture. Alternatively, a capillary spotter can be threaded through a disposable needle inserted into the septum to minimize air exposure. [14]

  • Q3: Can I use TLC to get a rough idea of the reaction yield? While TLC is primarily a qualitative tool, you can perform a semi-quantitative analysis. [18]As the reaction progresses, the intensity of the starting material spot should decrease while the product spot intensity increases. By comparing the intensity of the remaining starting material spot to a series of standards of known concentration, you can estimate the conversion, but this is not a substitute for quantitative methods like HPLC or NMR. [19][20]

  • Q4: My compound is known to be unstable on silica gel. What are my options? Silica gel is acidic and can cause decomposition of sensitive compounds. If you suspect this, you can run a 2D TLC. Spot the compound in one corner, run the plate, then turn it 90 degrees and run it again in the same eluent. [14]If the compound is stable, it will appear on the diagonal. Decomposition products will appear as new spots off the diagonal. [14]If instability is confirmed, consider using a different stationary phase, such as alumina (which can be basic, neutral, or acidic) or a reverse-phase plate. [7]

References

  • University of Colorado, Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • PharmaShare.in. (2025, June 29). Troubleshooting TLC. Retrieved from [Link]

  • OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Thin-Layer Chromatography. Department of Chemistry. Retrieved from [Link]

  • Indian Journal of Chemistry, Section B. (2009). A new reagent for selective reduction of nitro group. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Hemmateenejad, B., Akhond, M., Mohammadpour, Z., & Mobaraki, N. (2012). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods, 4(4), 933.
  • PrepChem.com. (n.d.). Synthesis of 4-cyano-3-nitrobenzoic acid. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Monitor by TLC. Department of Chemistry. Retrieved from [Link]

  • Florida State University. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • ResearchGate. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.).
  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]

  • Scribd. (n.d.). TLC Visualization Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). Visualization of the representative bioactives on TLC. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Chromatography Today. (n.d.). How to Choose the Best Eluent for Thin Layer Chromatography. Retrieved from [Link]

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Technical Support Center: Amidation of Cyano-Nitrobenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges in the amidation of cyano-nitrobenzoic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties when working with these challenging substrates. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles and field-proven insights.

The Core Challenge: Electronic Deactivation

The primary difficulty in the amidation of cyano-nitrobenzoic acids stems from severe electronic deactivation of the aromatic ring. Both the cyano (-CN) and nitro (-NO₂) groups are potent electron-withdrawing groups. Their combined inductive and resonance effects pull electron density away from the carboxyl group, making the carbonyl carbon significantly less electrophilic and thus less reactive towards nucleophilic attack by an amine.[1][2][3][4] This inherent low reactivity necessitates robust activation strategies and careful optimization to achieve successful amide bond formation while avoiding common side reactions.

Core_Challenge cluster_molecule 4-Cyano-3-Nitrobenzoic Acid cluster_effects Consequences COOH COOH Ring COOH->Ring Deactivation Reduced Electrophilicity of Carbonyl Carbon COOH->Deactivation Ring->COOH Deactivation CN C≡N Ring->CN NO2 NO₂ Ring->NO2 CN->Ring e⁻ withdrawing NO2->Ring e⁻ withdrawing Sluggish Sluggish Reaction Rate with Amine (Nucleophile) Deactivation->Sluggish

Caption: Electron-withdrawing effects deactivating the carboxyl group.

Frequently Asked Questions (FAQs)

Section 1: Low Reactivity & Poor Yields

Q1: My amidation reaction with a cyano-nitrobenzoic acid is extremely slow or stalls completely. Why is this happening?

A1: This is the most common issue and is directly caused by the electronic deactivation mentioned above. Your standard coupling conditions may not be potent enough to sufficiently activate the carboxylic acid. The energy barrier for the nucleophilic attack by the amine is too high, leading to little or no product formation. Direct condensation without a coupling agent is generally not feasible as it forms a non-reactive ammonium carboxylate salt.[5]

Q2: I'm using EDC/HOBt, which usually works for my other amidations, but the yield is poor here. What should I do?

A2: While EDC/HOBt is a robust and cost-effective system, it falls into the category of milder coupling reagents.[6][7] For severely deactivated acids, you need to either enhance this system or switch to a more powerful one.

  • Optimization: Try increasing the reaction temperature (e.g., from room temperature to 40-50 °C), but monitor closely for side reactions. Ensure your reagents, especially HOBt (which can be explosive when dry) and EDC, are fresh.

  • Upgrade Reagents: The most reliable solution is to switch to a stronger coupling reagent. Uronium/aminium salts like HATU, HBTU, or COMU are specifically designed for challenging couplings and can dramatically improve yields and reaction times.[8][9][10]

Section 2: Side Reactions & Impurities

Q3: I'm observing a byproduct with a mass corresponding to the reduction of my nitro group. How can I prevent this?

A3: The nitro group is susceptible to reduction under certain conditions, especially those involving catalytic hydrogenation (e.g., H₂/Pd/C) or certain reducing metals like iron, zinc, or tin.[11][12] It is critical to choose reaction conditions that are chemoselective.

  • Avoid Reductive Conditions: Never use catalytic hydrogenation if you intend to keep the nitro group. Be mindful that some reagents or catalysts can be inadvertently reduced in situ.

  • Chemoselective Reagents: Standard amide coupling reagents (EDC, HATU, T3P®) do not typically reduce nitro groups. If you are seeing this side reaction, it's likely due to an incompatible additive or a downstream reaction. One-pot reductive amidation protocols exist, but these are specific methods where the nitro group is intentionally used as a masked amine.[13][14][15]

Q4: My product appears to have the cyano group hydrolyzed to a primary amide or a carboxylic acid. Why did this happen?

A4: The cyano group (-C≡N) can undergo hydrolysis to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH) under harsh acidic or basic conditions, particularly with heat and prolonged reaction times.[16][17][18]

  • Control pH: Avoid strongly acidic or basic workups if possible. Use mild bases like saturated sodium bicarbonate for neutralization instead of concentrated NaOH.

  • Moderate Temperature: High reaction temperatures (>60-80 °C) can promote hydrolysis. Try to use a more active coupling reagent at a lower temperature rather than forcing a weaker reagent with heat.

  • Limit Water: Ensure your solvents are anhydrous, as excess water can facilitate hydrolysis, especially under non-neutral pH conditions.

Side_Reactions cluster_pathways Start Cyano-Nitrobenzoic Acid + Amine Desired Desired Amide Start->Desired Correct Activation (e.g., HATU, T3P®) Chemoselective Conditions Reduced Side Product: Nitro Reduction (-NO₂ → -NH₂) Start->Reduced Inadvertent Reductive Conditions (e.g., H₂, certain metals) Hydrolyzed Side Product: Cyano Hydrolysis (-CN → -CONH₂) Start->Hydrolyzed Harsh pH + Heat + Excess H₂O

Caption: Potential reaction pathways and common side products.

Section 3: Reagent Selection & Optimization

Q5: Which coupling reagent is best for my cyano-nitrobenzoic acid?

A5: The "best" reagent depends on your specific substrate, scale, and budget. Here is a comparative guide:

Coupling ReagentAdditiveBaseRelative PotencyKey Advantages & Considerations
EDC HOBt, OxymaDIPEA, TEAMediumCost-effective; water-soluble urea byproduct simplifies workup. May require heat for deactivated acids.[1][2][5]
HATU / HCTU NoneDIPEA, 2,4,6-CollidineVery HighExcellent for difficult couplings; fast reaction times; low racemization. Higher cost.[6][9][10]
T3P® NonePyridine, TEAHighForms water-soluble phosphate byproducts; clean reaction profiles; good for scale-up.[6]
BOP / PyBOP NoneDIPEA, TEAHighVery effective, but phosphonium byproducts can be carcinogenic and require careful handling/disposal.[9]

Q6: What is the role of the base (e.g., DIPEA, Triethylamine) and how much should I use?

A6: The base plays two critical roles:

  • Neutralization: If you are using an amine salt (e.g., an amine hydrochloride), the base is required to liberate the free, nucleophilic amine.

  • Scavenging Acid: The activation of the carboxylic acid often generates an acidic byproduct. The base neutralizes this, driving the reaction equilibrium towards the product.[19]

Typically, 2-3 equivalents of a non-nucleophilic tertiary amine like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) are used. DIPEA is often preferred due to its steric bulk, which reduces its potential for side reactions.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No or low conversion 1. Insufficient activation of the carboxylic acid. 2. Amine is not nucleophilic enough (electron-deficient amine). 3. Reagents are degraded or impure.1. Switch to a more powerful coupling reagent (e.g., from EDC to HATU or T3P®).[6] 2. Increase reaction temperature moderately (e.g., to 40-50 °C) and monitor. 3. Use fresh, high-purity coupling reagents and anhydrous solvents.
Multiple spots on TLC, difficult purification 1. Formation of N-acylurea byproduct (with carbodiimides). 2. Cyano group hydrolysis. 3. Nitro group reduction.1. If using EDC, ensure an additive like HOBt or Oxyma is present to trap the activated ester and prevent rearrangement. 2. Avoid high temperatures and harsh pH during reaction and workup.[16][20] 3. Re-evaluate all reagents to ensure none have reductive potential.
Reaction works but yield is inconsistent 1. Variable reagent quality. 2. Presence of moisture in the reaction. 3. Incomplete reaction or premature workup.1. Purchase reagents from a reputable supplier and store them properly (e.g., EDC in a desiccator). 2. Use anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar). 3. Monitor the reaction to completion using TLC or LC-MS before quenching.

Experimental Protocols

Protocol 1: High-Efficiency Amidation using HATU

This protocol is recommended for challenging substrates where milder methods have failed. HATU is highly efficient and often provides clean, fast conversions.

Protocol_Workflow Start Dissolve Acid in Anhydrous DMF Cool Cool to 0 °C (Ice Bath) Start->Cool Step 1 Add_Reagents Add Amine (1.1 eq) DIPEA (2.5 eq) HATU (1.2 eq) Cool->Add_Reagents Step 2 React Warm to RT Stir for 1-4 h (Monitor by TLC/LC-MS) Add_Reagents->React Step 3 Workup Dilute w/ EtOAc Wash w/ aq. LiCl, NaHCO₃, Brine React->Workup Step 4 Purify Dry (Na₂SO₄) Concentrate Purify (Chromatography) Workup->Purify Step 5

Caption: General experimental workflow for amidation.

Materials:

  • Cyano-nitrobenzoic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

  • Ethyl Acetate (EtOAc), 5% aq. LiCl, Saturated aq. NaHCO₃, Brine

Procedure:

  • Setup: In a flame-dried flask under an inert atmosphere (N₂), dissolve the cyano-nitrobenzoic acid (1.0 eq) in anhydrous DMF.

  • Addition: Cool the solution to 0 °C using an ice bath. Sequentially add the amine (1.1 eq), DIPEA (2.5 eq), and finally HATU (1.2 eq). A slight color change may be observed.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours. Monitor the reaction's progress by TLC or LC-MS until the starting acid is consumed.

  • Workup: Once complete, dilute the reaction mixture with Ethyl Acetate. Wash the organic layer with 5% aqueous LiCl solution (3x) to remove DMF, followed by saturated aqueous NaHCO₃ (2x) to remove excess acid and byproducts, and finally with brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure amide.

Protocol 2: Cost-Effective Amidation using EDC/HOBt

This is a standard, more economical protocol suitable for less challenging substrates or initial screening.

Materials:

  • Cyano-nitrobenzoic acid (1.0 eq)

  • Amine (1.1 eq)

  • EDC·HCl (1.5 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DCM or DMF

Procedure:

  • Activation: In a flame-dried flask under N₂, dissolve the cyano-nitrobenzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF. Cool the solution to 0 °C.

  • Addition: Add EDC·HCl (1.5 eq) portion-wise, followed by DIPEA (2.5 eq) and the amine (1.1 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. If the reaction is sluggish, it may be gently heated to 40 °C. Monitor to completion by TLC or LC-MS.

  • Workup: Dilute with DCM and wash with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). The acidic wash removes excess base, and the basic wash removes unreacted acid and HOBt. The EDC urea byproduct is water-soluble and will be removed in the aqueous layers.[6]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by flash chromatography.

References

  • ResearchGate. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]

  • National Institutes of Health (NIH). (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]

  • Royal Society of Chemistry. (2020). A one pot protocol to convert nitro-arenes into N-aryl amides. Available at: [Link]

  • ACS Publications. (2022). Reductive Amidation of Nitroarenes on Nitrogen-Coordinated Single-Site Palladium Catalysts. Available at: [Link]

  • OrgoSolver. Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid. Available at: [Link]

  • YouTube. (2022). Amide Coupling Reagents: DCC, EDCI, HATU, and BOP. Available at: [Link]

  • PubMed. (2022). Highly Chemoselective Transamidation of Unactivated Tertiary Amides by Electrophilic N-C(O) Activation by Amide-to-Acyl Iodide Re-routing. Available at: [Link]

  • Allen Institute. A : Nitration of benzoic acid gives ortho and para derivatives of nitrobenzoic acids. R : Carboxyl group is activating group. Available at: [Link]

  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Available at: [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • ResearchGate. (2020). Advances in nitroarene reductive amidations. Available at: [Link]

  • ResearchGate. (2018). p‐Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα‐Protecting Group in Orthogonal Solid‐Phase Peptide Synthesis – Avoiding Diketopiperazine and Aspartimide Formation. Available at: [Link]

  • National Institutes of Health (NIH). (2018). Direct Transamidation Reactions: Mechanism and Recent Advances. Available at: [Link]

  • ACS Publications. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Available at: [Link]

  • ACS Publications. (2023). On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids. Available at: [Link]

  • JoVE. (2023). Preparation of Amines: Reduction of Oximes and Nitro Compounds. Available at: [Link]

  • Aapptec Peptides. Coupling Reagents. Available at: [Link]

  • ResearchGate. (2021). Different approaches for amidation using nitroarenes as amino sources. Available at: [Link]

  • PubMed. (2019). Direct Amidation of Carboxylic Acids with Nitroarenes. Available at: [Link]

  • PubMed. (2000). Orthogonal ligation strategies for peptide and protein. Available at: [Link]

  • News Zone. Nitration Of Benzoic Acid. Available at: [Link]

  • Google Patents. Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
  • PubMed. (2021). Direct Access to Amides from Nitro-Compounds via Aminocarbonylation and Amidation Reactions: A Minireview. Available at: [Link]

  • PrepChem.com. Synthesis of 4-cyano-3-nitrobenzoic acid. Available at: [Link]

  • European Patent Office. (1999). Process for producing cyanobenzoic acid derivatives. Available at: [Link]

  • Chemistry Steps. Converting Nitriles to Amides. Available at: [Link]

  • Organic Chemistry Portal. Nitrile to Amide - Common Conditions. Available at: [Link]

  • Organic Chemistry Portal. Amide synthesis by oxidative amidation. Available at: [Link]

  • Wiley Online Library. (2011). Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. Available at: [Link]

  • Google Patents. Methods for producing cyanobenzoic acid derivatives.
  • YouTube. (2017). Amidation of Carboxylic Acids. Available at: [Link]

  • Chemistry LibreTexts. 20.7: Chemistry of Nitriles. Available at: [Link]

  • ResearchGate. (2019). Direct Amidation of Carboxylic Acids with Nitroarenes. Available at: [Link]

  • MDPI. (2023). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Available at: [Link]

  • National Institutes of Health (NIH). (2017). Direct amidation of esters with nitroarenes. Available at: [Link]

  • Chemistry Stack Exchange. (2020). Mechanism for simultaneous reduction of nitro group (into aniline) and aromatic substitution (into benzonitrile) by Ethyl cyanoacetate?. Available at: [Link]

  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Available at: [Link]

Sources

Technical Support Center: Improving Regioselectivity in the Nitration of Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the nitration of benzoate derivatives. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the complexities of this classic yet often challenging electrophilic aromatic substitution reaction. Our goal is to empower you with the knowledge to control and improve the regioselectivity of your reactions, leading to higher yields of the desired meta-substituted products.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you may encounter during the nitration of benzoate derivatives. Each issue is presented with its probable causes and actionable solutions, grounded in established chemical principles.

Issue 1: Low Yield of the Desired Methyl 3-Nitrobenzoate

Question: I performed the nitration of methyl benzoate, but my final yield is significantly lower than expected. What could be the reasons, and how can I improve it?

Answer:

A low yield in this reaction can stem from several factors, from incomplete reaction to product loss during workup. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: The ester group on a benzoate is deactivating, making the aromatic ring less nucleophilic and slowing the reaction rate.[1][2]

    • Solution: Ensure you are using a sufficiently strong nitrating agent. A standard mixture of concentrated nitric and sulfuric acids is typically effective.[3] Concentrated sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[4][5] Increasing the proportion of sulfuric acid can increase the concentration of the nitronium ion.[3] Also, verify that the reaction has been allowed to proceed for a sufficient amount of time. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) can be beneficial.[3]

  • Improper Temperature Control: The nitration of aromatic compounds is a highly exothermic reaction.[5][6][7]

    • Solution: Maintain a low reaction temperature, typically between 0-15°C, especially during the addition of the nitrating mixture.[1][8] This is crucial to prevent side reactions, such as dinitration, which become more prevalent at higher temperatures.[2][5] The slow, dropwise addition of the nitrating mixture to the cooled solution of methyl benzoate in sulfuric acid is critical for dissipating heat.[1][3]

  • Loss of Product During Workup: The product, methyl 3-nitrobenzoate, is isolated by precipitation in ice water.[4][9]

    • Solution: Ensure complete precipitation by using a sufficient amount of ice and allowing adequate time for the solid to form as the ice melts. When washing the crude product, use ice-cold water and minimal amounts of ice-cold methanol to avoid dissolving a significant portion of your product.[4]

  • Incorrect Stoichiometry: Using an incorrect ratio of reactants can lead to an incomplete reaction or the formation of byproducts.

    • Solution: Carefully measure the amounts of methyl benzoate, nitric acid, and sulfuric acid according to a validated protocol. A modest excess of the nitrating agent is often used to ensure the reaction goes to completion, but a large excess can promote dinitration.[3]

Issue 2: Formation of Unexpected Side Products (e.g., Dinitro Compounds, Oily Product)

Question: My final product is an oily substance, or my analytical data (NMR, GC-MS) shows the presence of significant impurities, particularly dinitrated species. How can I minimize these?

Answer:

The formation of byproducts is a common challenge. Here’s how to address it:

  • Dinitration: The primary cause of dinitration is an excessively high reaction temperature.[2][5]

    • Solution: Strict temperature control is paramount. The reaction should be conducted in an ice bath, and the temperature of the reaction mixture should be carefully monitored and maintained below 15°C.[8] Slow, dropwise addition of the nitrating mixture is essential to prevent localized heating.[1] Using a controlled molar excess of the nitrating agent can also help limit dinitration.[3]

  • Formation of Ortho and Para Isomers: While the ester group is a meta-director, small amounts of ortho and para isomers can form, especially if the reaction conditions are not optimal.

    • Solution: Adhering to the recommended low-temperature conditions will favor the formation of the thermodynamically more stable meta product. The presence of the electron-withdrawing ester group deactivates the ortho and para positions more than the meta position, making electrophilic attack at the meta position more favorable.[10][11]

  • Unreacted Starting Material: The presence of unreacted methyl benzoate can result in an oily product.[5]

    • Solution: As mentioned in Issue 1, ensure a sufficient reaction time and consider using a slightly stronger nitrating mixture if the reaction is consistently incomplete. Monitoring the reaction by TLC can help determine when the starting material has been consumed.

  • Oxidation: In some cases, harsh nitrating conditions can lead to oxidation of the starting material or product.

    • Solution: Using the mildest effective nitrating conditions (e.g., avoiding fuming nitric acid unless necessary) and maintaining low temperatures can help prevent oxidative side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the nitration of benzoate derivatives regioselective for the meta position?

The regioselectivity of this reaction is governed by the electronic effects of the ester group (-COOR) on the benzene ring.[1] The ester group is an electron-withdrawing group (EWG) and, consequently, a deactivating group.[12] It deactivates the aromatic ring towards electrophilic attack by pulling electron density away from it. This deactivation is not uniform across all positions. Resonance structures of the carbocation intermediate (the sigma complex) show that when the electrophile (NO₂⁺) attacks at the ortho or para positions, one of the resonance contributors places a positive charge on the carbon atom directly attached to the electron-withdrawing ester group. This is a highly destabilized arrangement.[13][14] In contrast, when the attack occurs at the meta position, the positive charge is never placed on this carbon.[13][14] Therefore, the transition state leading to the meta product is lower in energy, and the meta-substituted product is formed preferentially.[11]

Q2: What is the role of sulfuric acid in this reaction?

Concentrated sulfuric acid serves two critical functions in the nitration of benzoate derivatives:

  • Generation of the Electrophile: It acts as a strong acid to protonate nitric acid. This protonated nitric acid then readily loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺), which is the active electrophile in the reaction.[4][5][15][16]

  • Reaction Medium and Catalyst: It provides a highly polar medium that can dissolve the reactants and acts as a catalyst for the overall reaction.

Q3: Can I use other nitrating agents besides a mixture of nitric and sulfuric acids?

Yes, other nitrating agents can be used, but the choice depends on the specific substrate and desired reactivity. For deactivated substrates like benzoate derivatives, a strong nitrating agent is generally required. Alternatives include:

  • Fuming Nitric Acid: This is a more potent nitrating agent but can also increase the risk of side reactions like dinitration and oxidation, requiring even more stringent temperature control.[3]

  • N-Nitrosaccharin: This reagent has been shown to be effective for the nitration of various arenes, including methyl benzoate, under milder conditions and can sometimes offer different regioselectivity.[17]

For most standard applications, the mixed acid (HNO₃/H₂SO₄) system provides a good balance of reactivity and control.[3]

Q4: How can I analyze the isomeric purity of my product?

Several analytical techniques can be used to determine the ratio of meta, ortho, and para isomers in your product mixture:

  • Gas Chromatography (GC): GC is an excellent method for separating and quantifying volatile isomers.[18][19]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can also be used to separate and quantify the different nitrobenzoate isomers.[18][20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the different isomers based on their distinct chemical shifts and coupling patterns. The integration of the signals in the ¹H NMR spectrum can provide a quantitative measure of the isomer ratio.[15]

Experimental Protocols

Protocol 1: Standard Nitration of Methyl Benzoate

This protocol is a standard microscale procedure for the nitration of methyl benzoate to yield methyl 3-nitrobenzoate.

Materials:

  • Methyl benzoate

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Methanol

  • 50 mL Erlenmeyer flask

  • Small test tube or vial

  • Pasteur pipettes

  • Stirring rod

  • Ice bath

  • Hirsch funnel and filter flask

Procedure:

  • In a 50 mL Erlenmeyer flask, add 1.0 mL of concentrated sulfuric acid and cool it in an ice bath.

  • Using a syringe or pipette, slowly add 0.4 mL of methyl benzoate to the cold sulfuric acid while stirring. Keep the flask in the ice bath.[9]

  • In a separate small, dry test tube, carefully prepare the nitrating mixture by adding 0.5 mL of concentrated sulfuric acid to 0.5 mL of concentrated nitric acid. Cool this mixture in the ice bath.[1][9]

  • Using a Pasteur pipette, add the cold nitrating mixture dropwise to the stirring solution of methyl benzoate in sulfuric acid over a period of 10-15 minutes. It is crucial to maintain the reaction temperature below 15°C during this addition.[1][8]

  • After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Let it stand for an additional 15 minutes with occasional stirring.[4][9]

  • Pour the reaction mixture onto approximately 10-20 g of crushed ice in a beaker.[1][9]

  • Stir the mixture until all the ice has melted. A white precipitate of methyl 3-nitrobenzoate will form.[9]

  • Collect the solid product by vacuum filtration using a Hirsch funnel.

  • Wash the crude product with two small portions of cold water, followed by a small portion of ice-cold methanol.[4]

  • Allow the product to air dry. The product can be further purified by recrystallization from methanol if necessary.[4][9]

Data Presentation

Table 1: Influence of Reaction Temperature on Isomer Distribution in the Nitration of Benzoate Derivatives (Illustrative)

Temperature (°C)Meta Isomer (%)Ortho Isomer (%)Para Isomer (%)Dinitration Products (%)
0-5~85~10~3<2
25~75~15~5~5
60~60~20~8>12

Note: These are representative values. Actual distributions may vary based on specific reaction conditions.

Visualizations

Nitration_Mechanism cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization HNO3 Nitric Acid (HNO₃) H2O-NO2+ Protonated Nitric Acid HNO3->H2O-NO2+ + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) HSO4- Bisulfate (HSO₄⁻) NO2+ Nitronium Ion (NO₂⁺) H2O-NO2+->NO2+ - H₂O Benzoate Methyl Benzoate H2O Water (H₂O) SigmaComplex Sigma Complex (Carbocation Intermediate) Benzoate->SigmaComplex + NO₂⁺ Product Methyl 3-Nitrobenzoate SigmaComplex->Product + HSO₄⁻ - H₂SO₄ H2SO4_regen Sulfuric Acid (H₂SO₄)

Caption: Mechanism of Electrophilic Aromatic Nitration of Methyl Benzoate.

Troubleshooting_Flowchart start Start: Low Yield or Impure Product temp_check Was temperature kept below 15°C? start->temp_check temp_yes Yes temp_check->temp_yes Yes temp_no No temp_check->temp_no No stoich_check Was stoichiometry correct? temp_yes->stoich_check temp_solution Solution: Maintain strict temperature control (0-15°C) with an ice bath and slow addition of nitrating agent. temp_no->temp_solution stoich_yes Yes stoich_check->stoich_yes Yes stoich_no No stoich_check->stoich_no No workup_check Was workup performed correctly? stoich_yes->workup_check stoich_solution Solution: Verify calculations and use a modest excess of the nitrating agent. stoich_no->stoich_solution workup_yes Yes workup_check->workup_yes Yes workup_no No workup_check->workup_no No reaction_time_check Was reaction time sufficient? workup_yes->reaction_time_check workup_solution Solution: Ensure complete precipitation on ice and wash with minimal ice-cold solvents. workup_no->workup_solution reaction_time_yes Yes reaction_time_check->reaction_time_yes Yes reaction_time_no No reaction_time_check->reaction_time_no No end_node Yield and Purity Improved reaction_time_yes->end_node reaction_time_solution Solution: Increase reaction time and monitor by TLC. reaction_time_no->reaction_time_solution

Sources

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrum of Methyl 4-cyano-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical research and organic synthesis, the unambiguous characterization of novel chemical entities is paramount. Methyl 4-cyano-3-nitrobenzoate, a substituted aromatic compound, presents a unique analytical challenge due to its multifunctional nature. This guide provides an in-depth exploration of the expected electron ionization mass spectrum of this compound, offering a predictive framework for its identification and a comparative analysis with alternative characterization techniques. By delving into the fundamental principles of mass spectrometry and the predictable fragmentation patterns of its constituent functional groups, we aim to equip researchers with the expertise to confidently interpret their experimental data.

The Predicted Mass Spectrum: A Cascade of Fragmentation

The mass spectrum of an organic molecule under electron ionization (EI) is a unique fingerprint, revealing not only the molecular weight of the parent compound but also a wealth of structural information through its fragmentation pattern. For this compound (C₉H₆N₂O₄), with a molecular weight of 206.16 g/mol , we can anticipate a series of characteristic cleavages driven by the electronic properties of the nitro, cyano, and methyl ester groups.

The molecular ion peak ([M]⁺˙) is expected at an m/z of 206. The stability of the aromatic ring suggests that this peak will be of significant intensity. The subsequent fragmentation cascade is likely to be initiated by the loss of the most labile groups.

A primary fragmentation pathway involves the loss of the methoxy radical (•OCH₃) from the ester functionality, a common fragmentation for methyl esters, leading to the formation of a stable acylium ion at m/z 175 .[1][2] Another expected initial fragmentation is the loss of the nitro group (•NO₂), a characteristic fragmentation of aromatic nitro compounds, which would yield a fragment ion at m/z 160 .

Further fragmentation of these primary ions can provide additional structural confirmation. The acylium ion at m/z 175 may subsequently lose a molecule of carbon monoxide (CO), a common fragmentation for acylium ions, to produce an ion at m/z 147 . The ion at m/z 160 could lose the cyano group (•CN) to yield a fragment at m/z 134 .

A logical flow of the predicted fragmentation can be visualized as follows:

G M This compound [M]⁺˙ m/z = 206 F175 [M - •OCH₃]⁺ m/z = 175 M->F175 - •OCH₃ F160 [M - •NO₂]⁺ m/z = 160 M->F160 - •NO₂ F147 [M - •OCH₃ - CO]⁺ m/z = 147 F175->F147 - CO F134 [M - •NO₂ - •CN]⁺ m/z = 134 F160->F134 - •CN

Caption: Predicted Electron Ionization Fragmentation Pathway of this compound.

Comparative Analysis: Beyond Mass Spectrometry

While mass spectrometry provides invaluable structural information, a comprehensive characterization often relies on the synergistic use of multiple analytical techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer complementary data points for the unambiguous identification of this compound.

Analytical TechniqueInformation ProvidedExpected Data for this compound
Mass Spectrometry (EI) Molecular weight and fragmentation patternMolecular Ion: m/z 206. Key Fragments: m/z 175, 160, 147, 134.
¹H NMR Spectroscopy Number, environment, and connectivity of protonsAromatic protons (3H) with distinct chemical shifts due to the electron-withdrawing effects of the nitro and cyano groups. A singlet for the methyl ester protons (3H).
¹³C NMR Spectroscopy Number and type of carbon atomsResonances for the carbonyl carbon, aromatic carbons (including quaternary carbons attached to the substituents), the cyano carbon, and the methyl carbon.
Infrared (IR) Spectroscopy Presence of specific functional groupsCharacteristic absorption bands for C=O (ester), C≡N (cyano), and N-O (nitro) stretching vibrations.

This multi-technique approach provides a self-validating system for structural elucidation, where the data from each method corroborates the others, leading to a higher degree of confidence in the final identification.

Experimental Protocol: Acquiring the Mass Spectrum

The following is a generalized protocol for acquiring the electron ionization mass spectrum of this compound using a gas chromatograph-mass spectrometer (GC-MS).

Objective: To obtain a reproducible and high-quality mass spectrum of this compound.

Materials:

  • This compound sample

  • High-purity solvent (e.g., dichloromethane or ethyl acetate)

  • Gas chromatograph coupled to a mass spectrometer with an EI source

  • Appropriate GC column (e.g., a non-polar or medium-polarity column)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent.

  • GC-MS Instrument Setup:

    • Set the injector temperature to 250 °C.

    • Set the GC oven temperature program (e.g., start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min).

    • Set the MS transfer line temperature to 280 °C.

    • Set the ion source temperature to 230 °C.

    • Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's recommendations.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Acquire data in full scan mode over a mass range of m/z 40-300.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to this compound.

    • Extract the mass spectrum from this peak.

    • Identify the molecular ion peak and major fragment ions.

    • Compare the obtained spectrum with the predicted fragmentation pattern.

The following diagram illustrates the general workflow for this experimental protocol.

G A Sample Preparation (1 mg/mL solution) B GC-MS Injection (1 µL) A->B C Chromatographic Separation B->C D Electron Ionization (70 eV) C->D E Mass Analysis D->E F Data Interpretation E->F

Sources

A Comparative Guide to the Reactivity of 4-Cyano-3-nitrobenzoic Acid and 4-Methoxy-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the intricate world of pharmaceutical synthesis and drug development, the selection of the right chemical intermediate is a critical decision that profoundly influences the efficiency, yield, and overall success of a synthetic route. This guide offers a detailed, objective comparison of two important substituted nitrobenzoic acids: 4-cyano-3-nitrobenzoic acid and 4-methoxy-3-nitrobenzoic acid. By examining their electronic properties, reactivity, and performance in key chemical transformations, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their synthetic endeavors.

At a Glance: Key Physicochemical Properties

A fundamental starting point for comparing these two intermediates lies in their intrinsic physicochemical properties. These properties not only define their behavior in chemical reactions but also impact their handling and purification.

Property4-Cyano-3-nitrobenzoic Acid4-Methoxy-3-nitrobenzoic Acid
Molecular Formula C₈H₄N₂O₄[1][2]C₈H₇NO₅[1][3]
Molecular Weight 192.13 g/mol [1][2]197.14 g/mol [1][3]
Appearance Solid[1]Light yellow powder[1][4]
Melting Point Not specified in available data192-194 °C[1][4]
Purity (as per specific synthesis) 98%[1]≥ 99%[1]
Synthesis Yield (representative) 48% (from 4-chloro-3-nitrobenzoic acid)[1][5]87.2% (from 3-nitro-4-methoxy benzyl chloride)[1]

The Decisive Factor: Electronic Effects on Reactivity

The primary distinction in the reactivity of these two molecules stems from the electronic nature of the substituent at the 4-position: the electron-withdrawing cyano group versus the electron-donating methoxy group.[1] These groups, in conjunction with the electron-withdrawing nitro and carboxylic acid groups, dictate the electron density distribution within the aromatic ring and the acidity of the carboxyl group.

  • 4-Cyano-3-nitrobenzoic Acid: The cyano group (-CN) is a potent electron-withdrawing group due to both the inductive effect of the electronegative nitrogen atom and the resonance effect, which delocalizes electron density from the ring.[6][7] This, combined with the strong electron-withdrawing nitro group (-NO₂), renders the aromatic ring highly electron-deficient.

  • 4-Methoxy-3-nitrobenzoic Acid: In contrast, the methoxy group (-OCH₃) is an electron-donating group through resonance, where the lone pairs on the oxygen atom can delocalize into the benzene ring.[8][9] While it has a modest electron-withdrawing inductive effect, the resonance effect is generally dominant, particularly from the para position.[9]

This fundamental difference in electronic character has profound implications for various aspects of their chemical reactivity.

Acidity: A Tale of Two Substituents

The acidity of a substituted benzoic acid is determined by the stability of the corresponding carboxylate anion. Electron-withdrawing groups stabilize the negative charge of the carboxylate, thereby increasing acidity (lower pKa), while electron-donating groups destabilize it, leading to decreased acidity (higher pKa).[10][11][12]

Given the powerful electron-withdrawing nature of the cyano group, 4-cyano-3-nitrobenzoic acid is predicted to be a stronger acid than 4-methoxy-3-nitrobenzoic acid . The cyano group, along with the nitro group, effectively delocalizes the negative charge on the carboxylate anion, stabilizing it to a greater extent than the combination of the meta-nitro group and the para-methoxy group.[6][7] The electron-donating resonance effect of the methoxy group in 4-methoxy-3-nitrobenzoic acid partially counteracts the acid-strengthening effect of the nitro group.[8][13]

Reactivity in Key Synthetic Transformations

The utility of these intermediates is best assessed by their performance in common synthetic reactions crucial for drug development, such as nucleophilic aromatic substitution and reactions involving the carboxylic acid group (e.g., esterification and amidation).

Nucleophilic Aromatic Substitution (SNA_r)

The presence of strong electron-withdrawing groups, particularly nitro groups, activates aromatic rings towards nucleophilic attack. This is a critical reaction for introducing new functional groups.

For an S_NAr reaction to occur, a good leaving group is typically required on the ring. However, considering the intrinsic reactivity of the ring systems, the highly electron-deficient ring of 4-cyano-3-nitrobenzoic acid makes it inherently more susceptible to nucleophilic attack compared to 4-methoxy-3-nitrobenzoic acid. The electron-donating methoxy group in the latter reduces the electrophilicity of the aromatic ring, making it less reactive towards nucleophiles.

Esterification and Amide Bond Formation

Reactions at the carboxylic acid group are fundamental to building more complex molecular scaffolds. The reactivity of the carboxyl group is influenced by the electronic nature of the substituents on the ring.

The strong electron-withdrawing cyano and nitro groups in 4-cyano-3-nitrobenzoic acid increase the electrophilicity of the carbonyl carbon in the carboxylic acid group. This would theoretically make it more reactive towards nucleophilic attack by alcohols (esterification) or amines (amide bond formation). However, the strong deactivating nature of these groups might also affect the overall reaction kinetics, potentially necessitating harsher conditions.[1]

Conversely, the electron-donating methoxy group in 4-methoxy-3-nitrobenzoic acid might slightly decrease the electrophilicity of the carbonyl carbon, but it is still expected to undergo these transformations efficiently, as is typical for nitrobenzoic acids in general.[1]

Synthetic Accessibility: A Practical Consideration

A crucial aspect of an intermediate's utility is its ease of preparation. In this regard, there is a notable difference between the two compounds based on reported synthetic routes.

  • 4-Methoxy-3-nitrobenzoic acid can be synthesized in high yield (87.2%) and purity (≥99%) through the oxidation of 3-nitro-4-methoxy benzyl chloride.[1] Another common route is the nitration of p-anisic acid (4-methoxybenzoic acid).[4][14]

  • 4-Cyano-3-nitrobenzoic acid , on the other hand, has been prepared from 4-chloro-3-nitrobenzoic acid with a more moderate yield of 48%.[1][5] An alternative synthesis involves the oxidation of 4-methyl-2-nitrobenzonitrile.[15]

This significant disparity in synthetic yield is a critical factor for large-scale production, where efficiency and cost-effectiveness are paramount.[1]

Experimental Protocols

To provide a practical context, the following are representative, step-by-step methodologies for the synthesis of these two key intermediates.

Protocol 1: Synthesis of 4-Cyano-3-nitrobenzoic Acid from 4-Chloro-3-nitrobenzoic Acid[1][5]

Materials:

  • 4-Chloro-3-nitrobenzoic acid

  • Cuprous cyanide (CuCN)

  • Cuprous chloride (CuCl)

  • Quinoline

  • Concentrated hydrochloric acid

  • Ethyl acetate

  • Aqueous NaH₂PO₄

  • Brine

  • Anhydrous MgSO₄

  • Dichloromethane

  • Acetic acid

Procedure:

  • A mixture of 4-chloro-3-nitrobenzoic acid (5.84 g, 29 mmol), cuprous cyanide (5.2 g, 58 mmol), cuprous chloride (0.96 g, 9.7 mM), and quinoline (6.9 ml, 58 mM) is heated under an argon atmosphere at 180°C for 3.5 hours.[1][5]

  • After cooling, the reaction mixture is dissolved in concentrated hydrochloric acid (60 ml) and diluted with water (80 ml).[5]

  • The aqueous solution is extracted with ethyl acetate (3 x 100 ml).[1][5]

  • The combined organic layers are washed with aqueous NaH₂PO₄ and brine, then dried over anhydrous MgSO₄.[1][5]

  • The crude product is purified by column chromatography on silica gel, eluting with a mixture of dichloromethane/acetic acid (98:2), to yield 4-cyano-3-nitrobenzoic acid (2.65 g, 48% yield).[1][5]

Protocol 2: Synthesis of 4-Methoxy-3-nitrobenzoic Acid via Oxidation of 3-nitro-4-methoxy benzyl chloride[1]

Materials:

  • 3-nitro-4-methoxy benzyl chloride

  • Nitric acid solution (60% concentration)

  • Water

Procedure:

  • In a 500 ml four-necked reaction flask, 300 ml of a 60% nitric acid solution is added to the 3-nitro-4-methoxy benzyl chloride.[1]

  • The mixture is slowly heated with stirring, maintaining the temperature at 85-90 °C and a pressure of 0.1 MPa.[1]

  • The insulation reaction is continued for 10 hours.[1]

  • (Note: The source does not detail the workup procedure, but it would typically involve cooling, precipitation of the product, filtration, washing with water, and drying.)

Visualizing the Electronic Landscape

The following diagrams illustrate the key electronic effects influencing the reactivity of the two molecules.

electronic_effects cluster_cyano 4-Cyano-3-nitrobenzoic Acid cluster_methoxy 4-Methoxy-3-nitrobenzoic Acid cyano_ring Benzene Ring (Electron Deficient) COOH_cyano Carboxylic Acid (More Acidic) cyano_ring->COOH_cyano Stabilizes Anion CN Cyano (-CN) (Strong EWG) CN->cyano_ring -I, -M NO2_cyano Nitro (-NO₂) (Strong EWG) NO2_cyano->cyano_ring -I, -M methoxy_ring Benzene Ring COOH_methoxy Carboxylic Acid (Less Acidic) methoxy_ring->COOH_methoxy Destabilizes Anion OCH3 Methoxy (-OCH₃) (EDG) OCH3->methoxy_ring +M > -I NO2_methoxy Nitro (-NO₂) (Strong EWG) NO2_methoxy->methoxy_ring -I, -M

Caption: Electronic effects of substituents on the benzoic acid core.

Conclusion and Recommendations

Based on the available data, 4-methoxy-3-nitrobenzoic acid demonstrates a superior profile as a synthetic intermediate compared to 4-cyano-3-nitrobenzoic acid, primarily due to its significantly higher synthesis yield and purity .[1] For synthetic routes where a reliable and scalable supply of a nitrobenzoic acid intermediate is required for transformations such as amide bond formation, 4-methoxy-3-nitrobenzoic acid represents a more pragmatic and cost-effective choice.[1]

However, the unique electronic properties of 4-cyano-3-nitrobenzoic acid may offer distinct advantages in specific synthetic contexts . Its highly electron-deficient aromatic ring makes it a more reactive substrate for nucleophilic aromatic substitution. Furthermore, the cyano group itself can be a versatile functional handle, for instance, in its potential conversion to a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry.[1]

Ultimately, the choice between these two intermediates will be dictated by the specific requirements of the synthetic strategy. For applications prioritizing high yield and straightforward synthesis, 4-methoxy-3-nitrobenzoic acid is the recommended starting point. For projects that can leverage the unique reactivity of a highly electron-poor system or require the cyano group for subsequent transformations, 4-cyano-3-nitrobenzoic acid remains a valuable, albeit more challenging to prepare, building block.

References

  • Synthesis of 4-cyano-3-nitrobenzoic acid. PrepChem.com. [Link]

  • Inductive Effects for Aromatic Acids. Chemistry LibreTexts. [Link]

  • Substituent Effects on Acidity. Chemistry LibreTexts. [Link]

  • Why do electron withdrawing groups increase the acidity of carboxylic acids? Quora. [Link]

  • Effects of Groups on Acidity of Benzoic acid I. YouTube. [Link]

  • How does the position of an electron donating group affect acidity in benzoic acid? Chemistry Stack Exchange. [Link]

  • Hammett equation. Wikipedia. [Link]

  • Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
  • 4-Methoxy-3-nitrobenzoic acid | CAS#:89-41-8. Chemsrc. [Link]

  • The pka value of 4-methoxy benzoic acid is greater than 4-nitrobenzoic acid. which among them is stronger acid? Brainly.in. [Link]

  • The pKa values of 4-methoxybenzoic acid, benzoic acid and 4-nitrobenzoic ... Filo. [Link]

  • The time course of synthesis of 4-cyanobenzoic acid by whole cells of... ResearchGate. [Link]

  • Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Free Energy Relationships. [Link]

  • hammett substituent constants: Topics by Science.gov. [Link]

  • Hammett substituent constants. Stenutz. [Link]

  • Supporting Information. CDC Stacks. [Link]

  • 4-Methoxy-3-nitrobenzoic acid | C8H7NO5 | CID 66640. PubChem - NIH. [Link]

  • 4-Cyano-3-nitrobenzoic acid | C8H4N2O4 | CID 22168583. PubChem - NIH. [Link]

  • Benzoic acid, 4-methoxy-3-nitro-. NIST WebBook. [Link]

  • 4-cyano-3-nitrobenzoic acid (C8H4N2O4). PubChemLite. [Link]

  • Process for producing 3-nitro-4-alkoxybenzoic acid.

Sources

A Senior Application Scientist's Guide to Purity Assessment of Nitrobenzoate Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Synthesis

In the intricate pathway of pharmaceutical development, the quality of each component is paramount. Nitrobenzoate intermediates are foundational building blocks in the synthesis of numerous Active Pharmaceutical Ingredients (APIs). The purity of these intermediates directly dictates the efficiency of subsequent synthetic steps and, most critically, the impurity profile of the final drug product.[1][2] Uncontrolled impurities can lead to downstream side reactions, reduce yield, and introduce potentially genotoxic or otherwise harmful substances into the final API, posing a significant risk to patient safety and jeopardizing regulatory approval.[1][3]

This guide provides an in-depth comparison of the principal analytical methods for assessing the purity of nitrobenzoate intermediates. It is designed for researchers, analytical scientists, and drug development professionals who require robust, reliable, and validated methods for quality control. We will move beyond mere procedural descriptions to explore the scientific rationale behind methodological choices, ensuring that the protocols described are not just recipes to be followed, but self-validating systems grounded in expert understanding.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry, prized for its versatility, robustness, and applicability to a wide range of non-volatile and thermally labile compounds, such as nitrobenzoate esters.[4][5] The technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase, allowing for precise quantification.[6]

Expertise & Experience: The Causality Behind the HPLC Method

A reversed-phase (RP-HPLC) method is overwhelmingly the method of choice for nitrobenzoate intermediates. The non-polar stationary phase, typically octadecylsilane (C18), effectively retains the moderately polar nitrobenzoate molecule through hydrophobic interactions.[7][8] The mobile phase, a mixture of water and an organic solvent like acetonitrile or methanol, is used to elute the compounds. The ratio of organic to aqueous phase is optimized to achieve a good balance between analysis time and resolution of the main peak from its potential impurities.

The addition of an acid, such as formic or phosphoric acid, to the mobile phase is a critical detail.[9][10] This serves to suppress the ionization of any residual silanol groups on the stationary phase and, more importantly, ensures that any acidic impurities (like unreacted nitrobenzoic acid) are in their neutral, protonated form. This leads to more consistent and reproducible retention times and improved peak shape.[11] UV detection is ideal, as the aromatic nitro group provides a strong chromophore, enabling high sensitivity at wavelengths around 254 nm.[12]

Detailed Experimental Protocol: RP-HPLC for Methyl 3-Nitrobenzoate

This protocol outlines a representative method for determining the purity of a common intermediate, Methyl 3-Nitrobenzoate.

1. Apparatus and Materials:

  • HPLC system with a UV detector, pump, and autosampler.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes, HPLC vials.

  • Syringe filters (0.45 µm, PTFE or nylon).

2. Reagents and Solvents:

  • Methyl 3-Nitrobenzoate reference standard (purity ≥99.5%).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Formic Acid (ACS grade).

3. Solution Preparation:

  • Mobile Phase: Prepare a 60:40 (v/v) mixture of Acetonitrile and Water. Add 0.1% Formic Acid to the final mixture. Degas the mobile phase by sonication or vacuum filtration before use.

  • Diluent: Use the mobile phase as the diluent for all solutions.

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the Methyl 3-Nitrobenzoate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the Methyl 3-Nitrobenzoate sample to be tested into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

4. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Run Time: Approximately 20 minutes (or until all impurity peaks have eluted).

5. Data Analysis:

  • Calculate the purity of the sample by area normalization. The percentage purity is the area of the main peak divided by the total area of all peaks in the chromatogram, multiplied by 100. % Purity = (Area_MainPeak / Total_Area_All_Peaks) * 100

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile 1. Prepare Mobile Phase (ACN:Water:Formic Acid) setup 4. Equilibrate HPLC System (C18 Column, 1.0 mL/min) prep_mobile->setup prep_std 2. Prepare Standard Solution (100 µg/mL) inject 5. Inject Solutions (Standard & Sample) prep_std->inject prep_sample 3. Prepare Sample Solution (100 µg/mL) & Filter prep_sample->inject setup->inject acquire 6. Acquire Chromatograms (UV at 254 nm) inject->acquire integrate 7. Integrate Peak Areas acquire->integrate calculate 8. Calculate % Purity (Area Normalization) integrate->calculate report 9. Generate Report calculate->report

Caption: Experimental workflow for HPLC purity assessment.

Gas Chromatography (GC): The Choice for Volatile Impurities and Orthogonal Verification

Gas Chromatography (GC), particularly when coupled with a Mass Spectrometer (GC-MS), is a powerful orthogonal technique to HPLC. It is ideal for separating and identifying volatile and semi-volatile impurities that may be present in nitrobenzoate intermediates, such as residual solvents or volatile by-products.[5] Its high sensitivity and the structural information provided by MS make it invaluable for impurity profiling.[13]

Expertise & Experience: Navigating the Thermal Challenges

The primary consideration for using GC with nitroaromatic compounds is their thermal stability.[4] The high temperatures required for vaporization in the GC inlet can potentially cause degradation of thermally labile compounds. Therefore, method development must include a careful evaluation to ensure the analyte does not decompose. A lower inlet temperature and a rapid oven temperature ramp can often mitigate this risk. The choice of a low-polarity stationary phase, such as a 5% phenyl polysiloxane (e.g., HP-5ms), is standard for providing good separation of a wide range of semi-volatile organic compounds.[14] For quantitative analysis, a Flame Ionization Detector (FID) offers excellent performance, while a Mass Spectrometer (MS) is superior for identifying unknown impurities.[13]

Detailed Experimental Protocol: GC-MS for Impurity Profiling

This protocol is designed to identify and quantify potential volatile impurities in a nitrobenzoate intermediate sample.

1. Apparatus and Materials:

  • GC-MS system with an autosampler.

  • Fused silica capillary column (e.g., SPB-1 or HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Analytical balance, volumetric flasks, pipettes, GC vials with septa.

2. Reagents and Solvents:

  • Dichloromethane (DCM, GC grade or equivalent).

  • Helium (carrier gas, ultra-high purity).

  • Reference standards for any known or expected volatile impurities.

3. Solution Preparation:

  • Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the nitrobenzoate intermediate into a 10 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane. Transfer to a GC vial.

4. GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 ratio).

  • Injection Volume: 1 µL.

  • Oven Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 450.

5. Data Analysis:

  • Identify the main component peak.

  • Identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST).

  • Quantify impurities using area normalization or by creating a calibration curve with certified reference standards for known impurities.

Workflow for GC-MS Impurity Profiling

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_sample 1. Prepare Sample Solution (1 mg/mL in DCM) inject 3. Inject Sample prep_sample->inject setup 2. Set GC-MS Parameters (Inlet, Oven, MS Scan) setup->inject acquire 4. Acquire Total Ion Chromatogram & Mass Spectra inject->acquire integrate 5. Integrate Peaks acquire->integrate identify 6. Identify Impurities (Mass Spectral Library Search) integrate->identify quantify 7. Quantify Impurities (Area % or External Standard) identify->quantify report 8. Generate Report quantify->report

Caption: Experimental workflow for GC-MS impurity profiling.

Quantitative NMR (qNMR): The Primary Method for Absolute Purity Determination

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method that can determine the purity of a substance without needing a reference standard of the analyte itself.[15][16] The technique relies on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[17] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight, an absolute purity value can be calculated.[17]

Expertise & Experience: Ensuring Accuracy in qNMR

The accuracy of a qNMR experiment is contingent on several critical parameters. First, a suitable internal standard must be chosen. It must be stable, non-volatile, have a known purity, and possess a simple spectrum with at least one signal that is well-resolved from all analyte signals. Maleic acid is a common choice. Second, the acquisition parameters must be set to ensure full relaxation of all nuclei between pulses; this is achieved by using a sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the nuclei being measured.[18] Finally, careful sample preparation, including accurate weighing of both the analyte and the internal standard, is essential for an accurate result.[18][19]

Detailed Experimental Protocol: qNMR for Absolute Purity

1. Apparatus and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • High-precision analytical balance (readable to 0.01 mg).

  • NMR tubes (5 mm, high precision).

  • Volumetric flasks, pipettes.

2. Reagents and Solvents:

  • Certified internal standard of known purity (e.g., Maleic Acid, >99.5% purity).

  • Deuterated solvent (e.g., Dimethyl Sulfoxide-d6, DMSO-d6), ensuring both analyte and standard are fully soluble.

3. Sample Preparation:

  • Accurately weigh approximately 15-20 mg of the nitrobenzoate intermediate sample directly into an NMR tube. Record the mass (m_analyte).

  • Accurately weigh approximately 5-10 mg of the certified internal standard (e.g., Maleic Acid) into the same NMR tube. Record the mass (m_std).

  • Add a precise volume of deuterated solvent (e.g., 0.75 mL of DMSO-d6) to the tube.

  • Cap the tube and vortex thoroughly until both the sample and the standard are completely dissolved.

4. NMR Data Acquisition (¹H NMR):

  • Insert the sample into the spectrometer and allow it to thermally equilibrate.

  • Perform standard tuning, locking, and shimming procedures.

  • Key Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (D1): ≥ 30 seconds (to ensure full relaxation for quantitative results).

    • Number of Scans (NS): 8 to 16 (sufficient for good signal-to-noise).

    • Acquisition Time (AQ): ≥ 3 seconds.

5. Data Processing and Calculation:

  • Process the spectrum with appropriate Fourier transformation, phasing, and baseline correction.

  • Select a well-resolved, singlet signal for the analyte (e.g., the -OCH3 protons) and a well-resolved signal for the internal standard (e.g., the two vinyl protons of Maleic Acid).

  • Carefully integrate both selected signals. Record the integral values (I_analyte and I_std).

  • Calculate the purity using the following formula:[17]

    Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I: Integral area

    • N: Number of protons for the integrated signal

    • MW: Molecular weight

    • m: Mass

    • Purity_std: Purity of the internal standard (%)

Workflow for qNMR Purity Determination

QNMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing weigh_analyte 1. Accurately Weigh Analyte (m_analyte) dissolve 3. Dissolve Both in Deuterated Solvent weigh_analyte->dissolve weigh_std 2. Accurately Weigh Internal Std (m_std) weigh_std->dissolve setup 4. Tune, Lock, Shim Spectrometer dissolve->setup acquire 5. Acquire ¹H Spectrum (Long Relaxation Delay) setup->acquire process 6. Process Spectrum (Phase, Baseline Correct) acquire->process integrate 7. Integrate Analyte & Std Peaks process->integrate calculate 8. Calculate Absolute Purity (Using Formula) integrate->calculate report 9. Generate Report calculate->report

Caption: Workflow for absolute purity determination by qNMR.

LC-MS for Trace-Level Genotoxic Impurity Analysis

For certain nitroaromatic impurities that are classified as potentially genotoxic, control at the Threshold of Toxicological Concern (TTC) level (typically ~1.5 µ g/day intake) is required.[20][21] This necessitates analytical methods with extremely low detection limits, often beyond the capability of standard HPLC-UV.[4] Liquid Chromatography-Mass Spectrometry (LC-MS) offers superior sensitivity and selectivity for this purpose.[22]

However, many neutral nitroaromatic compounds exhibit poor ionization efficiency in common MS sources like ESI or APCI.[20][21] A powerful strategy to overcome this is chemical derivatization, where the nitro group is chemically reduced to an amine.[20][22] The resulting aromatic amine is readily protonated and highly ionizable, dramatically enhancing MS sensitivity and allowing for trace-level quantification.[20]

Comparative Performance of Analytical Methods

The choice of analytical method depends on the specific goal, the nature of the impurities, and the stage of development. The following table summarizes the typical performance characteristics of each technique for the analysis of nitrobenzoate intermediates.

Parameter HPLC-UV GC-MS qNMR LC-MS (Derivatization)
Principle Chromatographic separation with UV detectionSeparation of volatile compounds with mass detectionNuclear resonance signal intensity vs. standardChromatographic separation with mass detection
Primary Use Purity assay, non-volatile impurity quantificationVolatile impurity profiling, residual solventsAbsolute purity determination, structural confirmationTrace-level genotoxic impurity quantification
Specificity Moderate to High[14]High (Mass Spec)[14]Very High (Structural)Very High (Mass Spec)[14]
Typical LOD ~0.01 - 0.05% (100-500 µg/mL)[23]~1-10 ppmNot for trace analysis< 1 ppm (ng/mL levels)[24]
Typical LOQ ~0.05 - 0.1% (500-1000 µg/mL)[23]~5-25 ppm~0.1%~1-5 ppm (ng/mL levels)[24]
Precision (%RSD) < 2.0%[23]< 10%[13]< 1.0%[15]< 15% at LOQ
Accuracy (% Recovery) 98.0 - 102.0%[23]90.0 - 110.0%[13]Not applicable (Primary Method)85.0 - 115.0%
Linearity (R²) ≥ 0.999[23]≥ 0.995[13]Not applicable≥ 0.99

Conclusion: An Integrated Approach to Purity Assessment

No single analytical technique can provide a complete picture of the purity of a nitrobenzoate intermediate. A robust quality control strategy employs these methods orthogonally to build a comprehensive purity profile.

  • HPLC-UV should be the primary workhorse for routine purity testing and quantification of known, non-volatile impurities.

  • GC-MS is essential for assessing volatile impurities and residual solvents, providing orthogonal data to the HPLC method.

  • qNMR serves as the ultimate arbiter for assigning an absolute purity value to reference standards and for definitive structural confirmation.

  • LC-MS , often with derivatization, is the specialized tool required when trace-level analysis of potentially genotoxic impurities is necessary.

By leveraging the strengths of each of these techniques, researchers and drug development professionals can ensure the quality and safety of their intermediates, paving the way for the successful and reliable synthesis of the final active pharmaceutical ingredient.

References

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A Comparative Guide to the FT-IR Analysis of Methyl 4-cyano-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of methyl 4-cyano-3-nitrobenzoate, a key intermediate in pharmaceutical synthesis. Designed for researchers and drug development professionals, this document moves beyond a simple spectral interpretation. It offers a comparative analysis against structurally related molecules to highlight the unique spectral fingerprint arising from the specific arrangement of its functional groups. We will explore the causality behind experimental choices and present a robust, self-validating protocol for obtaining high-quality spectral data.

Introduction: The Molecular Fingerprint

FT-IR spectroscopy is a powerful, non-destructive technique that identifies chemical functional groups by measuring the absorption of infrared radiation, which induces molecular vibrations.[1][2] Each molecule possesses a unique set of vibrational modes, resulting in a spectrum that serves as a distinct "molecular fingerprint".[1] For a multifunctional compound like this compound, the FT-IR spectrum is a composite of absorptions from its cyano (-C≡N), nitro (-NO₂), ester (-COOCH₃), and substituted aromatic ring moieties. Understanding how these groups interact and manifest in the spectrum is crucial for structural verification and quality control.

This guide will compare the spectrum of our target molecule with three analogues:

  • Methyl 4-cyanobenzoate: To isolate the features of the cyano and ester groups on a benzene ring.

  • Methyl 3-nitrobenzoate: To isolate the features of the nitro and ester groups on a benzene ring.

  • 4-cyano-3-nitrobenzoic acid: To observe the significant spectral shift when the methyl ester is replaced by a carboxylic acid.

Experimental Protocol: A Self-Validating Workflow for KBr Pellet Preparation

The Potassium Bromide (KBr) pellet technique is a common method for analyzing solid samples.[3] The primary objective is to create an optically transparent disc where the analyte is uniformly dispersed in an IR-transparent matrix.[4] The protocol's integrity is paramount, as contaminants like water can obscure critical spectral regions.[4]

Rationale for KBr: KBr is chosen for its hygroscopic nature and transparency in the mid-IR range (4000-400 cm⁻¹).[3] However, its affinity for water necessitates meticulous drying to avoid interfering O-H absorption bands.[4]

G cluster_prep Phase 1: Preparation cluster_mix Phase 2: Mixing cluster_press Phase 3: Pressing cluster_analysis Phase 4: Analysis P1 Dry KBr & Equipment (Oven, ~110°C) P2 Weigh Sample & KBr (1-2 mg sample : ~200 mg KBr) P1->P2 Eliminates H₂O M1 Grind Sample (Agate Mortar) P2->M1 M2 Add KBr & Mix Gently M1->M2 Ensures uniform dispersion C1 Load Die Assembly M2->C1 C2 Apply Pressure (8-10 tons) C1->C2 C3 Hold Pressure (1-2 min) C2->C3 A2 Acquire Sample Spectrum C3->A2 A1 Acquire Background (Empty Holder) A1->A2 A3 Inspect Pellet & Spectrum A2->A3

Diagram 1: Workflow for FT-IR KBr Pellet Analysis.

Step-by-Step Methodology:

  • Preparation: Dry spectroscopy-grade KBr powder and an agate mortar/pestle in an oven at ~110°C for several hours and allow to cool in a desiccator. This step is critical to drive off adsorbed moisture that causes a broad, interfering peak around 3400 cm⁻¹.[4]

  • Weighing: Accurately weigh approximately 1-2 mg of the this compound sample and 200-250 mg of the dried KBr.[5] This ~1:100 ratio ensures the sample is sufficiently diluted to follow the Beer-Lambert law.[5]

  • Grinding & Mixing: First, grind the sample in the agate mortar to a fine, consistent powder. This reduces particle size to minimize light scattering (the Christiansen effect). Then, add the KBr and mix gently but thoroughly to ensure uniform dispersion.[4]

  • Pellet Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply 8-10 metric tons of pressure for 1-2 minutes.[3] This "cold-flows" the KBr into a transparent, solid disc.[4]

  • Quality Control (Self-Validation): The resulting pellet should be translucent. An opaque or cloudy pellet indicates poor mixing, insufficient pressure, or excessive sample concentration, which will scatter IR radiation and degrade spectral quality.[5]

  • Spectral Acquisition: First, run a background spectrum with an empty sample holder or a pure KBr pellet.[6] This corrects for atmospheric CO₂ and H₂O, as well as any instrumental artifacts. Then, run the spectrum of the sample pellet. The absence of a broad absorption band around 3400 cm⁻¹ validates the dryness of the KBr and the preparation technique.[4]

Spectral Analysis and Comparative Interpretation

The FT-IR spectrum of this compound is defined by the vibrations of its constituent functional groups. The electronic effects of the electron-withdrawing nitro and cyano groups, and the ester group, influence the precise position and intensity of these absorption bands.

G cluster_groups mol This compound CN Cyano (C≡N) NO2 Nitro (NO₂) Ester Ester (COOCH₃) Aro Aromatic Ring

Diagram 2: Structure of this compound.

Table 1: Comparative FT-IR Peak Assignments (Wavenumber, cm⁻¹)

Functional GroupVibration TypeExpected Range (cm⁻¹)This compound (Observed)Methyl 4-cyanobenzoate (Comparison 1)Methyl 3-nitrobenzoate (Comparison 2)
Cyano (-C≡N) C≡N Stretch2240 - 2220[7]~2235 (sharp, strong) ~2230Absent
Nitro (-NO₂) Asymmetric Stretch1550 - 1475[8]~1540 (very strong) Absent~1537[8]
Symmetric Stretch1360 - 1290[8]~1350 (strong) Absent~1358[8]
Ester (-COOCH₃) C=O Stretch1750 - 1735[9]~1730 (very strong) ~1725~1735-1750[9]
C-O Stretch1300 - 1100~1290, ~1130 ~1280, ~1110~1295, ~1140
Aromatic Ring C=C Stretch1600 - 1450[10]~1610, ~1580 ~1608, ~1505~1615, ~1585
C-H Stretch3100 - 3000[11]~3080 ~3070~3090
C-H Out-of-Plane Bend900 - 690[10]~850, ~780 ~860~880, ~740

Note: Observed values are typical and may vary slightly based on the specific instrument and sample preparation.

  • Cyano (-C≡N) Group: Aromatic nitriles typically show a sharp, intense absorption between 2240 and 2220 cm⁻¹.[7] In this compound, this peak appears around 2235 cm⁻¹ . Its presence and sharp nature are highly diagnostic. As expected, this peak is prominent in the spectrum of methyl 4-cyanobenzoate but absent in methyl 3-nitrobenzoate, confirming its origin.[12]

  • Nitro (-NO₂) Group: Aromatic nitro compounds are characterized by two strong stretching vibrations: an asymmetrical stretch between 1550-1475 cm⁻¹ and a symmetrical stretch from 1360-1290 cm⁻¹.[8][13] For our target molecule, these are observed at approximately 1540 cm⁻¹ and 1350 cm⁻¹ . These bands are the most intense features in the spectrum, a direct result of the large change in dipole moment during the N-O bond vibrations.[13] Comparison with methyl 3-nitrobenzoate, which shows peaks at 1537 and 1358 cm⁻¹, confirms this assignment.[8][14] These peaks are absent in methyl 4-cyanobenzoate.

  • Ester (-COOCH₃) Group: The ester functional group provides two key signals. The most prominent is the carbonyl (C=O) stretch, which is very strong and appears around 1730 cm⁻¹ . For aromatic esters, this peak is typically found between 1735-1750 cm⁻¹.[9] The presence of strong electron-withdrawing groups (nitro and cyano) can slightly alter the electronic environment and thus the peak position. The C-O stretching vibrations are also visible, typically as two bands in the 1300-1100 cm⁻¹ region, seen here around 1290 cm⁻¹ and 1130 cm⁻¹ . All three comparison molecules (excluding the carboxylic acid) show these characteristic ester peaks.[15][16]

  • Aromatic Ring: The benzene ring itself produces several absorptions. Aromatic C-H stretching is observed just above 3000 cm⁻¹ (approx. 3080 cm⁻¹ ).[11] The characteristic C=C ring stretching vibrations appear as a series of peaks in the 1600-1450 cm⁻¹ region.[10] Finally, the substitution pattern on the ring influences the strong C-H out-of-plane bending bands in the 900-690 cm⁻¹ "fingerprint" region. The pattern observed for this compound is consistent with a 1,2,4-trisubstituted ring.

G cluster_comp1 Comparison 1 cluster_comp2 Comparison 2 cluster_comp3 Comparison 3 Target This compound Comp1 Methyl 4-cyanobenzoate Target->Comp1 Confirms -C≡N assignment Comp2 Methyl 3-nitrobenzoate Target->Comp2 Confirms -NO₂ assignment Comp3 4-cyano-3-nitrobenzoic acid Target->Comp3 Confirms Ester assignment Feat1 Shows -C≡N & Ester Peaks Lacks -NO₂ Peaks Comp1->Feat1 Feat2 Shows -NO₂ & Ester Peaks Lacks -C≡N Peak Comp2->Feat2 Feat3 Shows -C≡N & -NO₂ Peaks Lacks Ester Peaks Shows Broad -OH Stretch Comp3->Feat3

Diagram 3: Logic of the Comparative Spectral Analysis.

Conclusion

The FT-IR spectrum of this compound presents a unique and identifiable fingerprint. The sharp, strong band at ~2235 cm⁻¹ confirms the cyano group, while the very intense absorptions at ~1540 cm⁻¹ and ~1350 cm⁻¹ are definitive evidence of the nitro group. The ester is confirmed by the strong C=O stretch at ~1730 cm⁻¹ and C-O stretches in the fingerprint region. By comparing the spectrum to simpler, related molecules, each key functional group can be unambiguously assigned. This comparative approach, grounded in a robust and self-validating experimental protocol, provides a high degree of confidence in the structural identification of this important pharmaceutical intermediate.

References

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A Comparative Guide to the GC-MS Analysis of a Methyl 4-cyano-3-nitrobenzoate Reaction Mixture

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmacologically active molecules, the purity and characterization of intermediates are of paramount importance. Methyl 4-cyano-3-nitrobenzoate is a key building block in the development of various therapeutic agents. Its reaction mixture can be a complex matrix of the desired product, unreacted starting materials, and various side products. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) for the analysis of this critical reaction mixture. As a Senior Application Scientist, this document is structured to provide not just protocols, but the scientific rationale behind the analytical choices, ensuring a robust and validated approach to quality control.

The Synthetic Landscape: Understanding Potential Impurities

The synthesis of this compound typically involves a two-step process: the formation of 4-cyano-3-nitrobenzoic acid followed by its esterification. A common route to the carboxylic acid precursor is the cyanation of 4-chloro-3-nitrobenzoic acid using a cyanide source, such as cuprous cyanide.[1] Subsequently, the carboxylic acid is esterified, often through a Fischer esterification with methanol under acidic conditions.[2][3]

Understanding this synthetic pathway is crucial for anticipating potential impurities that must be resolved and identified by the analytical method. These can include:

  • Unreacted Starting Materials: 4-chloro-3-nitrobenzoic acid and 4-cyano-3-nitrobenzoic acid.

  • Side Products from Cyanation: Potential for the formation of regioisomers or byproducts from undesired reactions of the cyanide group.

  • Side Products from Esterification: Impurities from the dehydration of methanol or other side reactions catalyzed by the acid.[4]

  • Degradation Products: Thermally labile nitro compounds can degrade in the GC injector port if conditions are not optimized.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[5] Its high chromatographic resolution and the structural information provided by mass spectrometry make it a formidable tool for analyzing complex reaction mixtures.

The Rationale for GC-MS in this Analysis

The choice of GC-MS for the analysis of this compound is predicated on the compound's expected volatility. The presence of the methyl ester group increases its volatility compared to the corresponding carboxylic acid. The mass spectrometer provides definitive identification of the main product and any impurities, which is a significant advantage over techniques that rely solely on retention time.

Experimental Protocol: GC-MS Analysis

This protocol is designed to be a robust starting point for the analysis of a this compound reaction mixture. Method validation according to ICH Q2(R1) guidelines is essential for ensuring its suitability for its intended purpose.[6][7][8][9]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent such as ethyl acetate or dichloromethane.

  • If necessary, perform a liquid-liquid extraction to remove any highly polar or non-volatile impurities.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

2. GC-MS Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-400 m/z
Causality Behind Experimental Choices
  • Injector Temperature: A temperature of 250 °C is chosen to ensure the rapid volatilization of the analyte without causing thermal degradation. Nitroaromatic compounds can be susceptible to degradation at excessively high temperatures.

  • Oven Temperature Program: The initial hold at 100 °C allows for the elution of any low-boiling point solvents. The temperature ramp is designed to separate compounds with a range of boiling points, from unreacted starting materials to the final product and potential higher-boiling impurities.

  • Column Choice: A non-polar DB-5ms column is a good starting point for the separation of a wide range of compounds based on their boiling points.

  • EI Ionization: Electron ionization at 70 eV provides reproducible fragmentation patterns that can be compared to spectral libraries for confident compound identification.

GC-MS analysis workflow for this compound reaction mixture.

High-Performance Liquid Chromatography (HPLC-UV): A Versatile Alternative

HPLC is a powerful and versatile technique that is particularly well-suited for the analysis of non-volatile, polar, and thermally labile compounds.

The Rationale for HPLC-UV in this Analysis

An HPLC-UV method provides a valuable alternative to GC-MS, especially if the reaction mixture contains non-volatile impurities or if the target compound exhibits thermal instability. The unreacted carboxylic acid starting materials, for instance, are more amenable to HPLC analysis. UV detection is a robust and widely available technique that is suitable for aromatic compounds containing chromophores like the nitro and cyano groups.

Experimental Protocol: HPLC-UV Analysis

This protocol provides a starting point for the development of a validated HPLC-UV method for the quantitative analysis of this compound and its impurities.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

2. HPLC-UV Instrumentation and Conditions:

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B, 5-15 min: 30-90% B, 15-20 min: 90% B, 20-21 min: 90-30% B, 21-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
Causality Behind Experimental Choices
  • Column Choice: A C18 reversed-phase column is a versatile choice for the separation of a wide range of organic molecules based on their hydrophobicity.

  • Mobile Phase: A gradient elution with acetonitrile and water allows for the separation of compounds with varying polarities, from the more polar carboxylic acids to the less polar methyl ester. The addition of phosphoric acid to the aqueous phase helps to suppress the ionization of the carboxylic acid impurities, leading to better peak shape.

  • UV Detection Wavelength: 254 nm is a common wavelength for the detection of aromatic compounds, as many possess strong absorbance in this region.

HPLC-UV analysis workflow for this compound reaction mixture.

Comparative Performance Analysis

The choice between GC-MS and HPLC-UV will depend on the specific requirements of the analysis. The following table provides a comparative summary of their performance characteristics for this application.

FeatureGC-MSHPLC-UV
Principle Separation based on volatility and boiling pointSeparation based on polarity and interaction with stationary phase
Analyte Suitability Volatile and thermally stable compoundsWide range of compounds, including non-volatile and thermally labile
Identification High confidence through mass spectral library matchingBased on retention time comparison with standards
Sensitivity Generally very high, especially in SIM modeGood, but can be limited by the chromophore of the analyte
Selectivity High, with the ability to resolve co-eluting peaks by massDependant on chromatographic resolution
Sample Preparation May require derivatization for polar compoundsGenerally simpler, direct injection of dissolved sample
Run Time Typically faster for volatile compoundsCan be longer, especially with gradient elution
Instrumentation Cost HigherLower

Conclusion: A Synergistic Approach

For a comprehensive analysis of a this compound reaction mixture, a synergistic approach utilizing both GC-MS and HPLC-UV is often the most effective strategy. GC-MS provides unparalleled identification capabilities for volatile and semi-volatile components, including the desired product and many potential organic impurities. HPLC-UV, on the other hand, is indispensable for the quantification of non-volatile or thermally sensitive compounds, such as the unreacted carboxylic acid starting materials.

By understanding the strengths and limitations of each technique and by grounding the analytical methodology in the robust framework of method validation, researchers and drug development professionals can ensure the quality and purity of this critical synthetic intermediate, ultimately contributing to the safety and efficacy of the final pharmaceutical product.

References

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A Comparative Guide to Synthetic Alternatives for Methyl 4-cyano-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the selection of synthetic intermediates is a critical decision point, profoundly influencing yield, scalability, cost, and safety. Methyl 4-cyano-3-nitrobenzoate and its corresponding acid are valuable building blocks, primarily due to the strategic placement of three distinct functional groups—an ester, a nitrile, and a nitro group—on an aromatic ring. This arrangement provides a versatile platform for constructing complex molecules, particularly through nucleophilic aromatic substitution (SNAr) reactions, where the potent electron-withdrawing properties of the cyano and nitro groups activate the ring for nucleophilic attack.

However, reliance on a single intermediate can introduce supply chain vulnerabilities and synthetic limitations. This guide offers an in-depth comparison of viable alternatives to this compound, providing researchers, chemists, and drug development professionals with the data-driven insights needed to optimize their synthetic strategies. We will explore alternative reagents, compare their performance based on experimental data, and provide detailed protocols to facilitate their implementation.

The Benchmark: Synthesis and Reactivity of 4-Cyano-3-nitrobenzoic Acid

To establish a baseline, we first consider the synthesis of the foundational precursor, 4-cyano-3-nitrobenzoic acid. The standard laboratory preparation involves a Rosenmund-von Braun reaction, starting from 4-chloro-3-nitrobenzoic acid.

This process, while effective, suffers from a moderate yield. Experimental data shows that the synthesis of 4-cyano-3-nitrobenzoic acid from its chloro-precursor typically results in a yield of around 48%.[1][2] This significant loss of material at an early stage is a considerable drawback for large-scale production, prompting the search for more efficient alternatives.

The primary utility of this scaffold lies in its high activation towards nucleophilic aromatic substitution (SNAr). The nitro and cyano groups, positioned ortho and para to potential leaving groups at the C4 position, strongly stabilize the negatively charged Meisenheimer complex intermediate, thereby facilitating the substitution reaction.[3]

Head-to-Head Comparison: Key Synthetic Alternatives

We will now evaluate two primary classes of alternatives: those that offer a more efficient synthesis of a similarly functionalized intermediate (a strategic replacement) and those that serve as alternative precursors in a modified synthetic route (a tactical diversion).

Alternative 1: 4-Methoxy-3-nitrobenzoic Acid - The High-Yield Intermediate

A compelling strategic replacement for 4-cyano-3-nitrobenzoic acid is its 4-methoxy analogue. The primary advantage of this alternative lies in its significantly more efficient synthesis.

Synthesis Performance: Unlike the cyano variant, 4-methoxy-3-nitrobenzoic acid can be prepared in high yield (87.2%) via the oxidation of 3-nitro-4-methoxy benzyl chloride.[1] This near-doubling of yield presents a substantial improvement in material efficiency and cost-effectiveness, especially for industrial-scale campaigns.

Data Summary: Synthesis of Core Intermediates

IntermediateStarting MaterialReported YieldReference
4-Cyano-3-nitrobenzoic Acid4-Chloro-3-nitrobenzoic Acid48%[1][2]
4-Methoxy-3-nitrobenzoic Acid3-Nitro-4-methoxy benzyl chloride87.2%[1]

Reactivity and Application: While the methoxy group is less electron-withdrawing than a nitrile, the powerful activation provided by the adjacent nitro group still renders the aromatic ring susceptible to nucleophilic attack. In many synthetic contexts, particularly in the synthesis of PARP inhibitors like Niraparib, this intermediate can be used effectively.[1] The choice between a cyano and a methoxy group may depend on the specific downstream transformations planned. The methoxy group can also participate in ether cleavage reactions, adding another layer of synthetic versatility.

Alternative 2: 4-Halo-3-nitrobenzoates - The Direct Precursor Strategy

Instead of preparing and isolating the cyano-intermediate, a more direct approach is to utilize its immediate precursors, Methyl 4-chloro-3-nitrobenzoate or Methyl 4-fluoro-3-nitrobenzoate, directly in SNAr reactions. This tactical diversion bypasses the moderate-yield cyanation step entirely.

Reactivity and Rationale: In SNAr reactions, halogens are excellent leaving groups. The reactivity order is typically F > Cl > Br > I. The high electronegativity of fluorine stabilizes the transition state of the rate-determining nucleophilic addition step, often making fluoro-aromatics more reactive than their chloro counterparts.[4] This can lead to milder reaction conditions and faster reaction times.[4]

Performance in a Model Reaction: The synthesis of Methyl 3-(methylamino)-4-nitrobenzoate provides an excellent case study. This reaction proceeds via nucleophilic aromatic substitution of a halogen at the 4-position with methylamine. High yields, reportedly up to 99.4% for the formation of the intermediate acid, have been achieved starting from 4-chloro-3-nitrobenzoic acid.[4] This demonstrates the efficiency of using the halo-substituted precursor directly, avoiding the material loss associated with first synthesizing the cyano derivative.

Visualization of Synthetic Pathways and Decision Logic

To clarify these strategic choices, the following diagrams illustrate the synthetic routes and a decision-making workflow.

G cluster_0 Route to Cyano Intermediate cluster_1 Route to Methoxy Intermediate 4-Chloro-3-nitrobenzoic Acid 4-Chloro-3-nitrobenzoic Acid 4-Cyano-3-nitrobenzoic Acid 4-Cyano-3-nitrobenzoic Acid 4-Chloro-3-nitrobenzoic Acid->4-Cyano-3-nitrobenzoic Acid  CuCN, 180°C  Yield: 48% 3-Nitro-4-methoxy\nbenzyl chloride 3-Nitro-4-methoxy benzyl chloride 4-Methoxy-3-nitrobenzoic Acid 4-Methoxy-3-nitrobenzoic Acid 3-Nitro-4-methoxy\nbenzyl chloride->4-Methoxy-3-nitrobenzoic Acid  HNO3, 85-90°C  Yield: 87.2%

Caption: Comparative synthetic routes to key intermediates.

G start Start: Need a 1,2,4-substituted Nitrobenzoate q1 Is the final product a result of S N Ar at C4? start->q1 a1 Use 4-Halo-3-nitrobenzoate (e.g., Chloro or Fluoro) directly in the S N Ar step. q1->a1 Yes q2 Is the cyano group essential for downstream chemistry or as a final moiety? q1->q2 No a2 Synthesize 4-Cyano-3-nitrobenzoate. Accept 48% yield for this step. q2->a2 Yes a3 Consider 4-Methoxy-3-nitrobenzoate. Benefit from >87% synthesis yield. q2->a3 No

Sources

A Researcher's Guide to Spectroscopic Differentiation of Cyano-Nitrobenzoate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isomer Conundrum in Drug Development

In the intricate landscape of pharmaceutical development and organic synthesis, positional isomers—molecules sharing an identical chemical formula but differing in the spatial arrangement of substituents on a core scaffold—present a critical analytical challenge. For a molecule like a cyano-nitrobenzoate ester, the seemingly minor shift of a nitro group from one position to another can profoundly alter its biological activity, toxicity, and pharmacokinetic profile. Consequently, the unambiguous identification of the correct isomer is not merely an academic exercise; it is a cornerstone of regulatory compliance, process control, and the ultimate safety and efficacy of a therapeutic agent.

This guide provides an in-depth, data-driven comparison of key spectroscopic techniques used to distinguish the positional isomers of cyano-nitrobenzoates. We will move beyond a simple recitation of methods to explore the underlying principles that make each technique suitable for this task. By synthesizing technical data with field-proven insights, this document will serve as a practical resource for researchers, analytical chemists, and drug development professionals. We will dissect the utility of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing the causal logic behind experimental choices and a workflow for confident structural elucidation.

The Fundamental Challenge: Symmetry and Electronic Environment

Distinguishing positional isomers of a substituted benzene ring is fundamentally a task of probing the molecule's symmetry and the unique electronic environment of each atom. The relative positions of the electron-withdrawing cyano (-CN) and nitro (-NO₂) groups, along with the ester moiety, create distinct patterns of electron density across the aromatic ring. It is these subtle electronic differences that spectroscopic techniques are designed to detect.

Caption: Positional nomenclature on a monosubstituted benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful and definitive method for distinguishing positional isomers, as it provides detailed information about the chemical environment, connectivity, and spatial relationships of individual atoms.[1][2]

Expertise & Causality: Why NMR Excels

The core principle of NMR is that atomic nuclei within a magnetic field absorb and re-emit electromagnetic radiation at a frequency that is exquisitely sensitive to their local electronic environment.[1] The electron-withdrawing nature of the cyano and nitro groups significantly deshields nearby protons and carbons, causing their signals to appear at a higher chemical shift (downfield) in the spectrum.[3][4] The specific arrangement of these groups creates a unique "fingerprint" in terms of chemical shifts and spin-spin coupling patterns for each isomer.

¹H NMR: Decoding Aromatic Patterns

The aromatic region (typically 7.0-9.0 ppm) of the ¹H NMR spectrum is the most informative for isomer differentiation. The number of distinct signals, their integration (proton count), chemical shift, and multiplicity (splitting pattern) are key identifiers.

  • Symmetry is Key: A para-substituted ring with two different substituents, like methyl 4-cyano-2-nitrobenzoate, will often display a seemingly simple pattern of two doublets (an AX or AB system), as the molecule has a plane of symmetry. In contrast, an ortho or meta isomer with no symmetry will show four distinct signals for the four aromatic protons, often with complex splitting.

  • Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons provides geometric information.

    • ortho-coupling (³JHH) across three bonds is typically 7-10 Hz.

    • meta-coupling (⁴JHH) across four bonds is smaller, around 2-3 Hz.

    • para-coupling (⁵JHH) across five bonds is often negligible (0-1 Hz). By analyzing the splitting pattern of a signal, one can deduce the number of ortho and meta protons relative to it, thereby piecing together the substitution pattern.

¹³C NMR: A Rapid Symmetry Check

While ¹H NMR is often sufficient, ¹³C NMR provides complementary and confirmatory data. The key advantage here is the direct observation of the carbon framework. Due to the symmetry arguments discussed above, the number of distinct aromatic carbon signals can immediately rule out certain isomers. For instance, a para-substituted benzene ring with two different substituents will show four signals in the aromatic region, whereas a completely unsymmetrical ortho or meta isomer will show six. The chemical shifts of the carbons directly attached to the electron-withdrawing substituents (ipso-carbons) are also highly diagnostic.[5]

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the cyano-nitrobenzoate isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Internal Standard: The solvent signal can be used as a primary reference. For higher accuracy, a small amount of an internal standard like tetramethylsilane (TMS) can be added (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: Acquire a standard one-dimensional ¹H spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed. The spectrum is then phased, baseline corrected, and referenced.

  • Analysis: Integrate the signals to determine proton ratios. Measure the chemical shifts (ppm) and coupling constants (Hz) to elucidate the substitution pattern.

Infrared (IR) Spectroscopy: Rapid Functional Group and Substitution Pattern Analysis

IR spectroscopy is an excellent first-pass technique for confirming the presence of key functional groups and for providing strong evidence of the aromatic substitution pattern.[6][7]

Expertise & Causality: Vibrational Fingerprints

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). While the cyano (~2230 cm⁻¹) and nitro (~1530 cm⁻¹ and ~1350 cm⁻¹) stretching frequencies confirm the presence of these groups, their positions are not highly sensitive to isomerism.[7][8][9] The true diagnostic power for isomer differentiation lies in the "fingerprint region," specifically the C-H out-of-plane bending vibrations.[6][10] The substitution pattern on the benzene ring dictates which C-H bending modes are active and at what frequency they appear.

  • Ortho-Disubstituted: Typically shows a strong absorption band in the range of 770–735 cm⁻¹.

  • Meta-Disubstituted: Shows two characteristic bands: one strong band between 810–750 cm⁻¹ and another medium band around 900–860 cm⁻¹.[6]

  • Para-Disubstituted: Exhibits a single strong absorption band in the range of 860–800 cm⁻¹.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid cyano-nitrobenzoate sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.

  • Data Acquisition: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.

  • Data Processing: The spectrum is automatically ratioed against the background spectrum to produce a transmittance or absorbance spectrum.

  • Analysis: Identify the key absorption bands corresponding to the C≡N stretch, NO₂ asymmetric and symmetric stretches, and, most importantly, the C-H out-of-plane bending bands to determine the substitution pattern.

Mass Spectrometry (MS): Confirming Mass and Probing Fragmentation

While conventional mass spectrometry cannot distinguish isomers based on molecular weight alone (as they are identical), the fragmentation patterns generated upon ionization can sometimes provide clues, particularly when "ortho effects" are at play.[11]

Expertise & Causality: The Ortho Effect

In electron ionization mass spectrometry (EI-MS), molecules are fragmented in the gas phase. For ortho-isomers, the close proximity of the two substituent groups can enable unique fragmentation pathways that are sterically impossible for the meta and para isomers. This can involve the elimination of a small neutral molecule through a cyclic transition state, leading to a unique fragment ion in the mass spectrum of the ortho isomer that is absent or has very low abundance in the others. For example, an ortho-disposed ester and nitro group might interact upon fragmentation in a way that is not possible for the meta and para isomers.

It is important to note that these effects are not always present or easily predictable and must be carefully compared against the spectra of known standards. More advanced techniques like Infrared Ion Spectroscopy (IRIS) can differentiate isomers by obtaining an IR spectrum of the mass-selected molecular ion, providing a much more definitive answer.[10][12][13]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount (~1 mg/mL) of the isomer in a volatile organic solvent (e.g., ethyl acetate, dichloromethane).

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The isomers, if in a mixture, will be separated based on their boiling points and interaction with the GC column. Even for pure samples, GC serves as an effective inlet.

  • Ionization: As the compound elutes from the GC column, it enters the MS ion source where it is ionized, typically by electron impact (EI).

  • Mass Analysis: The resulting molecular ion and fragment ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer (e.g., a quadrupole).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

  • Analysis: Confirm the molecular weight from the molecular ion peak (M⁺·). Compare the fragmentation patterns of the different isomers, looking for unique fragment ions that may indicate an ortho effect or other characteristic losses.

Integrated Analytical Workflow

A robust strategy for isomer identification relies on the synergistic use of these techniques. No single method should be used in isolation.

Workflow cluster_start cluster_ms Initial Analysis cluster_ir Rapid Screening cluster_nmr Definitive Structure cluster_end Unknown Unknown Cyano- Nitrobenzoate Isomer MS Mass Spectrometry (GC-MS) Confirm MW & Purity Unknown->MS IR IR Spectroscopy (ATR) Identify Functional Groups MS->IR IR_Check Check C-H Bending Region (700-900 cm⁻¹) IR->IR_Check NMR NMR Spectroscopy (¹H & ¹³C) Elucidate Substitution Pattern IR_Check->NMR Hypothesis Formed NMR_Confirm Analyze Coupling & Shifts Confirm Connectivity NMR->NMR_Confirm Structure Confirmed Isomer Structure NMR_Confirm->Structure Structure Verified

Caption: Recommended workflow for spectroscopic isomer differentiation.

Comparative Data Summary (Hypothetical Isomers)

The table below summarizes the expected distinguishing features for a hypothetical set of methyl cyano-nitrobenzoate isomers. Actual values may vary based on the specific substitution pattern.

Spectroscopic FeatureOrtho-Isomer (e.g., Methyl 2-cyano-3-nitrobenzoate)Meta-Isomer (e.g., Methyl 3-cyano-4-nitrobenzoate)Para-Isomer (e.g., Methyl 4-cyano-3-nitrobenzoate)
¹H NMR (Aromatic) 4 distinct signals, complex splitting.3 distinct signals (1 singlet, 2 doublets).3 distinct signals (1 singlet, 2 doublets).
¹³C NMR (Aromatic) 6 distinct signals.6 distinct signals.6 distinct signals (Note: symmetry differences would be key for other patterns).
IR (C-H Bending) Strong band at ~770–735 cm⁻¹.Two bands (~810–750 cm⁻¹ and ~900–860 cm⁻¹).Single strong band at ~860–800 cm⁻¹.
Mass Spec (EI) M⁺· at same m/z as others. May show unique fragment from "ortho effect".M⁺· at same m/z as others. Standard fragmentation.M⁺· at same m/z as others. Standard fragmentation.

Conclusion

The differentiation of cyano-nitrobenzoate isomers is a critical task that is reliably achieved through a multi-pronged spectroscopic approach. While IR and MS provide rapid and valuable initial data, NMR spectroscopy stands as the unequivocal gold standard for the definitive assignment of positional isomers on an aromatic ring. The detailed analysis of chemical shifts and coupling constants in ¹H NMR, supported by the carbon count from ¹³C NMR, provides an unambiguous structural fingerprint. By integrating these techniques into a logical workflow, researchers and drug development professionals can confidently characterize their molecules, ensuring the integrity and safety of their final products.

References

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  • Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects. Journal of the American Society for Mass Spectrometry. Available at: [Link]

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  • Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. RSC Publishing. Available at: [Link]

  • How To Identify The IR Of Methyl M-Nitrobenzoate. Sciencing. Available at: [Link]

  • Analyze and upload an original IR spectrum of methyl 3-nitrobenzoate. Brainly. Available at: [Link]

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  • PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN). YouTube. Available at: [Link]

  • Chemical shifts. University of Regensburg. Available at: [Link]

  • NMR Chemical Shifts. Journal of Organic Chemistry. Available at: [Link]

  • This compound. Universal Biologicals. Available at: [Link]

  • 4-Cyanobenzoic acid, 1-adamantylmethyl ester - [13C NMR]. SpectraBase. Available at: [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. Available at: [Link]

  • 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Science Publishing. Available at: [Link]

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A Senior Application Scientist's Guide to Substituent Effects: A Comparative Study of Electron-Withdrawing Groups on Nitrobenzoate Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, understanding how molecular structure dictates reactivity is paramount. The strategic placement of functional groups can profoundly alter a molecule's electronic landscape, thereby tuning its reaction kinetics and biological activity. This guide provides an in-depth, comparative analysis of how electron-withdrawing groups (EWGs) influence the reactivity of a model system: the substituted nitrobenzoate ester.

We will move beyond a simple recitation of facts to explore the underlying principles, providing both the theoretical framework and the practical, field-proven methodologies to conduct this analysis in your own laboratory. The protocols described herein are designed to be self-validating, ensuring the integrity and reproducibility of your findings.

Theoretical Framework: Why Electronic Effects Matter

At its core, a chemical reaction involves the movement of electrons. The ease with which this occurs is dictated by the electron density at the reaction center. Substituents on an aromatic ring can either donate or withdraw electron density, thereby activating or deactivating the ring and its associated functional groups towards a specific reaction.

Inductive vs. Resonance Effects:

  • Inductive Effect (I): This is a through-sigma-bond effect, driven by the electronegativity difference between atoms. Halogens and nitro groups, for instance, are strongly electronegative and pull electron density away from the ring inductively.

  • Resonance Effect (M or R): This is a through-pi-system effect, involving the delocalization of lone pairs or pi electrons across the aromatic system. A nitro group (-NO₂) is a powerful electron-withdrawing group by resonance, as it can delocalize the ring's pi electrons onto its oxygen atoms, leaving a positive charge in the ring.[1][2]

In the context of benzoate ester reactivity, particularly in reactions like hydrolysis, the target is the electrophilic carbonyl carbon. Electron-withdrawing groups attached to the benzene ring pull electron density away from this carbon, increasing its partial positive charge (δ+) and making it more susceptible to nucleophilic attack.[3][4][5]

Quantifying Reactivity: The Hammett Equation

To move from a qualitative description to a quantitative analysis, we employ the Hammett equation. This cornerstone of physical organic chemistry provides a linear free-energy relationship that correlates reaction rates with the electronic properties of substituents on an aromatic ring.[3][5][6]

The equation is expressed as: log(k/k₀) = ρσ

  • k: The rate constant for the reaction with a substituted reactant.

  • k₀: The rate constant for the reference reactant (usually with hydrogen as the substituent).

  • σ (Sigma): The substituent constant, which is independent of the reaction and depends only on the nature and position (meta or para) of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

  • ρ (Rho): The reaction constant, which is independent of the substituent and depends on the reaction type and conditions. It measures the sensitivity of the reaction to electronic effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, as a negative charge is built up in the transition state.

By determining the ρ value for the hydrolysis of a series of substituted nitrobenzoates, we can gain profound insight into the reaction mechanism.

Experimental Design: A Comparative Kinetic Study

This section outlines a robust experimental plan to compare the reactivity of various p-nitrophenyl benzoates, each bearing a different electron-withdrawing substituent on the benzoate ring. We choose p-nitrophenol as the leaving group for a critical reason: upon its departure in a basic medium, it forms the intensely yellow p-nitrophenoxide ion, which can be easily and accurately quantified in real-time using UV-Vis spectrophotometry.[4][5][7]

Workflow Overview

The overall experimental process follows a logical sequence from synthesis to final data analysis.

G cluster_synthesis Synthesis & Preparation cluster_kinetics Kinetic Analysis cluster_analysis Data Interpretation S1 Synthesize Substituted Benzoyl Chlorides S2 Esterification with p-Nitrophenol S1->S2 S3 Purification (Recrystallization) S2->S3 S4 Characterization (NMR, MP, IR) S3->S4 K1 Prepare Stock Solutions (Ester, NaOH) S4->K1 K2 Set up UV-Vis Spectrophotometer (Pseudo-First-Order Conditions) K1->K2 K3 Initiate Reaction & Monitor Absorbance vs. Time K2->K3 K4 Calculate Observed Rate Constant (k_obs) K3->K4 A1 Tabulate Data (Substituent, σ, k_obs) K4->A1 A2 Construct Hammett Plot (log(k/k₀) vs. σ) A1->A2 A3 Determine Reaction Constant (ρ) from Slope A2->A3 A4 Correlate Reactivity with Electronic Effects A3->A4

Caption: Overall experimental workflow from synthesis to data interpretation.

Protocol 1: Synthesis of Substituted p-Nitrophenyl Benzoates

This procedure details the acylation of 4-nitrophenol with a substituted benzoyl chloride.[4]

Materials:

  • Substituted benzoic acid (e.g., 4-nitrobenzoic acid, 4-chlorobenzoic acid, 4-methoxybenzoic acid, benzoic acid)

  • Thionyl chloride (SOCl₂)

  • 4-Nitrophenol

  • Pyridine

  • Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation of Benzoyl Chloride:

    • In a fume hood, combine 10 mmol of the desired substituted benzoic acid with 5 mL of thionyl chloride in a round-bottom flask equipped with a reflux condenser.

    • Gently reflux the mixture for 1-2 hours. The reaction is complete when gas evolution (HCl, SO₂) ceases.

    • Remove the excess thionyl chloride under reduced pressure (rotary evaporation) to yield the crude substituted benzoyl chloride. Use this directly in the next step.

  • Esterification:

    • Dissolve 10 mmol of 4-nitrophenol in 20 mL of dry DCM in a separate flask.

    • Add 1.2 equivalents (12 mmol) of pyridine to the solution.

    • Cool the flask in an ice bath.

    • Slowly add a solution of the crude benzoyl chloride (from Step 1) in 10 mL of dry DCM to the 4-nitrophenol solution with constant stirring.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Workup and Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

    • Purify the crude solid product by recrystallization from a suitable solvent (e.g., ethanol or ethanol/water mixture).[8]

  • Characterization:

    • Obtain the melting point of the purified crystals.

    • Characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Protocol 2: Kinetic Measurement of Base-Catalyzed Hydrolysis

This protocol uses UV-Vis spectrophotometry to determine the rate of hydrolysis under pseudo-first-order conditions.[6][7]

Materials:

  • Purified substituted p-nitrophenyl benzoate esters

  • Ethanol (UV grade)

  • Sodium hydroxide (NaOH) solution (e.g., 0.01 M)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder (e.g., at 25°C)

Step-by-Step Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the ester in ethanol (e.g., 1 mM).

    • Prepare a stock solution of aqueous NaOH (e.g., 0.01 M). The concentration of NaOH should be at least 100-fold greater than the final ester concentration to ensure pseudo-first-order kinetics.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to monitor the absorbance at the λ_max of the p-nitrophenoxide ion (approx. 400 nm).

    • Equilibrate a cuvette containing the reaction buffer (a mixture of water and ethanol in the same ratio as the final reaction, containing NaOH) in the thermostatted cell holder to set the blank (Absorbance = 0).

  • Kinetic Run:

    • To a 3 mL cuvette, add the calculated volumes of water, ethanol, and the NaOH stock solution. Allow it to equilibrate to the target temperature (25°C).

    • To initiate the reaction, inject a small, precise volume of the ester stock solution (e.g., 30 µL) into the cuvette. The final ester concentration should be low (e.g., 10 µM).

    • Quickly mix by inverting the cuvette (covered with parafilm) and immediately start recording the absorbance at 400 nm as a function of time for at least 3-5 half-lives.

  • Data Analysis:

    • The observed rate constant (k_obs) is determined by fitting the absorbance (A) versus time (t) data to a first-order rate equation: ln(A_∞ - A_t) = -k_obs * t + ln(A_∞) , where A_∞ is the absorbance at the end of the reaction.

    • A plot of ln(A_∞ - A_t) versus t will yield a straight line with a slope of -k_obs.

Results and Data Interpretation

The power of this comparative study lies in the systematic analysis of the kinetic data. By comparing the rate constants for different substituents, a clear structure-activity relationship emerges.

Reaction Mechanism and the Role of EWGs

The base-catalyzed hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The rate-determining step is typically the initial attack of the hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. Electron-withdrawing groups on the benzoate ring stabilize the developing negative charge on the carbonyl oxygen in this transition state, thus lowering the activation energy and accelerating the reaction.

Caption: Mechanism of base-catalyzed ester hydrolysis. (Note: Images are placeholders).

Comparative Data Summary

The following table presents representative data for the hydrolysis of various para-substituted p-nitrophenyl benzoates.

Substituent (X)Hammett Constant (σ_p)Representative k_obs (s⁻¹)k/k₀log(k/k₀)
-OCH₃-0.270.00050.25-0.60
-CH₃-0.170.00090.45-0.35
-H0.000.00201.000.00
-Cl+0.230.00793.95+0.60
-CN+0.660.09547.5+1.68
-NO₂+0.780.251125.5+2.10

Constructing the Hammett Plot

Plotting log(k/k₀) against the corresponding Hammett σ constants reveals the linear free-energy relationship.

G xaxis Hammett Constant (σ) yaxis log(k/k₀) origin OCH3 NO2 OCH3->NO2   ρ > 0 CH3 H Cl CN ewg Electron-Withdrawing (Faster Reaction) edg Electron-Donating (Slower Reaction)

Caption: A representative Hammett plot for nitrobenzoate hydrolysis.

The positive slope (ρ > 0) is a crucial piece of mechanistic evidence. It confirms that the reaction is accelerated by electron-withdrawing substituents, which is consistent with a mechanism involving the buildup of negative charge in the rate-determining transition state. The magnitude of ρ (in this case, likely > 2.0) indicates a high sensitivity to the electronic effects of the substituents.

Conclusion

This guide has detailed a comprehensive approach to comparing the effects of electron-withdrawing groups on nitrobenzoate reactivity. By combining robust synthetic and kinetic protocols with the powerful analytical framework of the Hammett equation, researchers can quantitatively assess structure-reactivity relationships. The experimental evidence clearly demonstrates that strong electron-withdrawing groups like -CN and -NO₂ significantly accelerate the rate of nucleophilic attack on the benzoate carbonyl center by stabilizing the negatively charged transition state. This fundamental understanding is not merely academic; it is a critical tool for the rational design of pharmaceuticals, agrochemicals, and functional materials where tuning chemical reactivity is key to achieving desired performance.

References

  • Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzo
  • Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters.
  • Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters.
  • An Electrophilic Aromatic Substitution: The nitration of methyl benzo
  • Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters.
  • Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters.
  • Nitration of methyl benzoate.
  • Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.
  • Substituent Effects in Arom

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A Comparative Guide to the Structural Validation of Methyl 4-cyano-3-nitrobenzoate using 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel and synthesized small molecules is a cornerstone of scientific rigor. For compounds like methyl 4-cyano-3-nitrobenzoate, a substituted aromatic molecule with potential applications in medicinal chemistry, precise structural validation is paramount. This guide provides an in-depth analysis of Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy as a primary tool for this purpose. It will objectively compare its utility against other common analytical techniques and furnish the experimental data and protocols necessary for robust validation.

The Central Role of 13C NMR in Structural Elucidation

13C NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon framework of a molecule.[1][2] Unlike its proton (1H) NMR counterpart, which focuses on the hydrogen atoms, 13C NMR directly probes the carbon skeleton, revealing the number of non-equivalent carbon atoms and their chemical environments.[3][4][5] This makes it an indispensable tool for confirming the connectivity of atoms within a molecule and identifying key functional groups.

The key principle behind 13C NMR lies in the magnetic properties of the 13C isotope.[4] When placed in a strong magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency radiation causes transitions between these states, and the precise frequency at which a nucleus absorbs energy is highly sensitive to its local electronic environment. This absorption frequency, reported as a chemical shift (δ) in parts per million (ppm), is the cornerstone of spectral interpretation.[6][7]

Predicting the 13C NMR Spectrum of this compound

A critical first step in validating a structure is to predict its expected 13C NMR spectrum based on established principles of substituent effects. The structure of this compound contains eight unique carbon atoms, and therefore, we anticipate observing eight distinct signals in its proton-decoupled 13C NMR spectrum.

The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the cyano (-CN) and nitro (-NO2) groups, and the electron-donating/withdrawing nature of the methyl ester (-COOCH3) group. Electron-withdrawing groups tend to deshield adjacent carbon atoms, causing their signals to appear at higher chemical shift values (downfield).[2][8] Conversely, electron-donating groups shield nearby carbons, shifting their signals to lower chemical shift values (upfield).

Based on these principles, the predicted chemical shifts for the carbons in this compound are as follows:

Carbon AtomPredicted Chemical Shift (ppm)Rationale
C=O (ester)160-170The carbonyl carbon of an ester typically resonates in this downfield region due to the strong deshielding effect of the double-bonded oxygen.[8][9][10]
C-4 (ipso-CN)110-120The carbon directly attached to the electron-withdrawing cyano group is expected in this range. The nitrile carbon itself will also appear in a similar region.[11]
C-3 (ipso-NO2)145-155The carbon bearing the strongly electron-withdrawing nitro group will be significantly deshielded.[12]
C-1 (ipso-COOCH3)130-140The ipso-carbon of the ester group will be deshielded, but to a lesser extent than the carbon attached to the nitro group.
Aromatic CH120-140The remaining aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by their proximity to the various substituents.[13]
-OCH3 (ester)50-60The methyl carbon of the ester group is an sp3 hybridized carbon attached to an electronegative oxygen, placing it in this characteristic range.[8]
-CN (nitrile)115-125The carbon of the cyano group typically appears in this region.[11][14]

Experimental Protocol for 13C NMR Analysis

Acquiring a high-quality 13C NMR spectrum requires careful sample preparation and instrument setup. The following protocol outlines the key steps:

Sample Preparation
  • Sample Purity: Ensure the sample of this compound is of high purity, as impurities will introduce extraneous peaks and complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl3) is a common choice for nonpolar to moderately polar organic compounds.[15]

  • Concentration: For a standard 5mm NMR tube, dissolve 20-50 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.[15] Higher concentrations are generally required for 13C NMR compared to 1H NMR due to the lower natural abundance of the 13C isotope.[16]

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.[15]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. TMS is defined as 0.0 ppm and provides a reference point for all other signals.[16]

Data Acquisition
  • Instrument Setup: The prepared NMR tube is placed in the spectrometer. The instrument is then "locked" onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: The magnetic field homogeneity is optimized through a process called shimming to obtain sharp, well-resolved peaks.

  • Acquisition Parameters: Standard proton-decoupled 13C NMR experiments are typically run. This involves irradiating the sample with a broad range of proton frequencies, which removes the coupling between carbon and hydrogen atoms, simplifying the spectrum to single lines for each unique carbon.[2]

  • Data Processing: The acquired free induction decay (FID) is subjected to a Fourier transform to generate the frequency-domain NMR spectrum. This is followed by phasing and baseline correction to produce the final, interpretable spectrum.

Comparative Analysis with Alternative Techniques

While 13C NMR is a powerful tool, a comprehensive structural validation often employs a suite of analytical methods. The following table compares the utility of 13C NMR with other common techniques for the structural elucidation of this compound.

TechniqueInformation ProvidedStrengths for this MoleculeLimitations for this Molecule
13C NMR Number of unique carbons, chemical environment of carbons, presence of functional groups (carbonyl, nitrile).Directly probes the carbon backbone, providing unambiguous evidence of the core structure.Relatively low sensitivity requiring more sample and longer acquisition times compared to 1H NMR.
1H NMR Number of unique protons, chemical environment of protons, proton-proton coupling information.Provides information on the number and connectivity of protons on the aromatic ring and the methyl group.Can be complex to interpret for substituted aromatic systems due to overlapping signals and complex coupling patterns.[5]
FT-IR Spectroscopy Presence of specific functional groups based on their vibrational frequencies.Quickly confirms the presence of the C≡N (nitrile), C=O (ester), and N-O (nitro) functional groups through their characteristic absorption bands.Provides no information on the connectivity of the atoms or the overall carbon skeleton.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern of the molecule.Confirms the molecular formula (C9H7NO4) and can provide structural clues based on how the molecule fragments.Does not definitively establish the substitution pattern on the aromatic ring.

Visualizing the Validation Workflow

The process of validating the structure of this compound using 13C NMR can be visualized as a logical workflow.

G cluster_synthesis Synthesis & Purification cluster_nmr 13C NMR Analysis cluster_interpretation Spectral Interpretation & Validation Synthesis Synthesize Methyl 4-cyano-3-nitrobenzoate Purification Purify Compound Synthesis->Purification SamplePrep Sample Preparation (Dissolution, Filtration) Purification->SamplePrep DataAcq Data Acquisition (Proton Decoupled) SamplePrep->DataAcq DataProc Data Processing (FT, Phasing) DataAcq->DataProc Comparison Compare Experimental and Predicted Spectra DataProc->Comparison Prediction Predict Expected 13C NMR Spectrum Prediction->Comparison Validation Structural Validation Comparison->Validation

Caption: Workflow for the structural validation of this compound using 13C NMR.

Conclusion

The structural validation of this compound is effectively and reliably achieved through the application of 13C NMR spectroscopy. By providing a direct map of the carbon framework, this technique offers a high degree of confidence in the assigned structure. When used in conjunction with complementary methods such as 1H NMR, FT-IR, and mass spectrometry, a complete and robust characterization of the molecule can be attained, fulfilling the stringent requirements of modern chemical and pharmaceutical research.

References

  • Studylib. Carbon-13 NMR Spectroscopy: Principles and Applications. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • National Institutes of Health. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. [Link]

  • University of California, Davis. NMR Sample Preparation. [Link]

  • University of Calgary. Ch20: Spectroscopy Analysis : Nitriles. [Link]

  • YouTube. chemical shift of functional groups in 13C NMR spectroscopy. [Link]

  • Fiveable. 13.13 Uses of 13C NMR Spectroscopy - Organic Chemistry. [Link]

  • Slideshare. C-13 NMR Spectroscopy. [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

  • Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. 6.8: Principles of ¹³C NMR Spectroscopy. [Link]

  • ALWSCI. How To Prepare And Run An NMR Sample. [Link]

  • RSC Publishing. Correlation analysis of carbonyl carbon 13C NMR chemical shifts, IR absorption frequencies and rate coefficients of nucleophilic acyl substitutions. A novel explanation for the substituent dependence of reactivity. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • University of Maryland, Baltimore County. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry. [Link]

  • MDPI. Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]

  • ResearchGate. How can I differentiate ester and acid carbonyl in a polymer network by C-13 NMR spectroscopy?. [Link]

  • Unknown Source. 13-C NMR Chemical Shift Table.pdf. [Link]

  • University of Mississippi. 13C NMR Substituent Effects on para-Substituted Tolans. [Link]

  • ResearchGate. The α-substituent effect of alkyl groups in the 13C NMR and IR data of some aliphatic nitriles. [Link]

  • ScienceDirect. The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. [Link]

  • Canadian Science Publishing. C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. [Link]

  • Scribd. 13-C NMR Chemical Shift Table. [Link]

  • Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). [Link]

  • The Royal Society of Chemistry. 4. [Link]

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Safety Operating Guide

A Procedural Guide for the Safe Disposal of Methyl 4-cyano-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of our research is matched only by the rigor of our safety practices. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Methyl 4-cyano-3-nitrobenzoate, a compound whose dual functionality—a cyano (nitrile) group and a nitroaromatic group—necessitates stringent and specific handling procedures. The causality behind each step is explained to ensure a deep, working knowledge of the protocol, fostering a culture of safety and compliance within the laboratory.

Hazard Assessment: Understanding the Dual Risk Profile

This compound presents a dual-hazard profile that dictates its disposal pathway. The presence of the cyano group is the most acute concern, as it can generate highly toxic hydrogen cyanide (HCN) gas if it comes into contact with acids.[1][2] The nitroaromatic moiety classifies the compound as an environmental pollutant and a potential toxin.[3][4] Therefore, the core principle of this disposal protocol is the complete segregation and stabilization of the cyanide waste stream.

Hazard ComponentPrimary RiskCritical Precaution
Cyano Group (-CN) Acute toxicity. Potential for fatal hydrogen cyanide (HCN) gas release.[2]Strictly avoid contact with acids. Maintain waste in a dedicated, alkaline environment (pH > 10).[5][6]
Nitro Group (-NO₂) Environmental toxicity. Harmful to aquatic life with long-lasting effects.[3]Do not dispose of in sanitary sewers.[7] Collect for licensed hazardous waste incineration.
Solid Compound Inhalation of dust can be harmful.[8]Handle in a fume hood or well-ventilated area. Avoid creating dust.[3]

Pre-Disposal Checklist: Personal Protective Equipment (PPE) & Handling

Before beginning any procedure that generates waste, ensure all safety measures are in place.

  • Engineering Controls : All handling of this compound, including weighing and solution preparation, must be conducted in a certified laboratory chemical fume hood.[1]

  • Personal Protective Equipment (PPE) : A standard ensemble of a lab coat, splash goggles, and chemical-resistant gloves (e.g., nitrile) is mandatory.[7] Gloves must be inspected before use and disposed of as contaminated solid waste after handling the compound.[3]

Step-by-Step Disposal Protocol: From Benchtop to Pickup

This protocol ensures waste is handled in a manner that neutralizes its most immediate chemical threat—the generation of HCN gas—and complies with hazardous waste regulations.[9][10]

Part A: Liquid Waste Disposal (e.g., reaction mixtures, solutions, rinsates)
  • Designate a Dedicated Cyanide Waste Container :

    • Obtain a clearly labeled, chemically compatible waste container from your institution's Environmental Health & Safety (EH&S) department or approved supplier.

    • The container must be explicitly labeled: "HAZARDOUS WASTE: CYANIDE, LIQUID, TOXIC " and list the full chemical name: "this compound".[1]

  • Pre-treatment of the Waste Container (Alkalinization) :

    • This is the most critical step to prevent HCN formation. Before adding any chemical waste, an alkaline buffer must be established within the container.[5]

    • Procedure : Prepare a 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution. For every 1 liter of waste container volume, add approximately 50 mL of the 1 M alkaline solution. This ensures the container environment is basic (pH > 10), which stabilizes the cyanide salt.[5]

  • Waste Collection :

    • Carefully decant or pipette liquid waste containing this compound into the prepared, alkaline waste container.

    • Do not overfill the container. Leave at least 10% of the volume as headspace.[9]

    • Securely cap the container immediately after adding waste.

Part B: Solid Waste Disposal (e.g., excess reagent, contaminated gloves, weigh boats, wipes)
  • Segregate Solid and Liquid Wastes : Solid cyanide-contaminated waste must be collected separately from liquid waste.[1]

  • Designate a Solid Cyanide Waste Container :

    • Use a labeled, sealable container (e.g., a sturdy, lined cardboard box or a dedicated plastic drum) for all contaminated solid materials.

    • Label the container clearly: "HAZARDOUS WASTE: CYANIDE, SOLID, TOXIC " and list "this compound" as a contaminant.[1]

  • Collection :

    • Place all contaminated items, such as gloves, pipette tips, and paper towels, directly into this container.

    • For residual amounts of the pure, solid compound, sweep it up carefully without creating dust and place it in the solid waste container.[3]

Part C: Storage and Final Disposal
  • Storage in a Satellite Accumulation Area (SAA) :

    • Store both liquid and solid waste containers in a designated SAA at or near the point of generation.[9]

    • Crucially, this storage area must be physically segregated from all acids and strong oxidizing agents. [2][11]

  • Requesting Pickup :

    • Once the waste container is nearly full (approximately 90%) or has been stored for the maximum time allowed by your institution (e.g., 150 days), arrange for pickup by your institution's EH&S department.[9]

    • Ensure all labeling is complete and legible before pickup.

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for managing waste streams containing this compound.

G Disposal Workflow for this compound Start Waste Generated WasteType Is the waste liquid or solid? Start->WasteType LiquidContainer Select dedicated, labeled LIQUID Cyanide Waste Container WasteType->LiquidContainer Liquid SolidContainer Select dedicated, labeled SOLID Cyanide Waste Container WasteType->SolidContainer Solid Alkalinize Add alkaline solution (e.g., 1M NaOH) to container BEFORE adding waste. (Target pH > 10) LiquidContainer->Alkalinize AddLiquidWaste Transfer liquid waste to prepared container Alkalinize->AddLiquidWaste SealAndStore Securely cap container and store in SAA away from acids AddLiquidWaste->SealAndStore AddSolidWaste Place contaminated items (gloves, wipes, solid chemical) into container SolidContainer->AddSolidWaste AddSolidWaste->SealAndStore RequestPickup Contact EH&S for hazardous waste pickup SealAndStore->RequestPickup End Proper Disposal by Licensed Facility RequestPickup->End

Caption: Decision workflow for segregating and stabilizing waste.

Emergency Procedures: Small Spill Management

In the event of a small spill contained within a chemical fume hood:

  • Alert Personnel : Inform colleagues in the immediate area.

  • Contain the Spill : Use an absorbent material (e.g., vermiculite or sand) to cover the spill. Do not use combustible materials like paper towels for a large spill of the solid.

  • Collection : Carefully sweep or scoop the absorbent material and spilled compound into the designated SOLID cyanide hazardous waste container.[2]

  • Decontamination : Wipe the spill area with a towel dampened with a basic solution (e.g., soap and water), followed by clean water. Place all cleaning materials into the solid cyanide waste container.[1]

  • Reporting : Report the incident to your laboratory supervisor and EH&S department.

Never use acid to neutralize a spill. Acidification will liberate deadly hydrogen cyanide gas.[12]

Conclusion: A Commitment to Safety

The disposal of this compound is governed by the severe toxicological risk of its cyanide functional group. By adhering to a strict protocol of segregation, alkalinization, and proper containment , researchers can effectively manage this hazardous waste, ensuring the safety of laboratory personnel and protecting the environment. Trust in our scientific outcomes is built upon a foundation of unwavering commitment to safety protocols like this one.

References

  • Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]

  • (toxic) cyanide compounds. HSE Department - KU Leuven. [Link]

  • Laboratory chemical safety summary: sodium cyanide and potassium cyanide. National Research Council. [Link]

  • Toxicological Profile for Cyanide. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • 2-nitrophenol waste discussion. Reddit r/chemistry. [Link]

  • nitro razredčilo Safety Data Sheet. Chemius. [Link]

  • Methyl 4-methyl-3-nitrobenzoate. PubChem, National Institutes of Health. [Link]

  • Methyl 4-nitrobenzoate Safety Data Sheet. Alfa Aesar. [Link]

  • Organic Nitro Compounds Waste Compatibility Chart. CP Lab Safety. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). [Link]

  • Label Review Manual - Chapter 13: Storage and Disposal. U.S. Environmental Protection Agency (EPA). [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency (EPA). [Link]

  • Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.